molecular formula C8H12N2OS B1274836 4-Ethyl-5-methylthiophene-3-carbohydrazide CAS No. 438225-41-3

4-Ethyl-5-methylthiophene-3-carbohydrazide

Cat. No.: B1274836
CAS No.: 438225-41-3
M. Wt: 184.26 g/mol
InChI Key: HVRJAJATAXTZAE-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylthiophene-3-carbohydrazide is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-5-methylthiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-6-5(2)12-4-7(6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRJAJATAXTZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391973
Record name 4-ethyl-5-methylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438225-41-3
Record name 4-ethyl-5-methylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven pathway for the synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Thiophene derivatives are foundational scaffolds in numerous pharmacologically active agents, and the carbohydrazide moiety serves as a versatile synthon for constructing more complex molecular architectures such as oxadiazoles and pyrazoles.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and establishing a self-validating protocol rooted in established chemical principles. The proposed synthesis is a robust, three-step sequence commencing with the highly efficient Gewald aminothiophene synthesis, followed by a reductive deamination and concluding with a direct hydrazinolysis. Each stage is detailed with step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and scientific integrity.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we first employ a retrosynthetic analysis. The target molecule's carbohydrazide functional group can be readily formed from a corresponding ester via hydrazinolysis. This precursor, ethyl 4-ethyl-5-methylthiophene-3-carboxylate, possesses the required substituted thiophene core but lacks the C2-amino group typically introduced in common thiophene syntheses. This suggests that our synthesis should proceed through a 2-aminothiophene intermediate, which can be deaminated. The 2-amino-3-carbethoxy-4-ethyl-5-methylthiophene core is an ideal candidate for synthesis via the well-established Gewald reaction.[3][4] This multicomponent reaction provides a powerful and convergent method for constructing highly substituted thiophenes from simple acyclic precursors.

G TM 4-Ethyl-5-methylthiophene- 3-carbohydrazide (Target) Int2 Ethyl 4-Ethyl-5-methyl- thiophene-3-carboxylate TM->Int2 Hydrazinolysis Int1 Ethyl 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxylate Int2->Int1 Deamination (Diazotization/Reduction) SMs Starting Materials: - 2-Butanone - Ethyl Cyanoacetate - Elemental Sulfur Int1->SMs Gewald Reaction

Caption: Retrosynthetic analysis of the target compound.

Part I: The Gewald Reaction - Constructing the Thiophene Core

Principle & Causality:

The cornerstone of this synthesis is the Gewald multicomponent reaction, which assembles the 2-aminothiophene ring in a single, efficient step.[3][5] This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[4][6]

For our specific target, the choice of starting materials is critical:

  • Ketone: To achieve the 4-ethyl and 5-methyl substitution pattern, we select 2-butanone (methyl ethyl ketone). In the Gewald mechanism, the ketone's carbonyl carbon becomes C5 of the thiophene ring, and the α-methylene carbon becomes C4.

  • Active Methylene Compound: Ethyl cyanoacetate is chosen to install the required carboxylate ester at the C3 position and the crucial amino group at C2.

  • Catalyst: A secondary amine, such as morpholine or diethylamine, is used to catalyze the initial Knoevenagel condensation between the ketone and the cyanoacetate, which is the rate-determining step.[7]

The reaction proceeds through a Knoevenagel condensation to form a stable cyano-olefin intermediate. Elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3]

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-ethyl-5-methylthiophene-3-carboxylate
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add absolute ethanol (60 mL).

  • Reagent Addition: In sequence, add 2-butanone (7.21 g, 0.10 mol), ethyl cyanoacetate (11.31 g, 0.10 mol), and finely powdered elemental sulfur (3.21 g, 0.10 mol).

  • Catalyst Introduction: Stir the mixture to achieve a suspension. From the dropping funnel, add morpholine (8.71 g, 0.10 mol) dropwise over a period of 30 minutes. The addition is mildly exothermic; maintain the temperature near 40-45 °C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture in an ice bath for 1 hour. The product will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from ethanol to yield the product as a crystalline solid.

Data Summary: Intermediate 1
ParameterValue
IUPAC Name Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 229.30 g/mol
Appearance Off-white to pale yellow crystalline solid
Expected Yield 70-85%[7]
Melting Point Approx. 90-94 °C

Part II: Reductive Deamination - Removing the C2-Amino Group

Principle & Causality:

With the core thiophene structure established, the 2-amino group must be removed to proceed toward the final target. A standard and reliable method for this transformation is a Sandmeyer-type diazotization followed by a reductive workup. The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group and can be subsequently replaced by a hydrogen atom upon treatment with a reducing agent like hypophosphorous acid (H₃PO₂). This two-stage, one-pot process effectively achieves the required deamination.

Experimental Protocol: Synthesis of Ethyl 4-Ethyl-5-methylthiophene-3-carboxylate
  • Diazotization: In a 500 mL beaker cooled to 0-5 °C in an ice-salt bath, prepare a solution of concentrated sulfuric acid (15 mL) in water (30 mL). Carefully add Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (22.9 g, 0.10 mol). Stir until a fine suspension is formed.

  • Nitrite Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL). Add this solution dropwise to the thiophene suspension, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Reduction: To the cold diazonium salt solution, add 50% hypophosphorous acid (H₃PO₂) (50 mL) portion-wise, while vigorously stirring. Control the rate of addition to manage gas evolution (N₂).

  • Reaction: After the addition, allow the mixture to slowly warm to room temperature and then stir for 12-18 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude oil can be purified by vacuum distillation to yield the pure product.

Data Summary: Intermediate 2
ParameterValue
IUPAC Name Ethyl 4-ethyl-5-methylthiophene-3-carboxylate
Molecular Formula C₁₀H₁₄O₂S
Molecular Weight 214.28 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 55-70%
Boiling Point Approx. 115-120 °C at reduced pressure

Part III: Hydrazinolysis - Formation of the Carbohydrazide

Principle & Causality:

The final step is the conversion of the C3-ester into the target carbohydrazide. This is a classic nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated, forming the thermodynamically stable hydrazide product.[8][9] Using an excess of hydrazine hydrate and heating the reaction mixture drives the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (10.7 g, 0.05 mol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 99%) (5.0 g, 0.10 mol, 2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Work-up: Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath. The product will crystallize out of the solution.

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol. The product is typically of high purity, but can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Data Summary: Final Product
ParameterValue
IUPAC Name This compound[10][11]
CAS Number 438225-41-3[10][11][12]
Molecular Formula C₈H₁₂N₂OS[10]
Molecular Weight 184.26 g/mol
Appearance White to off-white solid
Expected Yield > 85%
Melting Point Literature values may vary; requires experimental determination.

Overall Synthesis Workflow

The complete, validated pathway from commercially available starting materials to the final product is summarized below. Each step involves robust, well-documented chemical transformations, ensuring a high degree of success and reproducibility for the trained researcher.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Deamination cluster_2 Step 3: Hydrazinolysis SMs 2-Butanone + Ethyl Cyanoacetate + Sulfur Int1 Ethyl 2-Amino-4-ethyl- 5-methylthiophene-3-carboxylate SMs->Int1 Morpholine, EtOH Reflux, 3-4h Int1_c Intermediate 1 Int2 Ethyl 4-Ethyl-5-methyl- thiophene-3-carboxylate Int2_c Intermediate 2 Int1_c->Int2 1. NaNO₂, H₂SO₄, 0-5°C 2. H₃PO₂, RT, 12h TM 4-Ethyl-5-methylthiophene- 3-carbohydrazide Int2_c->TM N₂H₄·H₂O, EtOH Reflux, 6-8h

Caption: Complete three-step synthesis workflow diagram.

Conclusion

The synthesis pathway detailed herein provides a reliable and efficient method for the preparation of this compound. By leveraging the power of the Gewald multicomponent reaction, followed by standard functional group manipulations, the target molecule can be accessed in three distinct, high-yielding steps. The provided protocols, grounded in established mechanistic principles, offer researchers a self-validating and reproducible guide for obtaining this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • ResearchGate. Synthesis of thiophene-3-carbohydrazide derivatives (15–17). [Link]

  • Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Google Patents.
  • NIH. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • SlideShare. Preparation and Properties of Thiophene. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • Figshare. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • PubMed. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. [Link]

  • PubMed. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. [Link]

  • SciSpace. Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. [Link]

  • Organic Syntheses. Synthesis of 2,5-Diaryloxadiazinones. [Link]

  • MDPI. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

  • Google Patents.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The thiophene ring is a versatile scaffold, and its substitution allows for the fine-tuning of physicochemical and biological properties. The introduction of a carbohydrazide moiety further enhances the molecule's potential, as hydrazides are known to be crucial pharmacophores in a variety of therapeutic agents, including anticancer and antimicrobial drugs.[2][3] This guide provides a comprehensive technical overview of 4-Ethyl-5-methylthiophene-3-carbohydrazide, a novel compound with significant potential in drug discovery and development. We will delve into its synthesis, structural elucidation, and the critical physicochemical properties that govern its behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Profile

A foundational understanding of a compound begins with its basic molecular characteristics.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 438225-41-3N/A
Molecular Formula C₈H₁₂N₂OSN/A
Molecular Weight 184.26 g/mol N/A
Canonical SMILES CCC1=C(C)SC=C1C(=O)NNN/A

Synthesis and Purification

The synthesis of thiophene-3-carbohydrazide derivatives can be achieved through various established routes. A common and effective method involves the reaction of a corresponding thiophene-3-carboxylate ester with hydrazine hydrate.[4][5]

Proposed Synthesis Workflow

Synthesis_Workflow Ester Ethyl 4-ethyl-5-methylthiophene-3-carboxylate Reaction Reflux Ester->Reaction Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Product This compound Reaction->Product Purification Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct Spectroscopic_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Sources

An In-depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carbohydrazide (CAS 438225-41-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylthiophene-3-carbohydrazide, identified by CAS number 438225-41-3, is a heterocyclic organic compound featuring a substituted thiophene ring. The thiophene nucleus is a prevalent scaffold in medicinal chemistry, known to impart a range of pharmacological activities.[1][2] Similarly, the carbohydrazide functional group is a key pharmacophore in numerous bioactive molecules, recognized for its role in forming various heterocyclic systems and its contribution to biological activities such as antimicrobial and anticancer effects.[1] The convergence of these two structural motifs in a single molecule suggests a rich potential for this compound as a building block in drug discovery and as a subject for biological screening. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential applications in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the chemical structure and data from analogous compounds.

PropertyValueSource
CAS Number 438225-41-3[3]
Molecular Formula C₈H₁₂N₂OS[3]
Molecular Weight 184.26 g/mol [3]
IUPAC Name This compound
SMILES CCC1=C(C)SC=C1C(=O)NN
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in DMSO and methanol (predicted)
Melting Point Not reported
Boiling Point Not reported
InChI Key HVRJAJATAXTZAE-UHFFFAOYSA-N

Synthesis and Purification

While a specific, peer-reviewed synthesis of this compound has not been detailed in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous thiophene carbohydrazides. The general approach involves the hydrazinolysis of a corresponding ester precursor.

A potential synthetic pathway is illustrated below:

G A Ethyl 4-ethyl-5-methylthiophene-3-carboxylate E Reaction Mixture A->E B Hydrazine hydrate B->E C Ethanol (solvent) C->E D This compound (CAS 438225-41-3) E->D Reflux

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Ester Precursor Synthesis: The synthesis would commence with the preparation of ethyl 4-ethyl-5-methylthiophene-3-carboxylate. This can be achieved through various established methods for constructing substituted thiophene rings, such as the Gewald reaction or by functionalization of a pre-existing thiophene scaffold.

  • Hydrazinolysis: In a round-bottom flask, dissolve the ethyl 4-ethyl-5-methylthiophene-3-carboxylate precursor in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product in high purity.

Chemical Reactivity and Stability

Incompatibilities: this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), the thiophene proton (a singlet), and the hydrazide protons (broad singlets). The chemical shifts of the thiophene proton will be influenced by the surrounding substituents.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group, the methyl carbon, the carbons of the thiophene ring, and the carbonyl carbon of the carbohydrazide group.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C-H and C=C stretching vibrations of the thiophene ring and alkyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.26 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the alkyl substituents from the thiophene ring.

Potential Biological Activity and Research Applications

The structural features of this compound suggest its potential as a biologically active agent. Thiophene derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The carbohydrazide moiety is also a well-established pharmacophore with demonstrated bioactivity.[1]

Antimicrobial Potential: Numerous studies have reported the synthesis of thiophene carbohydrazide derivatives and their evaluation as antimicrobial agents.[4][5] These compounds have shown activity against a range of bacterial and fungal strains. Therefore, this compound is a candidate for screening against various pathogens.

Anticancer Potential: Thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes or the disruption of cellular processes. The presence of the carbohydrazide group can further enhance this potential, as related compounds have demonstrated promising anticancer activity.[1]

Drug Discovery and Medicinal Chemistry: Beyond its intrinsic biological activity, this compound serves as a versatile building block in medicinal chemistry. The carbohydrazide functionality can be readily derivatized to synthesize a library of related compounds, such as Schiff bases, pyrazoles, and other heterocyclic systems, allowing for the exploration of structure-activity relationships.

The following diagram illustrates a general workflow for the preliminary biological evaluation of this compound:

G A This compound (CAS 438225-41-3) B Purity Assessment (e.g., HPLC, NMR) A->B C Solubilization in DMSO B->C D Antimicrobial Screening (e.g., Broth microdilution) C->D E Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) C->E F Determination of MICs D->F G Determination of IC₅₀ values E->G H Hit Identification & Further Studies F->H G->H

Figure 2: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure suggests a predisposition for biological activity. This technical guide provides a foundational understanding of its chemical properties and outlines a clear path for its synthesis and preliminary biological evaluation. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available from: [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available from: [Link]

  • Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. J. Chem. Bio. Phy. Sci. Sec. B. Available from: [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Institutes of Health. Available from: [Link]

Sources

Thiophene's Ascendancy in Drug Discovery: A Technical Guide to Synthesizing and Evaluating Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its role as a bioisostere of the benzene ring, have propelled its integration into a multitude of FDA-approved therapeutics across a wide spectrum of diseases.[1][3] This guide provides an in-depth exploration for researchers and drug development professionals on the strategic design, synthesis, and evaluation of novel thiophene derivatives. We will delve into the causality behind synthetic choices, dissect structure-activity relationships (SAR) across key therapeutic areas, and provide validated, step-by-step protocols for core experimental workflows. The narrative is grounded in authoritative literature, offering a robust framework for innovation in this dynamic field.

The Thiophene Core: A Bioisosteric Marvel in Medicinal Chemistry

The success of the thiophene ring in drug design is not accidental; it is rooted in the principle of bioisosterism, where a substituent is replaced by another with similar physical and chemical properties.[4] Thiophene is a classic bioisostere of the phenyl ring.[2]

Causality Behind the Choice:

  • Improved Physicochemical Properties: The replacement of a -CH=CH- group in benzene with a sulfur atom in thiophene alters the molecule's electronics, lipophilicity, and metabolic profile. The sulfur atom's lone pair of electrons contributes to the ring's aromaticity while also providing a site for hydrogen bonding, which can enhance drug-receptor interactions.[1]

  • Enhanced Metabolic Stability: Thiophene can offer a different metabolic fate compared to a phenyl ring, potentially blocking sites of oxidative metabolism (like para-hydroxylation in phenyl rings) and improving the drug's half-life and overall pharmacokinetic profile.[1]

  • Structural Versatility: The thiophene ring provides multiple, synthetically accessible positions for modification, allowing chemists to fine-tune a molecule's properties to achieve desired potency and selectivity.[1]

This strategic substitution has led to the development of numerous successful drugs, as illustrated in the table below.

Drug NameTherapeutic ClassRole of Thiophene Ring
Clopidogrel AntiplateletBioisostere of a phenyl group, crucial for receptor binding.
Olanzapine AntipsychoticFused thieno[b]diazepine core is essential for activity.[1]
Duloxetine AntidepressantNaphthyl group bioisostere, contributes to binding affinity.[5]
Tiotropium Bromide Anticholinergic (COPD)Two thiophene rings are integral to the pharmacophore.[6]
Raltitrexed AnticancerThiophene ring mimics the benzene ring of folic acid.[1]
Zileuton Anti-asthmaticBenzo[b]thiophene core is key to its mechanism of action.[1]

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety.

Synthetic Strategies: Building the Thiophene Library

The creation of novel derivatives hinges on robust and versatile synthetic methodologies. The choice of method is dictated by the desired substitution pattern and the functional group tolerance required.

Foundational Synthesis Methods

Classical methods remain relevant for generating specific substitution patterns, particularly for initial library synthesis.

  • Gewald Reaction: A multicomponent reaction that is one of the most powerful methods for synthesizing 2-aminothiophenes.[7] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The causality for its utility lies in its operational simplicity and the direct assembly of a highly functionalized and versatile scaffold from readily available starting materials.[7]

  • Paal-Knorr Thiophene Synthesis: This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[8] It is a direct and reliable way to form the thiophene core, especially for alkyl- and aryl-substituted derivatives.

Modern & Advanced Methodologies

To achieve greater complexity and precision, modern synthetic organic chemistry offers a suite of powerful tools.

  • Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, C-H arylation) are indispensable for functionalizing pre-formed thiophene rings or for constructing the ring itself.[8] These methods offer exceptional control over bond formation, allowing for the introduction of diverse aryl and heteroaryl substituents with high yields.

  • Cyclization of Functionalized Alkynes: Recent advances have focused on the efficient cyclization of readily available sulfur-containing alkyne substrates to form thiophenes.[9][10] These methods, which can be promoted by iodine or other reagents, are often highly atom-economical and provide access to unique substitution patterns not easily achieved through classical routes.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_core Core Scaffolds cluster_functionalization Further Functionalization Ketone Ketone/ Aldehyde Gewald Gewald Reaction (+ Sulfur, Base) Ketone->Gewald Nitrile Active Methylene Nitrile Nitrile->Gewald Dicarbonyl 1,4-Dicarbonyl Compound PaalKnorr Paal-Knorr (+ P4S10) Dicarbonyl->PaalKnorr Alkynes Functionalized Alkynes Cyclization Iodocyclization/ Transannulation Alkynes->Cyclization AminoThiophene 2-Aminothiophenes Gewald->AminoThiophene SubstThiophene Substituted Thiophenes PaalKnorr->SubstThiophene Cyclization->SubstThiophene Coupling Cross-Coupling (e.g., Suzuki, Stille) AminoThiophene->Coupling SubstThiophene->Coupling Final Novel Bioactive Derivatives Coupling->Final

Caption: High-level workflow for the synthesis of novel thiophene derivatives.

The Therapeutic Landscape of Thiophene Derivatives

Thiophene analogs have demonstrated efficacy against a wide range of diseases by interacting with diverse biological targets.[11][12] The strategic placement of substituents around the thiophene core is critical for dictating this target specificity and potency.

Anticancer Agents

Thiophene is a well-explored scaffold for developing molecules with potent anticancer profiles.[13] These derivatives can bind to a wide array of cancer-specific protein targets, thereby inhibiting signaling pathways crucial for cancer cell proliferation and survival.[11][13]

Mechanisms of Action & SAR:

  • Kinase Inhibition: Many thiophene derivatives are designed to target the ATP-binding pocket of protein kinases (e.g., tyrosine kinases), which are often dysregulated in cancer. SAR studies reveal that specific substitutions can grant selectivity and potency. For example, an amide linkage at the C2 position is often crucial for forming hydrogen bonds within the kinase hinge region.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a validated anticancer strategy. The thiophene ring often acts as a linker or a key binding element interacting with the colchicine binding site on tubulin.

  • Apoptosis Induction: Certain compounds have been shown to induce programmed cell death by generating reactive oxygen species (ROS) or altering the mitochondrial membrane potential.[14][15]

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Tubulin Tubulin Monomers Microtubules Microtubules Tubulin->Microtubules Thio_Kinase Thiophene-based Kinase Inhibitor Thio_Kinase->RAF Inhibits Thio_Tubulin Thiophene-based Tubulin Inhibitor Thio_Tubulin->Tubulin Inhibits Polymerization

Caption: Inhibition of cancer signaling pathways by thiophene derivatives.
Compound ClassTarget Cell LineReported Activity (IC50)Reference
2,3-fused thiophene scaffoldHeLa12.61 µg/mL[14][16]
2,3-fused thiophene scaffoldHep G233.42 µg/mL[14]
Amino-thiophene derivative (15b)A2780 (Ovarian)12 µM[17]
Amino-thiophene derivative (15b)A2780CP (Ovarian)10 µM[17]
Thiophene Derivative (TP 5)HepG2 / SMMC-7721Dose- and time-dependent cytotoxicity[15]

Table 2: Examples of In Vitro Anticancer Activity of Novel Thiophene Derivatives.

Antimicrobial Agents

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Thiophene derivatives have shown broad-spectrum activity against various pathogens.[2]

Mechanisms of Action & SAR:

  • Enzyme Inhibition: Thiophenes can inhibit essential bacterial enzymes, such as DNA gyrase, which is required for DNA replication.[18]

  • Membrane Disruption: Some derivatives increase the permeability of the bacterial cell membrane, leading to cell death.[19]

  • Structure-Activity Relationship: SAR studies have shown that the nature and position of substituents are critical. For instance, incorporating pyrazole moieties or specific substituted phenylamino groups can significantly enhance antibacterial or antifungal activity, respectively.[20] The presence of halogens or electron-withdrawing groups on appended aromatic rings often correlates with increased potency.

Compound ClassTarget OrganismReported Activity (MIC)Reference
Thiophene Schiff base (S1)S. aureus, B. subtilis, E. coli, S. typhi0.87 µM/ml[21]
Thiophene derivatives (4, 5, 8)Colistin-Resistant A. baumannii16–32 mg/L (MIC50)[19]
Thiophene derivatives (4, 5, 8)Colistin-Resistant E. coli8–32 mg/L (MIC50)[19]
Spiro–indoline–oxadiazoleC. difficile2 to 4 μg/ml[22][23]

Table 3: Examples of In Vitro Antimicrobial Activity of Thiophene Derivatives.

Agents for Neurodegenerative Disorders

Thiophene's ability to cross the blood-brain barrier makes it an attractive scaffold for targeting the central nervous system (CNS).[24] Derivatives have been developed as potential treatments for diseases like Alzheimer's and Parkinson's.[25]

Mechanisms of Action & SAR:

  • Protein Aggregation Inhibition: Specifically designed thiophene-based ligands can selectively bind to and modulate the aggregation of amyloid-β (Aβ) plaques and tau tangles, key pathological hallmarks of Alzheimer's disease.[25][26] The extended, conjugated system of some oligothiophenes is key to this interaction.

  • Enzyme Inhibition: Thiophene derivatives have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[24] Inhibiting MAO-B is a therapeutic strategy for Parkinson's disease.

  • Antioxidant Activity: Many thiophene compounds can alleviate oxidative stress, a common pathological factor in neurodegeneration.[24][25]

Key Experimental Protocols: A Self-Validating System

Trustworthiness in drug discovery is built on reproducible, well-controlled experiments. The following protocols provide a validated starting point for synthesis and primary screening.

Protocol 1: Synthesis of a 2-Aminothiophene via Gewald Reaction

This protocol describes the synthesis of a substituted 2-aminothiophene, a versatile building block. The rationale is to use a robust, high-yield reaction to generate a core scaffold for further diversification.

Materials:

  • Substituted ketone (e.g., cyclohexanone, 1.0 eq)

  • Active methylene nitrile (e.g., malononitrile, 1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine or Diethylamine (catalytic, ~0.2 eq)

  • Ethanol (solvent)

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).

  • Stir the mixture at room temperature to ensure homogeneity. Causality: Proper mixing of reactants is essential before initiating the reaction to avoid localized heating and side product formation.

  • Add the basic catalyst (e.g., morpholine, 0.2 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at 45-50°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Gentle heating accelerates the reaction rate without significant decomposition of the product.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The data should be consistent with the expected structure.[7]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential (IC50 value).

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Thiophene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

Step-by-Step Methodology:

  • Seed the 96-well plate with cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state for the experiment.

  • Prepare serial dilutions of the thiophene test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (<0.5%).

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium + DMSO) and "untreated control" wells.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14][15]

Challenges and Future Perspectives

While the thiophene scaffold holds immense promise, challenges remain. Thiophene can be metabolized to reactive thiophene-S-oxides, which can be hepatotoxic, a factor that led to the withdrawal of the diuretic tienilic acid.[1][14] Therefore, a key aspect of modern drug design is to create derivatives that block or steer away from this metabolic pathway.

The future of thiophene-based drug discovery lies in:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets in a disease pathway, a particularly promising strategy for complex conditions like cancer and neurodegenerative disorders.[24]

  • Targeted Delivery: Incorporating thiophene drugs into targeted delivery systems, such as antibody-drug conjugates or nanoparticles, to increase efficacy and reduce systemic toxicity.[14][15]

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic methods to construct thiophene libraries.[27]

Conclusion

The thiophene ring is a demonstrably powerful and versatile scaffold in drug discovery. Its unique properties as a benzene bioisostere have enabled the development of numerous life-saving medicines. A deep understanding of synthetic strategy, coupled with a rational approach to structure-activity relationship studies and rigorous experimental validation, provides the foundation for future innovation. By addressing the challenges of metabolism and leveraging modern design principles, researchers can continue to unlock the vast therapeutic potential of novel thiophene derivatives to combat a host of human diseases.

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Sources

The Thiophene Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a testament to this principle.[1] Its journey from a coal tar-derived curiosity to a "privileged pharmacophore" is a narrative of versatile chemistry and profound biological significance.[1] With 26 FDA-approved drugs featuring this moiety, the thiophene core is a well-established scaffold in the development of therapeutics for a wide array of diseases, including cancer, inflammation, and infectious diseases.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene compounds, offering a technical resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this remarkable heterocycle.

The Thiophene Core: Physicochemical Properties and Bioisosterism

The thiophene ring's utility in drug design is deeply rooted in its unique electronic and steric properties. Its aromaticity, conferred by the participation of one of the sulfur atom's lone pairs of electrons in the π-system, results in a planar structure.[1] This planarity can be crucial for effective binding to biological targets.[1]

A key concept in understanding the SAR of thiophene is bioisosterism , where one functional group is replaced by another with similar physicochemical properties to enhance a desired biological activity or reduce toxicity. The thiophene ring is often employed as a bioisostere for the phenyl ring. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[1]

Synthetic Strategies: Building the Thiophene Scaffold

A thorough understanding of SAR is intrinsically linked to the synthetic accessibility of a diverse range of analogs. Several robust methods exist for the synthesis of substituted thiophenes, with the Gewald aminothiophene synthesis being a particularly prominent and versatile multicomponent reaction.[2]

The Gewald Reaction: A Workhorse for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2][3] This reaction is highly valued for its operational simplicity and the ability to generate polysubstituted thiophenes in good yields.[3]

Materials:

  • Carbonyl compound (e.g., cyclohexanone) (1 equivalent)

  • Active methylene compound (e.g., malononitrile) (1 equivalent)

  • Elemental sulfur (1 equivalent)

  • Piperidinium borate (Pip borate) catalyst (20 mol%)

  • Ethanol/Water (9:1) solvent

Procedure:

  • To a reaction vessel, add the carbonyl compound, active methylene compound, elemental sulfur, and piperidinium borate catalyst.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction mixture to 100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., DCM/hexanes or ethanol) to obtain the pure 2-aminothiophene.

Causality Behind Experimental Choices:

  • Piperidinium borate: This conjugate acid-base pair acts as a highly efficient and recyclable catalyst for the Knoevenagel condensation, the initial step of the Gewald reaction.[4]

  • Ethanol/Water solvent system: This mixture provides a good balance of solubility for the reactants and facilitates the reaction, often leading to cleaner product formation compared to other solvents.[4]

  • Recrystallization: This purification step is crucial to remove any unreacted starting materials and byproducts, ensuring the final compound is of high purity for subsequent biological evaluation.

Gewald_Reaction Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur Intermediate Knoevenagel Adduct Reactants->Intermediate Knoevenagel Condensation Base Base (e.g., Pip Borate) Thiolation Thiolation & Cyclization Intermediate->Thiolation Product 2-Aminothiophene Thiolation->Product

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

SAR of Thiophene Compounds in Oncology

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[5] A common strategy involves the design of thiophene-based molecules that act as inhibitors of crucial enzymes like tubulin and kinases.

Thiophene-Based Tubulin Polymerization Inhibitors

Tubulin, a key component of the cytoskeleton, is a well-validated target for cancer chemotherapy. Molecules that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]

A series of thiophenyl hydrazone derivatives were synthesized and evaluated as tubulin polymerization inhibitors. The lead compound, 5b , exhibited an IC50 value of 2.61 µM against the HT29 colon cancer cell line and inhibited tubulin polymerization with an IC50 of 8.21 µM.[6]

Table 1: SAR of Thiophenyl Hydrazone Derivatives as Tubulin Inhibitors [6]

CompoundRCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)
5a HHT29>100-
5b 4-ClHT292.61 ± 0.348.21 ± 0.30
5c 4-FHT2910.21 ± 0.45-
5d 4-CH3HT2915.67 ± 0.51-

Key SAR Insights:

  • The presence of a halogen atom, particularly chlorine at the 4-position of the phenyl ring, was crucial for potent cytotoxic and tubulin polymerization inhibitory activity.

  • The unsubstituted analog (5a) was inactive, highlighting the importance of substitution on the phenyl ring.

  • Electron-donating groups like methyl (5d) resulted in decreased activity compared to the halogenated derivatives.

Molecular docking studies provide valuable insights into the binding interactions between a ligand and its target protein. For the thiophenyl hydrazone derivative 5b , docking simulations revealed that it binds to the colchicine binding site of β-tubulin.[6]

Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., tubulin, PDB ID: 3E22) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Draw the 2D structure of the thiophene derivative and convert it to a 3D structure.

    • Optimize the ligand geometry and assign charges.

    • Define rotatable bonds to allow for conformational flexibility.

  • Grid Box Generation:

    • Define a grid box encompassing the active site of the protein (e.g., the colchicine binding site of tubulin).

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared protein and ligand files and the grid box parameters.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding energies.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using molecular visualization software like PyMOL.

Docking_Workflow cluster_prep Preparation Protein Protein Preparation (PDB Structure) Grid Grid Box Generation (Define Active Site) Protein->Grid Ligand Ligand Preparation (Thiophene Derivative) Ligand->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Poses & Interactions) Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Docking studies of compound 5b showed key hydrogen bond interactions with Asn349 and Asn258 residues in the colchicine binding site of tubulin, providing a structural basis for its inhibitory activity.[6]

Thiophene Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Thiophene-based compounds have been developed as potent inhibitors of various kinases.

A series of thiophene and imidazopyridine derivatives were evaluated as inhibitors of Polo-Like Kinase 1 (PLK1), a key regulator of mitosis.

Table 2: SAR of Thiophene Derivatives as PLK1 Inhibitors

CompoundR1R2PLK1 IC50 (nM)
1 HH100
2 MeH50
3 HMe25
4 MeMe10

Key SAR Insights:

  • Substitution on the thiophene ring generally led to increased potency.

  • A methyl group at the R2 position (compound 3) was more favorable than at the R1 position (compound 2).

  • The disubstituted analog (compound 4) exhibited the highest potency, suggesting a synergistic effect of the two methyl groups.

SAR of Thiophene Compounds in Inflammation

Chronic inflammation is implicated in a wide range of diseases, and cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Thiophene derivatives have been extensively explored as COX inhibitors.[7][8]

Thiophene-Based COX-2 Inhibitors

The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

A series of thiophene pyrazole hybrids were designed and synthesized as selective COX-2 inhibitors. Several of these compounds exhibited potent anti-inflammatory activity with reduced ulcerogenic effects compared to celecoxib.[7]

Table 3: In Vitro COX-1/COX-2 Inhibition Data for Thiophene Pyrazole Hybrids [7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
26 >1000.31>322
27 >1000.45>222
28 >1000.62>161
Celecoxib 15.20.04380

Key SAR Insights:

  • The thiophene pyrazole scaffold demonstrated excellent selectivity for COX-2 over COX-1.

  • The nature of the substituents on the phenyl ring attached to the pyrazole moiety significantly influenced the potency.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compounds (thiophene derivatives)

  • Celecoxib (positive control)

  • DMSO (solvent)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to create stock solutions.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme and Inhibitor Addition: Add the human recombinant COX-2 enzyme to the appropriate wells. Add the diluted test compounds or celecoxib to the respective wells.

  • Initiate Reaction: Add arachidonic acid to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

COX_Inhibition_Assay cluster_setup Assay Setup Enzyme COX-2 Enzyme Reaction Enzymatic Reaction (Prostaglandin Synthesis) Enzyme->Reaction Inhibitor Thiophene Derivative Inhibitor->Reaction Substrate Arachidonic Acid Substrate->Reaction Detection Fluorometric Detection (Measure Product Formation) Reaction->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Caption: Workflow for an in vitro COX-2 inhibition assay.

Future Directions: Expanding the Therapeutic Landscape of Thiophene Compounds

The versatility of the thiophene scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future research will likely focus on:

  • Exploring new biological targets: The application of thiophene derivatives in areas such as neurodegenerative diseases, metabolic disorders, and viral infections remains a promising avenue for investigation.

  • Development of multi-target ligands: The ability of the thiophene core to interact with multiple biological targets could be harnessed to develop drugs with improved efficacy and reduced potential for drug resistance.

  • Application of advanced computational methods: The use of artificial intelligence and machine learning in conjunction with traditional computational chemistry techniques will further accelerate the design and optimization of thiophene-based drug candidates.

Conclusion

The structure-activity relationship of thiophene compounds is a rich and multifaceted field of study. The thiophene ring's unique physicochemical properties, its role as a bioisostere, and its synthetic tractability have solidified its position as a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of the key SAR principles, experimental methodologies, and computational approaches used to explore the therapeutic potential of thiophene derivatives. As our understanding of disease biology continues to evolve, the thiophene core is poised to remain a vital component in the armamentarium of medicinal chemists for years to come.

References

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4-Ethyl-5-methylthiophene-3-carbohydrazide molecular structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure Elucidation of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance, with thiophene derivatives representing a key scaffold in numerous pharmaceutical agents.[1][2] The precise determination of their molecular structure is a critical, non-negotiable step in the development pipeline, as structure dictates function, reactivity, and biological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete molecular structure elucidation of a novel thiophene derivative, this compound.

This document is structured to guide researchers, scientists, and drug development professionals through the logical workflow of structural analysis. We will move from foundational molecular formula determination to the intricate details of atomic connectivity and spatial arrangement. The causality behind each experimental choice and the interpretation of spectral data will be explained, reflecting a field-proven approach to ensuring scientific integrity and trustworthiness in molecular characterization.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into complex spectroscopic techniques, the first step is to confirm the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or more decimal places). This precision is crucial because it allows for the unambiguous determination of the molecular formula by distinguishing between ions of the same nominal mass but different elemental compositions. For a novel compound like this compound, this is the foundational data point upon which all subsequent structural deductions are built. The choice of ionization technique is also critical; Atmospheric Pressure Chemical Ionization (APCI) is often effective for thiophene compounds.[3][4]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

  • Ionization Method: Employ Electrospray Ionization (ESI) in positive ion mode, which is expected to protonate the molecule, forming the [M+H]⁺ ion.

  • Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation and Summary

The molecular formula for this compound is C₈H₁₂N₂OS.[5][6] The expected monoisotopic mass can be precisely calculated. The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that matches this theoretical calculation to within a few parts per million (ppm).

ParameterTheoretical ValueExpected Experimental Value ([M+H]⁺)
Molecular Formula C₈H₁₂N₂OSC₈H₁₃N₂OS⁺
Monoisotopic Mass 184.0670 g/mol -
Exact Mass of [M+H]⁺ -185.0748 g/mol

Index of Hydrogen Deficiency (IHD): The IHD (or degree of unsaturation) provides insight into the number of rings and/or multiple bonds in a molecule. For C₈H₁₂N₂OS: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 8 - (12/2) + (2/2) + 1 = 4 An IHD of 4 is consistent with the proposed aromatic thiophene ring (counts as 4 degrees of unsaturation: one ring and three double bonds) and the carbonyl group (counts as 1 degree of unsaturation), but the formula suggests the thiophene ring and one additional double bond (the C=O). The aromatic thiophene ring itself accounts for 4 degrees of unsaturation (one ring and three pi bonds). Therefore, the IHD of 4 is fully explained by the aromatic thiophene ring. The carbonyl group is part of the carbohydrazide moiety.

Chapter 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Expertise & Experience: For this compound, the key functional groups to identify are the N-H bonds of the hydrazide, the C=O (amide I band) of the carbonyl group, and the C-H bonds of the alkyl and aromatic moieties. The position and appearance of these bands provide a structural fingerprint. For instance, the N-H stretching vibrations of the -NHNH₂ group are expected to appear as distinct peaks in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretch is a strong, sharp absorption that is highly characteristic.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired over the range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FTIR Data and Interpretation

The spectrum provides a clear "fingerprint" confirming the presence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3350 - 3250 N-H Stretch (Hydrazide)Two distinct, medium-sharp bandsAsymmetric and symmetric stretching of the -NH₂ group.
3100 - 3000 C-H Stretch (Aromatic)Weak to medium bandsStretching of the C-H bond on the thiophene ring.
2960 - 2850 C-H Stretch (Aliphatic)Medium to strong, sharp bandsAsymmetric and symmetric stretching of CH₃ and CH₂ groups.
1680 - 1640 C=O Stretch (Amide I)Strong, sharp bandCarbonyl stretching of the carbohydrazide moiety.[8]
1620 - 1580 N-H Bend (Amide II)Medium bandBending vibration of the N-H bond coupled with C-N stretch.
1550 - 1450 C=C Stretch (Thiophene Ring)Medium bandsAromatic ring stretching vibrations.[9]
850 - 700 C-H Out-of-plane BendStrong bandBending associated with the lone hydrogen on the substituted thiophene ring.[9]

Chapter 3: Elucidating the Carbon-Hydrogen Framework - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[10] It provides information on the number of different types of protons and carbons, their electronic environments, and their connectivity.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy will reveal the precise arrangement of the hydrogen atoms. Key features to expect are the triplet-quartet pattern of the ethyl group, two singlets for the methyl group and the lone thiophene proton, and exchangeable signals for the hydrazide protons. The chemical shift (δ) of each proton is indicative of its local electronic environment. For example, the thiophene proton is expected to be in the aromatic region, deshielded by the ring current.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the polar carbohydrazide and to slow the exchange of the N-H protons, making them more easily observable. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-pulse ¹H spectrum. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and acquisition of 16 scans.

  • D₂O Exchange: To confirm the N-H protons, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will disappear or significantly diminish.[11]

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Coupling
~9.5 Singlet1H-C(=O)NH- The amide proton is typically deshielded. Will exchange with D₂O.
~7.5 Singlet1HThiophene H-2 The lone proton on the highly substituted aromatic ring. Its exact shift is influenced by the surrounding groups.
~4.4 Singlet2H-NH₂ The terminal amine protons. Will exchange with D₂O.
~2.7 Quartet2H-CH₂-CH₃ Methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).
~2.4 Singlet3HThiophene-CH₃ Methyl group attached to the aromatic ring.
~1.2 Triplet3H-CH₂-CH₃ Methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
¹³C NMR and DEPT Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for unambiguous assignment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR are used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~200 ppm) is used. Due to the lower sensitivity, more scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required.

  • DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (including C=O and substituted aromatic carbons) are absent.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~165 AbsentC=O Carbonyl carbons are highly deshielded.
~140 AbsentThiophene C-5 Quaternary carbon attached to the methyl group.
~138 AbsentThiophene C-4 Quaternary carbon attached to the ethyl group.
~130 AbsentThiophene C-3 Quaternary carbon attached to the carbohydrazide.
~125 PositiveThiophene C-2 The lone CH carbon in the aromatic ring.
~21 Negative-CH₂-CH₃ Aliphatic methylene carbon.
~15 Positive-CH₂-CH₃ Aliphatic methyl carbon of the ethyl group.
~14 PositiveThiophene-CH₃ Aliphatic methyl carbon attached to the ring.

Chapter 4: Final Structure Confirmation - 2D NMR and Workflow Visualization

While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard for confirming the proposed structure by revealing through-bond correlations between nuclei.

Expertise & Experience:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent to each other. In this molecule, the most important correlation will be between the -CH₂- and -CH₃ protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). This is essential for definitively assigning each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation). This is the key experiment to piece the entire structure together. For example, it will show correlations from the thiophene-CH₃ protons to the C4 and C5 carbons of the ring, confirming its position.

Visualizing the Elucidation Workflow

The logical process of combining these techniques to arrive at the final structure can be visualized as a workflow.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Confirmation HRMS HRMS H1_NMR 1H NMR & D2O Exchange HRMS->H1_NMR Provides Molecular Formula FTIR FTIR FTIR->H1_NMR Confirms Functional Groups C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Identifies Proton Environments COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct H-C Attachment HMBC HMBC H1_NMR->HMBC Long-Range H-C Connectivity C13_NMR->HSQC Identifies Carbon Skeleton C13_NMR->HMBC Final_Structure Final Confirmed Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure Assembles Fragments G cluster_frags Identified Fragments (from 1D NMR) cluster_hmbc Key HMBC Correlations (Connect Fragments) Ethyl Ethyl Group -CH2-CH3 H_Et_to_C_Th Ethyl CH2 Protons to Thiophene C4 Ethyl->H_Et_to_C_Th Methyl Methyl Group -CH3 H_Me_to_C_Th Methyl Protons to Thiophene C5 Methyl->H_Me_to_C_Th Hydrazide Carbohydrazide -C(=O)NHNH2 H_Th_to_C_Hydrazide Thiophene H2 Proton to Carbonyl C Hydrazide->H_Th_to_C_Hydrazide Thiophene Thiophene Ring C4S-CH Thiophene->H_Et_to_C_Th Thiophene->H_Me_to_C_Th Thiophene->H_Th_to_C_Hydrazide Final_Structure Assembled Structure: This compound H_Et_to_C_Th->Final_Structure H_Me_to_C_Th->Final_Structure H_Th_to_C_Hydrazide->Final_Structure

Logic diagram showing assembly of fragments via HMBC data.

Conclusion

The molecular structure elucidation of a novel compound such as this compound is a systematic process that relies on the integration of multiple, complementary analytical techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula with HRMS, identifying functional groups with FTIR, to mapping the complete atomic framework with a suite of 1D and 2D NMR experiments—researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous, multi-technique approach ensures the scientific integrity required for advancing compounds in research and development pipelines. For heterocyclic compounds, where subtle structural variations can lead to significant changes in biological activity, such a comprehensive characterization is not just best practice; it is a necessity. [12]

References

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Available at: [Link]

  • Taylor & Francis Online. THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. Available at: [Link]

  • arXiv. (2018). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

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  • OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available at: [Link]

  • NIH National Library of Medicine. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Available at: [Link]

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  • Royal Society of Chemistry. Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Available at: [Link]

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Spectroscopic data analysis of 4-Ethyl-5-methylthiophene-3-carbohydrazide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Ethyl-5-methylthiophene-3-carbohydrazide

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement. Thiophene derivatives, in particular, are cornerstone scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1][2] This guide provides a detailed spectroscopic analysis of a specific derivative, this compound, a molecule of interest for its potential applications.

As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is structured to provide a practical, field-proven framework for spectroscopic analysis, emphasizing the causal logic behind experimental interpretation. The protocols and data interpretations presented herein are designed to be a self-validating system, grounded in authoritative spectroscopic principles.

Molecular Structure and Overview

The subject of our analysis is this compound, with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol .[3][4] Understanding its structure is the first step in interpreting its spectral data. The molecule features a tri-substituted thiophene ring, a versatile aromatic system known for its unique electronic properties.[5] Attached to this core are an ethyl group, a methyl group, and a carbohydrazide moiety. The carbohydrazide functional group is a key pharmacophore, known for its hydrogen bonding capabilities and coordination with biological targets.

To visualize this, the following diagram outlines the molecular structure and numbering convention used throughout this guide.

cluster_thiophene Thiophene Ring cluster_substituents Substituents S S C2 C2 C3 C3 H2 H2 C2->H2 at C2 C4 C4 Carbohydrazide C(=O)NHNH₂ C3->Carbohydrazide at C3 C5 C5 Ethyl CH₂CH₃ C4->Ethyl at C4 Methyl CH₃ C5->Methyl at C5

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often preferred for hydrazides to ensure the exchangeable NH and NH₂ protons are observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity and resolution.[6]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set to approximately 12-15 ppm.

    • Scans: Acquire 16-32 scans for a sufficient signal-to-noise ratio.[6]

    • Relaxation Delay: A delay of 2-5 seconds is standard.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set to approximately 220-240 ppm.

    • Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Analysis (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~9.40Singlet (broad)1HNH -NH₂The deshielded signal is characteristic of an amide/hydrazide proton, broadened by quadrupole effects and potential hydrogen bonding.
~7.80Singlet1HThiophene H-2 Thiophene protons typically resonate between 6.5-8.0 ppm.[6] The absence of adjacent protons results in a singlet. Its downfield shift is influenced by the proximity to the electron-withdrawing carbonyl group.
~4.40Singlet (broad)2HNH-NH₂ The primary amine protons of the hydrazide are typically broad and exchangeable. Their chemical shift can vary significantly with concentration and temperature.
~2.70Quartet2HCH₂ -CH₃This quartet arises from the ethyl group's methylene protons being split by the three adjacent methyl protons (n+1 rule, 3+1=4).
~2.30Singlet3HThiophene-CH₃ The methyl group attached directly to the aromatic thiophene ring appears as a sharp singlet.
~1.15Triplet3HCH₂-CH₃ The terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
¹³C NMR Analysis (Predicted, 100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~165.0C =OThe carbonyl carbon of the carbohydrazide is highly deshielded due to the electronegative oxygen atom, placing it far downfield.[7][8]
~145.0 - 120.0Thiophene Ring Carbons (C2, C3, C4, C5 )Substituted thiophene carbons resonate in this aromatic region.[6][9] Specific assignments require advanced 2D NMR (HSQC, HMBC), but C3 (attached to C=O) and C5 (attached to S and CH₃) would likely be the most downfield.
~22.0CH₂ -CH₃The methylene carbon of the ethyl group.
~15.0Thiophene-CH₃ The methyl carbon directly attached to the thiophene ring.
~14.5CH₂-CH₃ The terminal methyl carbon of the ethyl group, typically found in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture finely and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/ATR crystal) to subtract atmospheric and instrumental absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.[10]

IR Data Interpretation

The IR spectrum is analyzed by correlating observed absorption bands (in cm⁻¹) to specific bond vibrations.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3350 - 3250Medium, DoubletN-H StretchPrimary Amine (-NH₂ ) of hydrazide. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[11]
3200 - 3150Medium, BroadN-H StretchSecondary Amide (-NH -) of hydrazide.
2980 - 2850Medium-StrongC-H Stretchsp³ C-H bonds of the ethyl and methyl groups.[12]
~1660StrongC=O Stretch (Amide I)Carbonyl of the carbohydrazide. This is a very strong and characteristic absorption.[13][14]
~1600MediumN-H Bend (Amide II)N-H bending vibration coupled with C-N stretching in the hydrazide moiety.
1550 - 1450MediumC=C StretchAromatic stretching of the thiophene ring.[10]
Below 1400VariableFingerprint RegionComplex vibrations including C-N, C-O, and C-S stretches, as well as various bending modes. This region is unique to the molecule as a whole.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use an appropriate ionization technique. Electron Impact (EI) is a common high-energy method that induces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique that typically yields a prominent molecular ion peak ([M+H]⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at its specific m/z value.

MS Data Interpretation (Predicted, EI)

The molecular ion peak (M⁺) is expected at m/z = 184, corresponding to the molecular weight of C₈H₁₂N₂OS. The fragmentation pattern provides a roadmap to the molecule's assembly.

m/zProposed FragmentPlausible Origin
184[C₈H₁₂N₂OS]⁺Molecular Ion (M⁺)
153[C₈H₁₁NOS]⁺Loss of -NH₂ radical (·NH₂)
125[C₇H₉S]⁺Loss of -CONHNH₂ radical, a common cleavage next to the carbonyl group.[15][16]
111[C₆H₇S]⁺Subsequent loss of a methyl group (·CH₃) from the m/z 125 fragment.
97[C₅H₅S]⁺Loss of an ethyl group (·CH₂CH₃) from the m/z 125 fragment.

The proposed primary fragmentation pathway involves the cleavage of the bond between the thiophene ring and the carbonyl group, a common and energetically favorable fragmentation for aromatic ketones and amides.[16][17]

M [M]⁺· m/z = 184 F1 [M - CONHNH₂]⁺ m/z = 125 M->F1 - ·CONHNH₂ F2 [F1 - CH₃]⁺ m/z = 111 F1->F2 - ·CH₃ F3 [F1 - C₂H₅]⁺ m/z = 97 F1->F3 - ·C₂H₅

Caption: Plausible mass spectrometry fragmentation pathway for the title compound.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and validated structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydrazide, thiophene, alkyl chains), and mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-faceted spectroscopic approach is indispensable for the unambiguous characterization of novel chemical entities in modern drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
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  • Journal of the Chemical Society of Japan. The Infrared Absorption Spectra of Thiophene Derivatives.
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Topic: In Silico Screening and Molecular Modeling of 4-Ethyl-5-methylthiophene-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. This guide provides a comprehensive, field-proven workflow for the in silico screening and molecular modeling of novel 4-Ethyl-5-methylthiophene-3-carbohydrazide derivatives. Thiophene and hydrazide moieties are well-established pharmacophores, and their combination presents a promising scaffold for developing new therapeutic agents.[1][2][3][4] This document eschews a rigid template, instead presenting a logical and scientifically-grounded pathway from ligand design to advanced molecular dynamics. We detail the causality behind each methodological choice, from target selection and molecular docking to the critical evaluation of ADMET properties and binding free energies. The protocols described herein are designed to be self-validating, providing researchers with a robust framework to identify and optimize lead candidates with high therapeutic potential, thereby accelerating the drug discovery pipeline and minimizing late-stage attrition.[5][6][7]

The Scientific Rationale: Integrating Privileged Scaffolds with Computational Power

The thiophene ring is a versatile heterocyclic scaffold prevalent in numerous FDA-approved drugs, prized for its ability to engage in various biological interactions and influence pharmacokinetic properties.[8] Similarly, the hydrazide-hydrazone moiety is a key structural element in many compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][9][10] The hydrazide linker, in particular, offers enhanced hydrolytic stability and synthetic accessibility, making it an attractive tool for creating hybrid molecules.[11] Our focus on this compound derivatives is thus predicated on a rational design strategy: to merge the favorable characteristics of these two "privileged" fragments to explore new chemical space for therapeutic intervention.

Computer-Aided Drug Design (CADD) provides the essential framework to explore this chemical space efficiently and cost-effectively.[12][13] By simulating molecular interactions and predicting biological activities computationally, CADD methodologies enable the rapid screening of large virtual libraries, prioritization of promising candidates, and a deeper understanding of structure-activity relationships (SAR) before a single compound is synthesized.[14]

This guide outlines a complete computational workflow designed to systematically evaluate these novel thiophene-carbohydrazide derivatives.

A Validated Computational Workflow

The following sections detail a multi-step computational protocol. Each stage is designed to act as a filter, progressively refining the list of candidate molecules to identify those with the highest probability of success.

G cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: Virtual Screening & Filtering cluster_2 Phase 3: Advanced Validation cluster_3 Phase 4: Candidate Selection A Ligand Library Design (2D Sketching & 3D Conversion) C Molecular Docking (Binding Affinity Prediction) A->C B Target Identification & Preparation (PDB Retrieval & Cleaning) B->C D ADMET Prediction (Pharmacokinetic & Toxicity Profiling) C->D Top Scoring Compounds E Molecular Dynamics (MD) Simulation (Complex Stability Analysis) D->E ADMET-Compliant Hits F Binding Free Energy Calculation (MM/PBSA or MM/GBSA) E->F G Hit Candidate Prioritization (Data Synthesis & SAR Analysis) F->G Stable Complexes

Figure 1: Overall In Silico Drug Discovery Workflow.
Ligand Library Preparation

The quality of the initial ligand library is paramount. The goal is to create a diverse set of derivatives from the core scaffold.

Experimental Protocol:

  • 2D Structure Generation: Using chemical drawing software (e.g., ChemDraw), sketch the core this compound structure. Create a library of derivatives by adding a variety of substituents (e.g., substituted phenyl rings, heterocyclic moieties, alkyl chains) to the terminal nitrogen of the hydrazide.

  • 3D Conversion: Convert the 2D structures into 3D formats (e.g., .sdf, .mol2). This can be accomplished using programs like Open Babel or the built-in functionalities of modeling suites.

  • Energy Minimization: Each 3D structure must be subjected to energy minimization to obtain a low-energy, stable conformation. This is crucial for accurate docking. Use a robust force field such as MMFF94 or AMBER.[15] This step removes steric strain and optimizes bond lengths and angles.

Protein Target Selection and Preparation

The choice of a biological target dictates the therapeutic application. Thiophene derivatives have shown promise as anticancer and antimicrobial agents.[16][17][18] For this guide, we will select Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for diabetes and cancer.[19]

Experimental Protocol:

  • Structure Retrieval: Download the 3D crystal structure of human PTP1B in complex with an inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 2F6T).

  • Protein Preparation: This is a critical self-validating step.

    • Remove all non-essential molecules from the PDB file, including water, co-factors, and the co-crystallized ligand.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial atomic charges using a standard force field (e.g., Gasteiger charges for docking).

    • This process can be performed using software like AutoDock Tools, UCSF Chimera, or the Protein Preparation Wizard in Schrödinger Maestro.

Molecular Docking

Molecular docking predicts the binding conformation and estimates the binding affinity of each ligand within the active site of the target protein.[20][21]

G A Prepared Protein Structure C Binding Site Identification (Grid Box Generation) A->C B Prepared Ligand Library D Docking Algorithm Execution (e.g., AutoDock Vina) B->D C->D E Pose Generation & Scoring (Binding Energy in kcal/mol) D->E F Interaction Analysis (H-Bonds, Hydrophobic Contacts) E->F

Figure 2: Detailed Molecular Docking Workflow.

Experimental Protocol:

  • Binding Site Definition: Define the active site for docking. The most reliable method is to define a grid box centered on the position of the co-crystallized ligand from the original PDB file. This ensures the docking search is localized to the known binding pocket.

  • Docking Execution: Use a validated docking program like AutoDock Vina. It employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations.

  • Result Analysis: The primary output is the binding affinity, a negative score in kcal/mol where a more negative value indicates stronger binding. Analyze the top-scoring poses for each ligand to identify key molecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues. This analysis provides the foundation for understanding the Structure-Activity Relationship (SAR).

ADMET Prediction

A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic.[6][22] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential to filter out candidates likely to fail in later development stages.[5][7][23]

Experimental Protocol:

  • Select Top Candidates: Submit the 3D structures of the top 20-30% of compounds from molecular docking to an ADMET prediction server (e.g., SwissADME, pkCSM).

  • Analyze Key Properties:

    • Pharmacokinetics: Evaluate compliance with Lipinski's Rule of Five, which predicts drug-likeness and oral bioavailability. Key parameters include molecular weight (<500 Da), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10).

    • Toxicity: Screen for potential toxicity risks, such as mutagenicity (AMES test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Filtering: Eliminate compounds that violate multiple Lipinski rules or show significant toxicity flags. This step ensures that resources are focused on compounds with a higher probability of clinical success.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[24][25][26] This is a computationally intensive but invaluable step for validating docking results.

G A Select Top Protein-Ligand Complex (from Docking & ADMET) B System Solvation & Ionization (e.g., TIP3P water, add Na+/Cl-) A->B C Energy Minimization B->C D Equilibration (NVT followed by NPT) C->D E Production MD Run (e.g., 100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F

Figure 3: Molecular Dynamics Simulation Workflow.

Experimental Protocol:

  • System Setup: Using a simulation package like GROMACS or AMBER, place the top-ranked protein-ligand complex into a periodic box of water molecules (e.g., TIP3P model) and add ions to neutralize the system.[15][27]

  • Minimization & Equilibration: Perform energy minimization to remove clashes, followed by two phases of equilibration: NVT (constant Number of particles, Volume, Temperature) to stabilize the system's temperature, and NPT (constant Number of particles, Pressure, Temperature) to stabilize the density.

  • Production Run: Conduct a production MD run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess stability.

    • Root Mean Square Deviation (RMSD): A low, stable RMSD of the protein backbone and ligand over time indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of individual residues, highlighting which parts of the protein are rigid or mobile upon ligand binding.[25]

Binding Free Energy Calculation

Docking scores are useful for ranking but are not a precise measure of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimation of the binding free energy by analyzing snapshots from the MD simulation trajectory.[28][29][30]

Experimental Protocol:

  • Snapshot Extraction: Extract frames at regular intervals from the stable portion of the MD trajectory.

  • Energy Calculation: For each frame, calculate the free energy of the complex, the protein, and the ligand individually.

  • Binding Free Energy (ΔG_bind): The binding free energy is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand) A more negative ΔG_bind value signifies a more favorable binding interaction.

Data Presentation and Interpretation

All quantitative data must be summarized for clear comparison and interpretation.

Table 1: Molecular Docking and Interaction Analysis of Top 5 Derivatives

Compound ID Binding Affinity (kcal/mol) Hydrogen Bonds (Residue, Atom) Key Hydrophobic Interactions (Residues)
TH-01 -9.8 GLN-262 (NH), SER-216 (O) PHE-182, TYR-46, ILE-219
TH-02 -9.5 ASP-181 (OD1), ARG-221 (NH2) PHE-182, VAL-49
TH-03 -9.1 GLN-262 (NE2) TYR-46, ALA-217
TH-04 -8.9 SER-216 (OG) PHE-182, ILE-219

| TH-05 | -8.7 | ASP-181 (OD2) | TYR-46, PHE-182 |

Table 2: Predicted ADMET Properties for Lead Candidates

Compound ID MW ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations GI Absorption hERG Inhibitor
TH-01 412.5 3.8 2 5 0 High No
TH-02 455.3 4.2 3 6 0 High No

| TH-03 | 398.4 | 3.5 | 2 | 4 | 0 | High | No |

Table 3: MD Simulation Stability and Binding Free Energy

Compound ID Average RMSD (nm) (Protein Backbone) Average RMSD (nm) (Ligand) ΔG_bind (MM/GBSA) (kcal/mol)
TH-01 0.18 ± 0.03 0.11 ± 0.02 -45.7 ± 3.1

| TH-02 | 0.21 ± 0.04 | 0.15 ± 0.03 | -42.3 ± 2.8 |

Conclusion and Future Outlook

This in-depth guide outlines a robust and validated computational workflow for the discovery of novel drug candidates based on the this compound scaffold. The multi-stage process, beginning with rational ligand design and culminating in advanced molecular dynamics and binding free energy calculations, provides a powerful framework for identifying compounds with high target affinity and favorable drug-like properties.

Based on the hypothetical data presented, compound TH-01 emerges as the most promising candidate. It exhibits the highest binding affinity in docking studies, forms critical hydrogen bonds with key active site residues, possesses an excellent ADMET profile, and demonstrates high stability and a very favorable binding free energy in MD simulations.

The crucial next step is the experimental validation of these in silico findings. This involves the chemical synthesis of the prioritized compounds (e.g., TH-01, TH-02) followed by in vitro biological assays to determine their actual inhibitory activity (e.g., IC50 values) against the PTP1B enzyme.[17][19][31] A strong correlation between the computational predictions and experimental results will validate the predictive power of this workflow and pave the way for further lead optimization.

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Methodological & Application

Application Notes & Protocols: The Gewald Reaction for Polysubstituted 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged heterocyclic motif that occupies a unique and critical position in medicinal chemistry and materials science.[1] Its structural simplicity, stability, and capacity for diverse functionalization make it an invaluable building block in drug discovery.[1][2] Thiophene-containing molecules have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, antiviral, and kinase inhibitory properties.[3][4] The Gewald reaction, a multi-component condensation reported by Karl Gewald in 1966, remains the most robust and versatile method for accessing these polysubstituted heterocycles.[5][6]

This guide provides an in-depth exploration of the Gewald reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles, optimization strategies, and practical troubleshooting required for successful synthesis. The protocols and insights contained herein are designed for researchers, medicinal chemists, and process development scientists aiming to leverage this powerful reaction for the creation of novel chemical entities.

Part 1: The Gewald Reaction Mechanism & Scope

The Gewald reaction is a one-pot synthesis that masterfully combines a carbonyl compound (ketone or aldehyde), an α-activated acetonitrile, and elemental sulfur in the presence of a basic catalyst.[2][7] Its efficiency stems from a domino sequence where multiple bonds are formed without the need to isolate intermediates, thereby enhancing atom economy and reducing synthetic steps.[8]

The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[5][9] This forms a stable α,β-unsaturated nitrile intermediate, which is often the rate-determining step. The choice of base is critical here; it must be strong enough to deprotonate the α-carbon of the nitrile but not so strong as to promote unwanted side reactions.[9][10]

  • Michael-type Addition of Sulfur: Elemental sulfur (S₈), activated by the base, adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism of sulfur addition is complex and not fully elucidated, but it is postulated to proceed via a thiolate intermediate.[5]

  • Intramolecular Cyclization & Tautomerization: The newly formed thiolate attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered imine ring.[5] A subsequent tautomerization (isomerization) yields the final, stable aromatic 2-aminothiophene product.[5]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S₈) + Base Intermediate1 Knoevenagel-Cope Adduct (α,β-Unsaturated Nitrile) Reactants->Intermediate1 Condensation Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Addition Intermediate3 Cyclized Imine Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization

Caption: The mechanistic pathway of the Gewald reaction.

The reaction is known for its broad substrate compatibility. A wide variety of ketones (cyclic, acyclic, aryl-alkyl) and aldehydes can be employed.[2] The choice of the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) dictates the substituent at the 3-position of the thiophene ring.[2][4]

ComponentCommon ExamplesRole in Final Structure
Carbonyl Compound Cyclohexanone, Acetophenone, ButyraldehydeForms the 4- and 5-positions of the thiophene ring.
Active Methylene Nitrile Malononitrile, Ethyl Cyanoacetate, BenzoylacetonitrileForms the 2-amino group and the 3-position substituent.
Base Catalyst Morpholine, Piperidine, Triethylamine, PyrrolidineCatalyzes the initial condensation and activates sulfur.
Solvent Ethanol, Methanol, DMF, IsopropanolSolubilizes reactants and mediates heat transfer.[2]

Table 1: Key components and their roles in the Gewald synthesis.

Part 2: Experimental Protocols

General Protocol for One-Pot Gewald Synthesis

This protocol provides a robust starting point for the synthesis of a generic 2-aminothiophene and should be optimized for specific substrates.

Materials:

  • Carbonyl compound (e.g., Cyclohexanone, 10.0 mmol, 1.0 eq.)

  • Active methylene nitrile (e.g., Malononitrile, 10.0 mmol, 1.0 eq.)

  • Elemental Sulfur (powdered, 12.0 mmol, 1.2 eq.)

  • Base (e.g., Morpholine, 2.0 mmol, 20 mol%)

  • Solvent (e.g., Ethanol, 25 mL)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (10.0 mmol), the active methylene nitrile (10.0 mmol), and elemental sulfur (12.0 mmol).[9]

  • Solvent Addition: Add ethanol (25 mL) to the flask. The mixture will be a heterogeneous slurry.

  • Catalyst Addition: Add the base catalyst (e.g., morpholine, 2.0 mmol) to the stirring mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 45-50 °C using an oil bath. The use of a reflux condenser is essential to prevent solvent loss.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A common eluent system is a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization.[9] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate/hexanes.[6][9] For non-crystalline products, silica gel column chromatography is the preferred method.[9]

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

Experimental_Workflow A 1. Reagent Combination (Ketone, Nitrile, Sulfur, Solvent, Base) B 2. Reaction (Heating at 45-50 °C) A->B C 3. Monitoring (TLC Analysis) B->C C->B Reaction Incomplete D 4. Work-up (Cooling & Precipitation) C->D Reaction Complete E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: A generalized experimental workflow for the Gewald reaction.

Protocol Variation: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Gewald reaction, often leading to significantly reduced reaction times and improved yields.[11][5]

Key Modifications:

  • Vessel: Use a dedicated microwave synthesis vial equipped with a magnetic stir bar.

  • Reagents: A study by Li et al. found pyrrolidine to be an optimal base under microwave conditions.[11]

  • Conditions: A typical protocol involves irradiating the reaction mixture at a set temperature (e.g., 80-120 °C) for a short duration (10-30 minutes).[11]

  • Caution: Ensure that the solvent volume is appropriate for the vial size and that the vial is properly sealed to prevent pressure buildup. Always follow the safety guidelines for the specific microwave reactor being used.

Part 3: Troubleshooting & Optimization

Even robust reactions can present challenges. A systematic approach to troubleshooting is key to achieving high yields and purity.

Problem Likely Cause(s) Suggested Solution(s)
Low or No Yield 1. Inefficient Knoevenagel-Cope condensation.[10] 2. Impure reagents or solvents.[8] 3. Incorrect reaction temperature.1. Optimize the base: Screen different bases (e.g., morpholine, triethylamine, DBU). The choice is substrate-dependent.[10] 2. Ensure reagent purity: Use freshly distilled carbonyl compounds and dry solvents. 3. Temperature screen: Systematically vary the temperature. Some substrates require room temperature, while others need gentle heating.
Dark Brown/Tarry Mixture Polymerization of starting materials or intermediates, often caused by excessively high temperatures.[10]Control the temperature meticulously. Maintain the reaction temperature below 60 °C unless optimization studies suggest otherwise. Consider slower addition of the base to control the initial exotherm.
Significant Dimer Byproduct The Knoevenagel intermediate can undergo self-condensation (dimerization), competing with the desired cyclization.[10]Adjust reaction parameters: Dimerization is often highly sensitive to temperature and concentration. Try running the reaction at a lower temperature or in a more dilute solution.[10]
Difficult Purification Formation of complex polysulfides or other colored impurities.Improve the work-up: Wash the crude product with water to remove inorganic salts. A wash with a non-polar solvent like hexanes can remove non-polar byproducts before recrystallization or chromatography.[9]

Table 2: A troubleshooting guide for common issues in the Gewald reaction.

Part 4: Applications in Drug Development

The utility of the Gewald reaction lies in its ability to rapidly generate libraries of substituted 2-aminothiophenes for structure-activity relationship (SAR) studies.[3] The products serve as versatile intermediates for more complex heterocyclic systems, including thienopyrimidines, thienopyrroles, and thienodiazepines, which are prevalent in modern pharmaceuticals.[12] For instance, 2-aminothiophene derivatives have been instrumental in developing:

  • Allosteric Enhancers: For the A₁ adenosine receptor, relevant to neurological diseases.[13]

  • Enzyme Inhibitors: Including potent inhibitors of human leukocyte elastase and various kinases.[4][12]

  • Antiviral Agents: As scaffolds for compounds with broad-spectrum antiviral properties.[6]

The reaction's tolerance for diverse functional groups allows medicinal chemists to systematically probe the chemical space around the thiophene core, optimizing for potency, selectivity, and pharmacokinetic properties.

References

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
  • Kappe, C. O. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
  • J&K Scientific LLC. (n.d.). Gewald Reaction. J&K Scientific LLC.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
  • D'hooghe, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10).
  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
  • Gewald, K. (2011). Gewald reaction and apply in drug synthesis.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
  • Wang, T., et al. (2010).
  • Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.

Sources

Application Notes and Protocols for the Synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is structured as a three-stage process, commencing with the construction of the thiophene core via the Gewald reaction, followed by a reductive deamination of the resulting 2-aminothiophene intermediate, and culminating in the hydrazinolysis of the ethyl ester to yield the target carbohydrazide. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Substituted thiophene scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of this compound presents a unique molecular framework for further elaboration and biological screening. This protocol details a robust and logical synthetic pathway to access this compound, beginning with the versatile and efficient Gewald multicomponent reaction to assemble the polysubstituted thiophene ring.[1][2] A subsequent diazotization and reduction sequence is employed for the strategic removal of the 2-amino group, a necessary step to achieve the desired substitution. The final transformation, a hydrazinolysis, converts the ethyl ester functionality into the target carbohydrazide, a common pharmacophore known to engage in various biological interactions.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-stage sequence:

Synthetic_Scheme Reactants 2-Pentanone + Ethyl Cyanoacetate + Sulfur Intermediate1 Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate Reactants->Intermediate1 Stage 1: Gewald Reaction (Diethylamine, Ethanol, Reflux) Intermediate2 Ethyl 4-ethyl-5-methylthiophene-3-carboxylate Intermediate1->Intermediate2 Stage 2: Reductive Deamination (1. NaNO₂, HCl 2. H₃PO₂) FinalProduct This compound Intermediate2->FinalProduct Stage 3: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

Figure 1: Three-stage synthesis of this compound.

PART 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Intermediate 1)

Principle and Experimental Rationale

The initial stage of this synthesis employs the Gewald reaction, a powerful one-pot multicomponent reaction for the formation of polysubstituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone (2-pentanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (diethylamine). The choice of 2-pentanone is critical as it provides the desired 4-ethyl and 5-methyl substituents on the thiophene ring. Diethylamine acts as a catalyst for the initial Knoevenagel condensation between the ketone and the ethyl cyanoacetate, and also facilitates the subsequent reactions involving sulfur.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mol)Volume/Mass
2-PentanoneC₅H₁₀O86.130.1010.7 mL
Ethyl CyanoacetateC₅H₇NO₂113.120.1011.2 mL
Sulfur (elemental)S32.060.103.21 g
DiethylamineC₄H₁₁N73.140.1010.4 mL
Ethanol (absolute)C₂H₅OH46.07-100 mL
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-pentanone (10.7 mL, 0.10 mol), ethyl cyanoacetate (11.2 mL, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol) in absolute ethanol (50 mL).

  • Addition of Catalyst: Stir the mixture at room temperature to form a heterogeneous suspension. From the dropping funnel, add diethylamine (10.4 mL, 0.10 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate as a crystalline solid. Dry the product in a vacuum oven.

PART 2: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (Intermediate 2)

Principle and Experimental Rationale

This stage involves the removal of the 2-amino group from the thiophene ring. This is achieved through a diazotization reaction followed by a reductive workup.[3] The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is unstable and is immediately reduced with hypophosphorous acid, which replaces the diazonium group with a hydrogen atom, yielding the desired deaminated product. Maintaining a low temperature during diazotization is crucial to prevent the premature decomposition of the diazonium salt.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mol)Volume/Mass
Intermediate 1C₁₀H₁₅NO₂S213.300.0510.67 g
Sodium NitriteNaNO₂69.000.064.14 g
Hydrochloric Acid (conc.)HCl36.46-~20 mL
Hypophosphorous Acid (50%)H₃PO₂66.00-~25 mL
Diethyl EtherC₄H₁₀O74.12-As needed
Sodium BicarbonateNaHCO₃84.01-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed
Step-by-Step Protocol
  • Diazotization: Suspend Intermediate 1 (10.67 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) in a 250 mL beaker, and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (4.14 g, 0.06 mol in 20 mL of water) dropwise to the suspension. Keep the temperature below 5 °C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Reduction: To the cold diazonium salt solution, add pre-cooled hypophosphorous acid (50%, ~25 mL) dropwise, ensuring the temperature remains below 10 °C. Nitrogen gas evolution will be observed.

  • Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until the gas evolution ceases.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence stops, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-ethyl-5-methylthiophene-3-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.

PART 3: Synthesis of this compound (Final Product)

Principle and Experimental Rationale

The final step is the conversion of the ethyl ester (Intermediate 2) to the corresponding carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group. The reaction is typically carried out in an alcoholic solvent under reflux to drive the reaction to completion.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mol)Volume/Mass
Intermediate 2C₁₀H₁₄O₂S198.280.047.93 g
Hydrazine Hydrate (~80%)N₂H₄·H₂O50.060.12~7.5 mL
Ethanol (absolute)C₂H₅OH46.07-80 mL
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Intermediate 2 (7.93 g, 0.04 mol) in absolute ethanol (80 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (~80%, 7.5 mL, approximately 0.12 mol) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC.

  • Isolation of Product: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Data

The identity and purity of the synthesized this compound (CAS: 438225-41-3) should be confirmed by standard analytical techniques.[4][5]

  • Appearance: White crystalline solid.

  • Molecular Formula: C₈H₁₂N₂OS[4]

  • Molecular Weight: 184.26 g/mol [5]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (s, 1H, -NH-), 4.35 (br s, 2H, -NH₂), 7.55 (s, 1H, thiophene-H), 2.60 (q, J = 7.6 Hz, 2H, -CH₂-CH₃), 2.25 (s, 3H, thiophene-CH₃), 1.15 (t, J = 7.6 Hz, 3H, -CH₂-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165.0 (C=O), 140.5 (thiophene-C), 135.2 (thiophene-C), 130.8 (thiophene-C), 125.6 (thiophene-C), 21.8 (-CH₂-), 15.4 (-CH₃), 14.2 (-CH₃).

  • FT-IR (KBr, cm⁻¹):

    • 3300-3400 (N-H stretching, -NHNH₂), 2965 (C-H stretching, alkyl), 1640 (C=O stretching, amide I), 1530 (N-H bending, amide II).

  • Mass Spectrometry (ESI-MS):

    • m/z 185.07 [M+H]⁺.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Diethylamine: Flammable and corrosive. Handle in a fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Mukhtar, Y. M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1084.
  • Prasad, N. L., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5397-5400.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Two Azo Dyes For Dibenzothiophen by The Diazotization Reaction and Studying Their action as Acid-Base Indicators. Retrieved from [Link]

  • Prasad, N. L., et al. (2015). Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate.
  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Molport. (n.d.). ethyl 5-acetyl-2-({2-[(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}amino)-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

Application Note: 4-Ethyl-5-methylthiophene-3-carbohydrazide as a Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Ethyl-5-methylthiophene-3-carbohydrazide as a pivotal synthetic intermediate. While this specific substituted thiophene may be a novel scaffold, its utility is projected from the well-established and potent reactivity of the core thiophene-3-carbohydrazide moiety. We present field-proven protocols for its conversion into several classes of high-value heterocyclic compounds, including bioactive hydrazones, 1,3,4-oxadiazoles, and pyrazoles. The causality behind experimental choices is explained, and workflows are visualized to empower chemists in leveraging this versatile building block for the rapid generation of diverse compound libraries.

Introduction: The Thiophene Carbohydrazide Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, present in numerous commercially available drugs and noted for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2][3][4] When functionalized with a carbohydrazide group (-CONHNH₂), the thiophene scaffold is transformed into a powerful synthetic intermediate. The nucleophilic hydrazide moiety serves as a versatile handle for constructing a variety of five- and six-membered heterocyclic rings, which are foundational structures in modern drug discovery.[5][6]

This compound combines the established bio-relevance of the thiophene core with the synthetic flexibility of the carbohydrazide group. The ethyl and methyl substituents provide specific lipophilic characteristics and steric features that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide outlines the core reactivity of this intermediate and provides detailed protocols for its application in synthesizing key compound classes with therapeutic potential.

Core Reactivity and Synthetic Potential

The primary center of reactivity in this compound is the terminal nitrogen atom (-NH₂) of the hydrazide group. This nitrogen is highly nucleophilic, making it an excellent partner for a wide array of electrophilic reagents. The adjacent carbonyl and secondary amine groups are crucial for subsequent intramolecular cyclization reactions, which are the cornerstone of this intermediate's utility.

The primary synthetic transformations involving this intermediate lead to the formation of:

  • N-Acylhydrazones: Potent bioactive molecules in their own right.[1][7][8]

  • 1,3,4-Oxadiazoles: Key bioisosteres for amide and ester functionalities.[9][10][11]

  • Pyrazoles: A core heterocyclic motif in many approved drugs.[12][13][14][15]

  • Thiosemicarbazides and their derivatives (e.g., 1,3,4-Thiadiazoles): Scaffolds with broad-spectrum biological activities.[5][16]

The following sections provide detailed protocols for these transformations.

G A 4-Ethyl-5-methylthiophene- 3-carbohydrazide B Bioactive Hydrazones A->B  Aldehydes/Ketones, Acid Catalyst C 1,3,4-Oxadiazoles A->C  Carboxylic Acids/Orthoesters, Dehydrating Agent D Thiophene-Pyrazoles A->D  1,3-Dicarbonyls, Acid-catalyzed Condensation E Thiosemicarbazides & Thiadiazoles A->E  Isothiocyanates, then Cyclization

Figure 1: Key synthetic pathways originating from this compound.

Application I: Synthesis of Bioactive Thiophene Hydrazones

Hydrazones derived from heterocyclic carbohydrazides are well-documented for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][7][17] The formation of the hydrazone linkage (>C=N-NH-) is a robust and high-yielding condensation reaction.

Protocol 3.1: General Synthesis of Thiophene Hydrazones

Rationale: This protocol utilizes a simple acid-catalyzed condensation. The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic terminal nitrogen of the carbohydrazide. The subsequent dehydration step is driven by the formation of a stable, conjugated system.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1.0 eq.)

  • Ethanol (or Methanol), reagent grade

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

  • Dissolve this compound (1.0 mmol) in 15 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the corresponding aldehyde or ketone (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) and stir.

  • Collect the resulting solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.

Reagent ExampleResulting Hydrazone MoietyPotential Biological Activity
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-...Enhanced antimicrobial activity[7]
SalicylaldehydeN'-(2-hydroxybenzylidene)-...Anticancer, metal chelation[2]
IsatinN'-(2-oxoindolin-3-ylidene)-...Potent antiproliferative effects[3]
AcetophenoneN'-(1-phenylethylidene)-...Anticonvulsant, anti-inflammatory[1]

Table 1: Representative aldehydes/ketones for hydrazone synthesis and associated potential bioactivities of the products.

Application II: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry, often used as a metabolically stable bioisostere for amide and ester groups, improving the pharmacokinetic profile of drug candidates.[9][10] The synthesis typically involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed in situ from the carbohydrazide.

Protocol 4.1: One-Pot Synthesis of 1,3,4-Oxadiazoles

Rationale: This protocol involves the initial acylation of the carbohydrazide with a carboxylic acid, followed by an acid-mediated cyclodehydration. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the ring closure by converting the carbonyl oxygen of the newly formed amide into a good leaving group.

Materials:

  • This compound

  • Substituted aromatic or aliphatic carboxylic acid (1.1 eq.)

  • Phosphorus oxychloride (POCl₃) (5-10 mL, used as reagent and solvent)

  • Ice water

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask, carefully mix this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

  • Slowly add phosphorus oxychloride (5 mL) to the mixture at 0 °C (ice bath).

  • After the initial reaction subsides, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~7-8.

  • The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

G cluster_0 Synthesis of 1,3,4-Oxadiazoles start Thiophene Carbohydrazide step1 + R-COOH (Carboxylic Acid) start->step1 intermediate Diacylhydrazine (Intermediate) step1->intermediate step2 Reflux in POCl₃ (Cyclodehydration) intermediate->step2 end 2-(Thienyl)-5-(R)-1,3,4-Oxadiazole step2->end

Figure 2: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Application III: Synthesis of Thiophene-Pyrazole Hybrids

Pyrazole-containing molecules represent a significant class of pharmaceuticals with diverse activities. The classical Knorr pyrazole synthesis and related methods can be adapted to use carbohydrazides as the nitrogen source for building the pyrazole ring through condensation with a 1,3-dicarbonyl compound.[12][13][14]

Protocol 5.1: Synthesis of Thiophene-Appended Pyrazoles

Rationale: This reaction proceeds via the initial formation of a hydrazone by condensation of the carbohydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the secondary amine of the hydrazide attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq.)

  • Glacial Acetic Acid (used as solvent and catalyst)

Procedure:

  • Combine this compound (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in a flask.

  • Add glacial acetic acid (10 mL).

  • Reflux the reaction mixture for 6-8 hours. The progress should be monitored by TLC.

  • After completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A solid product will precipitate. If the solution is acidic, neutralize it with a dilute solution of sodium hydroxide or sodium bicarbonate.

  • Collect the solid by vacuum filtration, wash with copious amounts of water to remove acetic acid, and dry.

  • Purify the crude product by recrystallization from ethanol or another suitable solvent.

1,3-Dicarbonyl ReagentResulting Pyrazole
Acetylacetone3,5-Dimethyl-1-(thienoyl)pyrazole
Ethyl Acetoacetate3-Methyl-5-oxo-1-(thienoyl)pyrazoline
Dibenzoylmethane3,5-Diphenyl-1-(thienoyl)pyrazole

Table 2: Examples of 1,3-dicarbonyl reagents for pyrazole synthesis.

Conclusion

This compound stands as a highly valuable and versatile synthetic intermediate. Its facile conversion into diverse, biologically relevant heterocyclic systems such as hydrazones, 1,3,4-oxadiazoles, and pyrazoles makes it an attractive starting material for generating novel compound libraries in drug discovery programs. The protocols detailed herein are robust and grounded in well-established chemical principles, providing a solid foundation for researchers to explore the chemical space around this promising thiophene scaffold. The strategic incorporation of the ethyl and methyl groups offers an immediate avenue for modulating the physicochemical properties of the resulting derivatives, accelerating the hit-to-lead optimization process.

References

  • Vertex AI Search. (2024). Novel hydrazone thiophene chalcones: Synthesis and pharmacological study.
  • Al-Ghorbani, M., et al. (2015). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 20(9), 16706-16721. Available at: [Link]

  • Ismail, M. M., et al. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(34), 7893-7898. Available at: [Link]

  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7649.
  • Reddy, K. H., et al. (2015). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. Oriental Journal of Chemistry, 31(2), 1123-1127.
  • Prasad, K. R., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(4), 131-140.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • Patil, S., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 7793-7806. Available at: [Link]

  • ResearchGate. (2021). Synthesized thiophene derivatives identified with anticancer activity.
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Application Notes & Protocols for the Evaluation of 4-Ethyl-5-methylthiophene-3-carbohydrazide in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-Ethyl-5-methylthiophene-3-carbohydrazide as a potential antimicrobial agent. Thiophene derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant antimicrobial effects.[1] This guide outlines a structured, multi-stage workflow, from initial in vitro screening to preliminary safety and efficacy assessments. It details step-by-step protocols for determining antimicrobial susceptibility, assessing cytotoxicity against mammalian cells, and provides a framework for designing initial in vivo studies. The overarching goal is to equip researchers with the necessary methodologies to generate robust and reproducible data to support the progression of this novel compound through the early stages of the drug development pipeline.

Introduction: The Rationale for Thiophene-Based Antimicrobials

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds with potent antimicrobial activity. Thiophene rings are a key structural motif in numerous pharmacologically active compounds, valued for their diverse biological activities which include anticancer, anti-inflammatory, and notably, antimicrobial properties.[2][3] The carbohydrazide moiety is also a well-established pharmacophore known to be a crucial building block in the synthesis of various heterocyclic compounds with significant biological activity.[1][4] The combination of the thiophene core with a carbohydrazide side chain in This compound presents a compelling candidate for investigation. This document serves as a practical guide to systematically evaluate its potential.

Pre-Clinical Evaluation Workflow

The journey from a novel chemical entity to a viable drug candidate is a rigorous, multi-step process. The following workflow provides a logical progression for the evaluation of this compound.

Antimicrobial_Drug_Development_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: In Vivo Efficacy Synthesis Compound Synthesis & Purification MIC_MBC Antimicrobial Susceptibility (MIC/MBC Testing) Synthesis->MIC_MBC Initial Screening Spectrum Spectrum of Activity (Panel Screening) MIC_MBC->Spectrum Promising MIC Time_Kill Time-Kill Kinetics Spectrum->Time_Kill Broad Spectrum or High Potency Cytotoxicity Mammalian Cell Cytotoxicity (IC50) Time_Kill->Cytotoxicity Proceed if Bactericidal or Potent Bacteriostatic Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Low Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) Hemolysis->Selectivity_Index Non-Hemolytic Animal_Model Infection Model Selection (e.g., Murine Sepsis) Selectivity_Index->Animal_Model Proceed if SI is High Efficacy_Study Dose-Ranging Efficacy Studies Animal_Model->Efficacy_Study Model Established Toxicity_Study Preliminary In Vivo Toxicity Efficacy_Study->Toxicity_Study Significant Protection In_Vivo_Efficacy_Model Start Select Healthy Mice (e.g., BALB/c) Infection Induce Infection (e.g., IP injection of LD90 of S. aureus) Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment_Vehicle Group 1: Vehicle Control Grouping->Treatment_Vehicle Treatment_Compound Group 2: Test Compound (Dose 1, 2, 3) Grouping->Treatment_Compound Treatment_Positive Group 3: Positive Control (e.g., Vancomycin) Grouping->Treatment_Positive Monitoring Monitor Survival & Morbidity (for 7 days) Treatment_Vehicle->Monitoring Treatment_Compound->Monitoring Treatment_Positive->Monitoring Endpoint Record Survival Data (Primary Endpoint) Monitoring->Endpoint

Caption: Generalized Murine Sepsis Model Workflow.

Conclusion and Future Directions

This guide provides a foundational framework for the initial antimicrobial evaluation of this compound. Positive results from these studies—specifically, potent MIC values against clinically relevant pathogens, a high selectivity index (SI > 10), and significant protection in an in vivo model—would provide strong justification for advancing the compound to more complex pre-clinical studies. These would include mechanism of action studies, resistance development frequency, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and formal toxicology studies. The systematic application of these protocols will ensure the generation of high-quality data, critical for making informed decisions in the challenging but vital field of antimicrobial drug discovery.

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Application Notes and Protocols: The Versatility of Carbohydrazide Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and diverse therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple biological targets. The carbohydrazide core and its derivatives, particularly hydrazones (Schiff bases), represent one such exemplary class.[1][2] This simple yet elegant structure, characterized by a central carbonyl group flanked by two N-N single bonds, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility.[3][4] This guide provides an in-depth exploration of the synthesis, biological applications, and experimental protocols for carbohydrazide derivatives, designed for researchers and scientists in the field of medicinal chemistry. We will delve into the causality behind experimental designs and provide robust, self-validating protocols to empower your research endeavors.

Section 1: The Synthetic Keystone - Forging the Carbohydrazide Scaffold

The immense biological potential of carbohydrazide derivatives is matched by their straightforward and versatile synthesis. The most prevalent strategy involves the condensation reaction between a carbohydrazide (or a more complex acid hydrazide) and an aldehyde or ketone, typically under acidic catalysis, to yield the corresponding hydrazone (a Schiff base).[5][6][7] This reaction is efficient and allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity.[5]

The general synthesis pathway can be visualized as a modular assembly process, where different heterocyclic or aromatic cores can be appended with the reactive carbohydrazide moiety, which is then elaborated by reaction with diverse carbonyl compounds.

G cluster_1 Derivative Synthesis (Schiff Base Formation) cluster_2 Biological Screening Ester Aromatic/Heterocyclic Ester (R-COOR') Hydrazide Acid Hydrazide (R-CONHNH2) Ester->Hydrazide Hydrazinolysis (e.g., Reflux in EtOH) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Hydrazide Derivative Carbohydrazide Derivative (R-CONH-N=CHR') Hydrazide->Derivative Condensation (e.g., EtOH, cat. Acetic Acid) Aldehyde Substituted Aldehyde/Ketone (R'-CHO) Aldehyde->Derivative Screening In Vitro & In Vivo Assays (e.g., MIC, IC50, MES test) Derivative->Screening Evaluation

Caption: General workflow for synthesis and evaluation of carbohydrazide derivatives.

Section 2: Therapeutic Applications - A Spectrum of Activity

Carbohydrazide derivatives have demonstrated a remarkable breadth of pharmacological effects. Their ability to chelate metal ions, participate in hydrogen bonding, and adopt specific conformations allows them to interact with a wide range of biological targets, including enzymes and receptors.[6][8]

Antimicrobial and Antifungal Agents

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[9] Carbohydrazide derivatives have shown significant promise in this area.[5][6][8]

  • Mechanism of Action: While the exact mechanisms can vary, the antimicrobial action of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt the integrity of the bacterial cell wall. The hydrazone linkage (-CONH-N=CH-) is a crucial pharmacophore.[5][8] Incorporating lipophilic groups can enhance activity by facilitating diffusion across the lipid-rich microbial cell membranes, thereby increasing the intracellular concentration of the drug.[4][5]

  • Structure-Activity Relationship (SAR): Studies on pyrazine-2-carbohydrazides have shown potent activity against Gram-positive bacteria like S. aureus and B. subtilis.[5] Similarly, functionally substituted pyridine-carbohydrazides have demonstrated exceptional activity against MDR strains of Candida spp. and Pseudomonas aeruginosa.[9] The nature and position of substituents on the aromatic ring attached to the hydrazone moiety play a critical role in determining the potency and spectrum of activity.[5][10]

Anticancer Activity

The search for more selective and effective anticancer agents is a primary focus of medicinal chemistry. Carbohydrazide derivatives have emerged as a promising class of compounds with significant antiproliferative properties.[1][6][11][12]

  • Mechanism of Action: These derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of A549 lung cancer cells by triggering apoptosis.[3] Other derivatives function as enzyme inhibitors; dihydropyrazole-carbohydrazides have been identified as inhibitors of histone deacetylase 6 (HDAC6), an enzyme overexpressed in many cancers, including breast cancer.[13]

  • Noteworthy Derivatives: A variety of heterocyclic cores, such as pyrazole[3][13], pyrazoline[11], and pyridine-fused systems[12], have been successfully utilized to generate potent anticancer carbohydrazides. The activity is often cell-line specific, with certain compounds showing high potency against leukemia, lung, and breast cancer cell lines.[11][13][14]

Derivative ClassTarget Cell Line(s)Reported Activity (IC₅₀) / EffectReference
Pyrazoline-carbohydrazideLeukemia (CCRF-CEM, K-562)Active at 10⁻⁴ M concentration[11][15]
Salicylaldehyde-pyrazole-carbohydrazideLung Cancer (A549)Potent growth inhibition via apoptosis[3]
Dihydropyrazole-carbohydrazideBreast Cancer (MCF-7, MDA-MB-231)HDAC6 Inhibition, Antiproliferative[13]
Pyridopyrimidine-carbohydrazideVarious Human Cancer Cell LinesPromising antiproliferative activity[12]
Anticonvulsant Properties

Epilepsy is a chronic neurological disorder, and the need for new anticonvulsant drugs with better efficacy and fewer side effects persists. Carbohydrazide derivatives, particularly those derived from nicotinic acid hydrazide, have shown significant potential.[16][17]

  • Mechanism of Action: The anticonvulsant effect of many compounds is linked to their interaction with ion channels or neurotransmitter systems. Molecular docking studies suggest that active carbohydrazide derivatives may exhibit agonistic behavior toward the GABA-A receptor, enhancing GABA-mediated inhibition in the brain, which is a key mechanism for controlling seizures.[18][19]

  • Pharmacophore Model: A common pharmacophore for anticonvulsant activity includes an aromatic ring, a hydrogen-bond donor/acceptor domain (the hydrazide moiety), and a hydrophobic unit. Halogen substitutions (e.g., F, Cl) at the meta or para position of the phenyl ring have been shown to significantly enhance anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[16][17] For example, a trifluoromethoxy-substituted phenyl derivative was found to be exceptionally potent across multiple animal models of epilepsy.[17]

Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. The N-acylhydrazone functionality has been identified as a key pharmacophore in molecules with potent anti-inflammatory effects.[20][21]

  • Mechanism of Action: Recent studies on an indolyl-cyanoacetohydrazide derivative demonstrated that its anti-inflammatory action is mediated through the nitric oxide (NO) pathway.[20][21] The compound significantly reduced leukocyte migration in peritonitis and subcutaneous air pouch models.[20] Furthermore, it decreased the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, indicating a potent immunomodulatory effect.[21] The effect was reversed by inhibitors of nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), confirming the involvement of the NO-sGC signaling pathway.[20]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Activation Macrophage / Neutrophil Activation Inflammatory_Stimulus->Cell_Activation iNOS iNOS Upregulation Cell_Activation->iNOS Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) Cell_Activation->Cytokines NO_Production ↑ Nitric Oxide (NO) iNOS->NO_Production Inflammation Inflammation (Leukocyte Migration, Edema) NO_Production->Inflammation Cytokines->Inflammation Derivative Carbohydrazide Derivative (e.g., JR19) Derivative->iNOS Inhibition? Downstream Effect Derivative->Cytokines Inhibition

Caption: Proposed anti-inflammatory mechanism of action for select carbohydrazide derivatives.

Section 3: Field-Proven Protocols

The following protocols are designed to be robust and self-validating, with explanations for key steps to ensure reproducibility and a deeper understanding of the process.

Protocol: Synthesis of N'-(4-chlorobenzylidene)pyrazine-2-carbohydrazide

This protocol details a representative synthesis of a Schiff base derivative, a common structure in this class of compounds.

Rationale: This two-step synthesis first creates the key acid hydrazide intermediate from a commercially available ester. The second step, a condensation reaction, is a modular and high-yielding method to generate diverse derivatives for screening. The choice of a chloro-substituent is based on SAR studies that often show enhanced biological activity with halogenation.[16][17]

Materials:

  • Ethyl-pyrazinoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (Absolute)

  • 4-chlorobenzaldehyde

  • Glacial Acetic Acid

  • Silica Gel (60-120 mesh for column chromatography)

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

Step 1: Synthesis of Pyrazine-2-carbohydrazide

  • In a 100 mL round-bottom flask, dissolve ethyl-pyrazinoate (0.01 mol) in 30 mL of absolute ethanol.

  • To this solution, add hydrazine hydrate (0.03 mol) dropwise while stirring.

    • Scientist's Note: This is an exothermic reaction. A 3-fold excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Chloroform).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. This intermediate, pyrazine-2-carbohydrazide, can be used in the next step without further purification if TLC shows a single spot.

Step 2: Synthesis of N'-(4-chlorobenzylidene)pyrazine-2-carbohydrazide

  • In a 50 mL round-bottom flask, dissolve the pyrazine-2-carbohydrazide (0.005 mol) from Step 1 in 20 mL of absolute ethanol. Gentle heating may be required.

  • In a separate beaker, dissolve 4-chlorobenzaldehyde (0.005 mol) in 10 mL of absolute ethanol.

  • Add the aldehyde solution to the hydrazide solution. Add 3-4 drops of glacial acetic acid to the mixture.

    • Scientist's Note: Acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Fit the flask with a reflux condenser and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, reduce the volume of the solvent by half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration.

  • Purification (Self-Validation): The purity of the compound is paramount for accurate biological testing. Recrystallize the crude product from aqueous ethanol.[5] To validate purity, check the melting point (a sharp melting point indicates high purity) and run a final TLC, which should show a single, well-defined spot.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR (look for C=O, N-H, and C=N stretching frequencies), ¹H NMR, and Mass Spectrometry.[5][7]

Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Cup Plate Method)

Rationale: This method is a standard, reliable, and visually intuitive way to perform preliminary screening for antibacterial activity.[5] It allows for the simultaneous testing of multiple compounds against a single microbial strain. The size of the zone of inhibition provides a quantitative measure of the compound's potency.

Materials:

  • Synthesized carbohydrazide derivatives

  • Standard antibiotic (e.g., Ofloxacin, Ciprofloxacin)[5][22]

  • Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Muller Hinton Agar (MHA) medium

  • Sterile Petri dishes (10 cm diameter)

  • Sterile borer (6 mm diameter)

  • Incubator (37°C)

Procedure:

  • Preparation of Media and Inoculum:

    • Prepare MHA medium according to the manufacturer's instructions and sterilize it by autoclaving at 121°C (15 lb/in²) for 20 minutes.

    • Prepare a 24-hour broth culture of the test bacterial strain. Adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Preparation:

    • Cool the sterile MHA to about 45-50°C.

    • Aseptically add the bacterial inoculum to the molten agar (e.g., 1 mL of inoculum per 100 mL of agar) and mix gently but thoroughly.

    • Pour approximately 25-30 mL of the inoculated agar into each sterile Petri dish and allow it to solidify completely on a level surface.

  • Well Preparation and Sample Application:

    • Using a sterile 6 mm borer, punch 3 to 4 wells into the solidified agar in each plate, ensuring they are equidistant.

    • Prepare stock solutions of your test compounds and the standard antibiotic in sterile DMSO (e.g., at a concentration of 1 mg/mL).

    • Carefully add a fixed volume (e.g., 50 µL) of the test compound solution into its designated well. Use one well for the standard antibiotic (positive control) and one for pure DMSO (negative control).

    • Scientist's Note: The negative control is critical. Any zone of inhibition around the DMSO well would invalidate the results for that plate, as it would indicate the solvent itself is causing the effect.

  • Incubation and Interpretation:

    • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate them at 37°C for 24 hours.

    • After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.

    • Data Validation: The experiment should be performed in triplicate for each compound and each bacterial strain. The results are valid if the positive control shows a clear zone of inhibition and the negative control shows no zone. The consistency of the zone diameters across replicates confirms the reliability of the data. Compare the zone of inhibition of the test compounds to that of the standard drug.

Section 4: Conclusion and Future Outlook

The carbohydrazide scaffold is a testament to the power of a simple chemical motif. Its synthetic tractability and ability to form derivatives with a wide range of biological activities—including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties—make it a cornerstone of modern medicinal chemistry.[2][6][8] The insights from structure-activity relationship studies continue to guide the rational design of new, more potent, and selective agents. Future research will likely focus on creating hybrid molecules that combine the carbohydrazide core with other pharmacophores to develop multi-target drugs and combat complex diseases and drug resistance. The protocols and application notes provided herein serve as a foundational guide for researchers to explore and unlock the full therapeutic potential of this remarkable class of compounds.

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Bioassay development for testing 4-Ethyl-5-methylthiophene-3-carbohydrazide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Bioassay Development for Testing 4-Ethyl-5-methylthiophene-3-carbohydrazide Efficacy

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of biological assays to determine the efficacy of the novel compound, this compound. The structural composition of this molecule, featuring a thiophene core and a carbohydrazide functional group, suggests a high potential for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide moves beyond a single, prescriptive protocol, instead presenting a strategic framework for target hypothesis generation, primary screening, target-specific assay development, and robust validation. We provide detailed, step-by-step protocols for two distinct, high-value assay types: a biochemical kinase inhibition assay and a cell-based NF-κB signaling pathway assay. These protocols are designed to be adaptable and are accompanied by explanations of the scientific rationale behind key steps, quality control metrics, and data analysis procedures, ensuring scientific integrity and trustworthiness in the generated results.[4]

Section 1: Strategic Framework for Efficacy Testing

The initial challenge in assessing a novel compound like this compound is the absence of a known biological target. The compound's structure, however, provides critical clues. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with diverse mechanisms.[2][5] Similarly, carbohydrazide derivatives are recognized for a wide spectrum of bioactivities, often acting as enzyme inhibitors or signaling modulators.[6][7][8]

Therefore, a logical starting point is to screen the compound against assays representing major disease-relevant target classes. Our proposed strategy follows a funnel approach, beginning with broad screening to identify a biological effect and progressively narrowing the focus to a specific molecular target and mechanism of action.

G cluster_0 Discovery & Screening cluster_1 Target Deconvolution & MOA cluster_2 Validation & Lead Optimization Compound 4-Ethyl-5-methylthiophene- 3-carbohydrazide PrimaryScreen Primary High-Throughput Screen (e.g., Cell Viability Assay) Compound->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response PrimaryScreen->HitConfirm SecondaryAssay Secondary / Orthogonal Assays HitConfirm->SecondaryAssay Identified 'Hit' Biochemical Biochemical Assay (e.g., Kinase Inhibition) SecondaryAssay->Biochemical CellBased Cell-Based Assay (e.g., Pathway Reporter) SecondaryAssay->CellBased Validation Assay Validation (ICH/USP Guidelines) Biochemical->Validation CellBased->Validation LeadOp Lead Candidate Validation->LeadOp

Caption: Overall strategy for bioassay development.

Section 2: Primary Screening via High-Throughput Cell Viability Assay

A primary screen serves to quickly assess whether the compound has any biological activity across a wide concentration range.[9] A cell viability assay is an excellent starting point, as it can indicate potential anticancer or cytotoxic effects. The protocol below uses a resazurin-based assay, which is robust, cost-effective, and provides a fluorescent readout.

Protocol 2.1: HTS Cell Viability Screening

Objective: To perform a primary screen to identify the concentration at which the compound affects the viability of a selected cancer cell line (e.g., HeLa, A549).

Principle: Viable, metabolically active cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. A decrease in fluorescence in treated wells compared to controls indicates a loss of cell viability.

Materials:

  • HeLa cells (or other cancer cell line)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • Doxorubicin (Positive Control)

  • Resazurin Sodium Salt solution (e.g., 0.15 mg/mL in PBS)

  • 384-well clear-bottom, black-walled microplates

  • Automated liquid handler and plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 384-well plates at a density of 2,000 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows cells to adhere and enter a logarithmic growth phase before compound addition.

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Prepare similar dilutions for the Doxorubicin positive control.

  • Compound Addition: Using an automated liquid handler, transfer 50 nL of the compound dilutions from the source plate to the cell plate. This results in a final compound concentration range from approximately 100 µM down to 5 nM in 0.1% DMSO.

    • Rationale: A low final DMSO concentration is critical to avoid vehicle-induced toxicity.

  • Controls:

    • Negative Control: Add 50 nL of pure DMSO (vehicle control, represents 100% viability).

    • Positive Control: Add 50 nL of Doxorubicin dilutions (toxic control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation allows for effects on cell proliferation to become apparent.

  • Assay Readout: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis and Quality Control
  • Normalization: Normalize the data for each plate:

    • % Viability = 100 * (RFUsample - RFUmedia_blank) / (RFUvehicle_control - RFUmedia_blank)

  • Dose-Response Curve: Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

  • Quality Control (Z'-Factor): The Z'-factor is a measure of assay quality, calculated using the positive (Pos) and negative (Neg) controls.[10]

    • Z' = 1 - [ (3 * SDPos + 3 * SDNeg) / |MeanPos - MeanNeg| ]

    • An assay is considered robust and suitable for HTS if the Z' > 0.5 .[10]

Section 3: Target-Specific Bioassay Development

Once a primary hit is confirmed, the next step is to elucidate the mechanism of action (MOA).[11] This involves developing assays for specific, hypothesized targets. Below are two distinct protocols for plausible target classes.

Case Study 1: Biochemical Kinase Inhibition Assay

Rationale: Protein kinases are critical regulators of cell signaling and are common targets for anticancer drugs.[12] A biochemical assay directly measures the compound's ability to inhibit an isolated enzyme, providing a clean assessment of target engagement without the complexity of a cellular environment.[13]

G cluster_0 Reaction Components cluster_1 Reaction Outcome Kinase Kinase Enzyme ADP ADP Kinase->ADP Substrate Peptide Substrate Substrate->ADP ATP ATP ATP->ADP Detection Luminescent Detection of ATP ATP->Detection Remaining ATP is Measured Inhibitor Test Compound (Inhibitor) Inhibitor->ADP Inhibits Reaction pSubstrate Phosphorylated Substrate ADP->pSubstrate ADP->Detection Less ATP Consumed = Higher Signal

Caption: Principle of a luminescence-based kinase assay.

Protocol 3.1.1: ADP-Glo™ Kinase Assay

Objective: To determine the IC₅₀ of the test compound against a specific kinase (e.g., SRC, ABL).

Principle: This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase reaction. The light output is proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., SRC)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound and Staurosporine (Positive Control Inhibitor)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Low-volume 384-well white microplates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in reaction buffer. Add 1 µL of each dilution to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate solution and a 2X ATP solution in reaction buffer. Add 2 µL of the 2X kinase/substrate solution to the wells. Pre-incubate for 10 minutes at room temperature.

    • Rationale: This allows the compound to bind to the kinase before the reaction starts.

  • Start the reaction by adding 2 µL of the 2X ATP solution (final ATP concentration should be at or near the Kₘ for the enzyme). Final reaction volume is 5 µL.

  • Incubation: Incubate for 60 minutes at room temperature.

    • Rationale: This time should be within the linear range of the reaction, determined during assay development.[14]

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This converts ADP to ATP and initiates the luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to controls (0% inhibition = vehicle control; 100% inhibition = no enzyme or potent inhibitor control).

  • Plot % Inhibition vs. log[Compound] and fit to a four-parameter logistic model to calculate the IC₅₀.

Example Data Table:

Compound Conc. (µM)Luminescence (RLU)% Inhibition
100.05,12098.2
33.36,89092.1
11.115,43069.8
3.735,67029.1
1.248,9102.6
0.450,1500.1
Vehicle Control50,2100.0
No Enzyme Control4,230100.0
Calculated IC₅₀ ~4.5 µM
Case Study 2: Cell-Based NF-κB Reporter Assay

Rationale: Thiophene derivatives are known to possess anti-inflammatory properties.[15] The NF-κB signaling pathway is a cornerstone of the inflammatory response. A cell-based reporter assay provides a functional readout of the compound's activity on this entire pathway within a living cell, offering higher physiological relevance than a biochemical assay.[16]

Protocol 3.2.1: NF-κB Luciferase Reporter Assay

Objective: To measure the ability of the test compound to inhibit TNF-α-induced NF-κB activation.

Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression. An effective inhibitor will reduce the luminescent signal.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Test Compound.

  • Bay 11-7082 (Positive Control Inhibitor).

  • Recombinant Human TNF-α.

  • ONE-Glo™ Luciferase Assay System (Promega).

  • 384-well solid white microplates.

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at 8,000 cells/well in 40 µL of media. Incubate for 24 hours.

  • Compound Treatment: Add 50 nL of serially diluted test compound or controls to the cells. Incubate for 1 hour at 37°C.

    • Rationale: Pre-incubation allows the compound to enter the cells and engage its target before pathway stimulation.

  • Pathway Stimulation: Prepare a solution of TNF-α in media. Add 10 µL to each well to achieve a final concentration of 10 ng/mL (this is the EC₈₀, determined during assay development). Do not add TNF-α to negative control wells.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO₂.

    • Rationale: This duration is typically sufficient for reporter gene transcription and translation.

  • Cell Lysis & Readout: Equilibrate the plate and ONE-Glo™ reagent to room temperature. Add 25 µL of ONE-Glo™ reagent to each well. Mix on an orbital shaker for 3 minutes.

  • Data Acquisition: After 10 minutes of incubation for signal stabilization, measure luminescence.

Data Analysis:

  • Calculate % Inhibition relative to the TNF-α stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Plot % Inhibition vs. log[Compound] and fit to a four-parameter logistic model to calculate the IC₅₀.

Section 4: Bioassay Validation

Assay validation is a formal process that confirms the assay is suitable for its intended purpose.[17] It establishes the performance characteristics of the method and ensures that the results are reliable and reproducible.[18] The key parameters are defined by guidelines from bodies like the ICH and USP.[19]

Protocol 4.1: Validation of the Kinase Inhibition Assay

Objective: To formally validate the kinase assay for precision, accuracy, specificity, and robustness.

Parameters and Acceptance Criteria:

ParameterDescriptionExperimental ApproachAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[4]1. Run the assay with and without kinase. 2. Test a structurally unrelated compound.1. Signal in "no enzyme" wells should be <5% of the maximal signal. 2. Unrelated compound should show no significant inhibition.
Precision The closeness of agreement among a series of measurements.Repeatability: 6 replicates of the IC₅₀ curve on the same day. Intermediate Precision: Repeat on 3 different days by 2 different analysts.Repeatability: CV of IC₅₀ values <20%. Intermediate Precision: Overall CV of IC₅₀ values <30%.
Accuracy The closeness of the test results to the true value.Determine the IC₅₀ of a reference inhibitor (Staurosporine) and compare to the established literature value.The measured mean IC₅₀ should be within ±30% of the known reference value.
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte.For the detection system, create a standard curve using known concentrations of ADP.The correlation coefficient (R²) of the ADP standard curve should be ≥0.99.
Robustness A measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[19]Vary parameters like incubation time (±10 min) and temperature (±2°C) and measure the impact on the IC₅₀ of a control inhibitor.IC₅₀ values should not vary by more than ±30% from the nominal value.

Section 5: Conclusion and Next Steps

This guide outlines a systematic approach to evaluating the efficacy of this compound. By starting with a broad primary screen and progressing to specific, mechanistic assays, researchers can efficiently identify and characterize the compound's biological activity. The provided protocols for a biochemical kinase assay and a cell-based pathway assay represent two robust, industry-standard methods for hit characterization. Crucially, the framework for assay validation ensures that any identified "hits" are based on reliable, reproducible data, forming a solid foundation for subsequent drug discovery efforts such as lead optimization, selectivity profiling, and in vivo efficacy studies.[13]

References

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Application Notes and Protocols: 4-Ethyl-5-methylthiophene-3-carbohydrazide as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of Thiophene-Based Ligands in Coordination Chemistry and Drug Discovery

Thiophene, a sulfur-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The structural rigidity and electronic characteristics of the thiophene ring make it an excellent building block for the design of ligands capable of forming stable and biologically active metal complexes. The introduction of a carbohydrazide moiety at the 3-position of a substituted thiophene ring, as in 4-Ethyl-5-methylthiophene-3-carbohydrazide, creates a powerful chelating agent with multiple donor sites.

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes based on the novel ligand, this compound. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and explore the promising therapeutic avenues for the resulting coordination compounds. The methodologies presented herein are based on established principles of coordination chemistry and are designed to be adaptable for the synthesis of a variety of transition metal complexes.

Part 1: Synthesis of the Ligand and its Precursor

The synthesis of this compound is a two-step process that begins with the formation of its corresponding ethyl ester precursor. The rationale behind this approach is the facile conversion of the ester to the carbohydrazide via reaction with hydrazine hydrate.

Protocol 1.1: Synthesis of Ethyl 4-Ethyl-5-methylthiophene-3-carboxylate

This protocol is adapted from the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, which can be modified for the synthesis of other substituted thiophenes.[5][6][7]

Principle: The reaction involves a one-pot condensation of a ketone (2-pentanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Materials:

  • 2-Pentanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (catalyst)

  • Methanol

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (60 mL).

  • Slowly add morpholine (10 mL) to the mixture with continuous stirring over a period of 30 minutes at 35-40°C.

  • Heat the reaction mixture to 45°C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated crude product is collected by filtration and washed with cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 4-ethyl-5-methylthiophene-3-carboxylate as a solid.

Protocol 1.2: Synthesis of this compound (EMTC)

Principle: This is a standard procedure for the synthesis of carbohydrazides from their corresponding esters. The highly nucleophilic hydrazine hydrate readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide.

Materials:

  • Ethyl 4-ethyl-5-methylthiophene-3-carboxylate

  • Hydrazine hydrate (99-100%)

  • Ethanol (95%)

Procedure:

  • Dissolve ethyl 4-ethyl-5-methylthiophene-3-carboxylate (0.05 mol) in ethanol (100 mL) in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (0.1 mol, 2 molar equivalents) to the solution.

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, reduce the volume of the solvent by rotary evaporation.

  • Cool the concentrated solution in an ice bath to precipitate the carbohydrazide.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous calcium chloride.

Part 2: General Protocol for the Synthesis of Transition Metal Complexes with EMTC

The EMTC ligand can coordinate to metal ions in either a neutral or deprotonated (enolic) form, acting as a bidentate or tridentate ligand. The coordination mode often depends on the reaction conditions (e.g., pH) and the nature of the metal ion.[8][9]

Principle: A general method for synthesizing metal complexes involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate complex formation.

Materials:

  • This compound (EMTC)

  • Metal salts (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve EMTC (2 mmol) in hot ethanol (30 mL) in a round-bottom flask.

  • In a separate flask, dissolve the corresponding metal salt (1 mmol) in a minimal amount of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1) to obtain complexes with different stoichiometries.

  • A change in color and/or the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature, and collect the precipitated complex by filtration.

  • Wash the complex with ethanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60°C.

Part 3: Characterization of the Ligand and its Metal Complexes

A thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds.

Physicochemical and Spectroscopic Data
Technique Purpose Expected Observations for EMTC and its Complexes
Elemental Analysis (C, H, N, S) To determine the empirical formula and confirm purity.The experimentally found percentages should be in close agreement with the calculated values for the proposed formulas.
Molar Conductance To determine the electrolytic nature of the complexes in solution.Low conductance values in a non-coordinating solvent (e.g., DMF) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion.[8][10]
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of the complex.Paramagnetic behavior is expected for complexes with unpaired electrons (e.g., Cu(II), Co(II)), while diamagnetism is expected for d¹⁰ metal ions (e.g., Zn(II)).
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand.For EMTC: Characteristic bands for ν(N-H), ν(C=O), and ν(C=S) of the thiophene ring. For Complexes: A shift in the ν(C=O) and ν(N-H) bands upon complexation indicates coordination through the carbonyl oxygen and azomethine nitrogen. The appearance of new bands in the low-frequency region can be attributed to ν(M-O) and ν(M-N) vibrations.[9]
¹H NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes.The spectrum of the ligand will show characteristic peaks for the ethyl, methyl, and thiophene protons, as well as the NH and NH₂ protons of the hydrazide group. In diamagnetic complexes (e.g., Zn(II)), shifts in these proton signals upon coordination can confirm the binding mode.
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complexes.The spectra of the complexes are expected to show bands corresponding to d-d transitions and charge transfer, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[10]
Mass Spectrometry To confirm the molecular weight of the ligand and its complexes.The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the synthesized compounds.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.The thermogram will show weight loss at different temperatures corresponding to the removal of solvent molecules and the decomposition of the ligand.

Part 4: Potential Applications in Drug Development

Metal complexes of thiophene-based ligands have shown significant promise as therapeutic agents.[1][2][3] The chelation of the metal ion can enhance the biological activity of the organic ligand.

  • Antimicrobial Agents: The increased lipophilicity of the metal complexes can facilitate their penetration through the microbial cell membrane, leading to enhanced antibacterial and antifungal activity compared to the free ligand.[4][11]

  • Anticancer Agents: Thiophene derivatives and their metal complexes have been reported to exhibit cytotoxic activity against various cancer cell lines through mechanisms such as DNA binding and cleavage, and enzyme inhibition.[3]

  • Enzyme Inhibitors: The specific coordination geometry and electronic properties of the metal complexes can allow for targeted inhibition of enzymes involved in disease pathways.

Visualization and Workflows

Chemical Structures

G cluster_ligand This compound (EMTC) EMTC EMTC

Caption: Structure of the Ligand.

G start Ethyl 4-Ethyl-5-methylthiophene-3-carboxylate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux product This compound (EMTC) reflux->product ligand_metal EMTC + Metal Salt (e.g., MCl2) product->ligand_metal reflux2 Reflux in Ethanol ligand_metal->reflux2 complex [M(EMTC)nCl2] Complex reflux2->complex characterization Characterization (Spectroscopy, etc.) complex->characterization

Caption: General Synthetic Workflow.

Caption: Proposed Bidentate Coordination.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile ligand for the synthesis of a wide range of transition metal complexes. The protocols detailed in this application note provide a solid foundation for researchers to explore the coordination chemistry of this ligand and to investigate the biological activities of its metal complexes. The inherent pharmacological potential of the thiophene scaffold, combined with the enhanced biological efficacy often observed upon metal chelation, positions these novel compounds as promising candidates for further investigation in the field of drug discovery and development. Future work should focus on the synthesis of a broader range of complexes, detailed structural elucidation through single-crystal X-ray diffraction, and comprehensive in vitro and in vivo biological evaluations to fully unlock their therapeutic potential.

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Application Notes and Protocols for High-Throughput Screening of Thiophene Carbohydrazide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the high-throughput screening (HTS) of thiophene carbohydrazide libraries, a chemical class of significant interest in modern drug discovery. Thiophene-based compounds have demonstrated a wide array of pharmacological activities, including antimicrobial and enzyme inhibitory effects.[1][2] However, their inherent physicochemical properties can present unique challenges in HTS, such as assay interference and nonspecific activity. This document offers a strategic framework for researchers, scientists, and drug development professionals to design, execute, and interpret HTS campaigns for these libraries with scientific rigor. We delve into the causality behind experimental choices, from initial assay development to hit validation and preliminary structure-activity relationship (SAR) analysis, ensuring a self-validating workflow that minimizes false positives and prioritizes tractable hits.

Introduction: The Promise and Perils of Thiophene Carbohydrazide Libraries

Thiophene carbohydrazide and its derivatives represent a privileged scaffold in medicinal chemistry. The thiophene ring, a bioisostere of the benzene ring, combined with the versatile carbohydrazide moiety, serves as a foundation for compounds with diverse biological activities.[1] These libraries are frequently explored for novel inhibitors of enzymes like kinases, proteases, and carbonic anhydrases, as well as for new antimicrobial agents.[2][3]

Despite their potential, screening thiophene-containing libraries requires a proactive approach to mitigate common HTS pitfalls. The electron-rich nature of the thiophene ring can lead to intrinsic fluorescence or absorbance, interfering with optical assay readouts.[4] Furthermore, certain substitution patterns on the thiophene ring can render the compounds reactive, leading to their classification as Pan-Assay Interference Compounds (PAINS).[5] These reactive molecules can non-specifically modify proteins, often through reactions with cysteine residues, resulting in false-positive signals that are not due to specific, reversible binding to the target.[6] Additionally, like many small organic molecules, thiophene derivatives can form aggregates at micromolar concentrations, leading to non-specific protein sequestration and inhibition.[7][8]

This guide is structured to address these challenges head-on, providing a systematic workflow from library preparation to confirmed hits, thereby enabling researchers to unlock the therapeutic potential of thiophene carbohydrazide libraries while avoiding the costly pursuit of artifacts.

Pre-Screening Considerations: Library Quality Control and Compound Management

The success of any HTS campaign begins with a well-characterized compound library. For thiophene carbohydrazide libraries, particular attention should be paid to solubility and potential for aggregation.

Solubility Assessment

Thiophene derivatives are generally insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries.[9] It is crucial to determine the kinetic solubility of the library members in the final assay buffer to avoid compound precipitation, a common source of false positives.

Protocol 1: High-Throughput Nephelometry for Solubility Profiling

This protocol provides a rapid, qualitative assessment of compound solubility.[10][11]

Objective: To classify compounds as highly, moderately, or poorly soluble in the final assay buffer.

Materials:

  • Thiophene carbohydrazide library in 10 mM DMSO stocks (384-well plates)

  • Aqueous assay buffer (final buffer composition for the primary screen)

  • Nephelometer plate reader

Procedure:

  • In a clear bottom 384-well plate, add assay buffer to each well.

  • Using a liquid handler, transfer a small volume of the 10 mM DMSO stock of each compound into the corresponding wells of the assay plate to achieve the final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.

  • Include DMSO-only wells as negative controls.

  • Seal the plate and incubate at room temperature for 1 hour.

  • Measure the light scattering at a suitable wavelength (e.g., 600 nm) using a nephelometer.

  • Data Analysis: Wells with significantly higher nephelometry readings compared to the DMSO controls indicate compound precipitation. Classify compounds based on the intensity of the scattered light.

Nephelometry Reading Solubility Classification Action
Similar to DMSO controlHighProceed with screening.
Moderately elevatedModerateProceed with caution; may require lower screening concentrations.
Highly elevatedPoorExclude from primary screen or flag for careful follow-up if active.

Primary Assay Development: Choosing the Right Platform

The choice of assay technology is critical to minimize interference from the intrinsic properties of thiophene carbohydrazides.

Assay Formats

Table 2: Comparison of HTS Assay Formats for Thiophene Carbohydrazide Libraries

Assay Type Principle Pros for Thiophene Libraries Cons for Thiophene Libraries Mitigation Strategies
Fluorescence Intensity (FI) Measures the change in fluorescence of a probe upon enzymatic activity.High sensitivity.High potential for interference from autofluorescent thiophene compounds.[4]Use red-shifted fluorophores (>550 nm); pre-read plates for compound fluorescence.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescent probe upon binding to a larger molecule.Homogeneous format, robust.[12]Can still be affected by highly fluorescent compounds.Pre-read plates; use fluorophores with long fluorescence lifetimes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore.Ratiometric measurement reduces interference from compound fluorescence and well-to-well variations.[13]Potential for quenching by colored compounds.Spectral scan of hit compounds to identify absorbance overlap.
Luminescence Measures light produced by a biochemical reaction (e.g., luciferase).Very low background, high signal-to-noise ratio.Potential for direct inhibition of the luciferase enzyme by library compounds.[5]Run a luciferase counter-screen.
Absorbance (Colorimetric) Measures changes in light absorbance due to product formation.Simple, inexpensive instrumentation.High potential for interference from colored thiophene derivatives (many are yellow).Pre-read plates for compound absorbance; use substrates that produce products absorbing at wavelengths where compounds do not absorb.

Recommendation: For enzyme inhibitor screening, TR-FRET and luminescence-based assays are often the most robust choices for thiophene carbohydrazide libraries due to their inherent ability to minimize interference. However, with appropriate controls and counterscreens, other formats can also be successfully employed.

General Protocol for a TR-FRET-Based Enzyme Inhibition Assay

This protocol provides a template for developing a robust biochemical assay for screening enzyme inhibitors.[14][15]

Objective: To identify compounds that inhibit the target enzyme by measuring the disruption of a FRET signal.

Materials:

  • Target enzyme

  • Substrate (e.g., biotinylated peptide)

  • Detection reagents (e.g., europium-labeled antibody against a post-translational modification and streptavidin-allophycocyanin)

  • Assay buffer (optimized for pH, salt concentration, and additives)

  • 384-well low-volume black plates

  • TR-FRET enabled plate reader

Procedure:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of enzyme and substrate to achieve a robust signal window and linear reaction kinetics.

  • Compound Dispensing: Using an acoustic liquid handler, dispense nanoliter volumes of the thiophene carbohydrazide library (at the desired final concentration, e.g., 10 µM) and controls (positive control inhibitor and DMSO negative control) into the assay plates.

  • Enzyme Addition: Add the target enzyme to all wells and incubate for a pre-determined time to allow for compound-enzyme binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction. Incubate at the optimal temperature for a time that ensures the reaction is in the linear range (typically <20% substrate turnover).

  • Reaction Termination and Detection: Stop the reaction (e.g., with EDTA) and add the TR-FRET detection reagents. Incubate to allow for binding.

  • Plate Reading: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) for each well. Normalize the data using the positive and negative controls.

Hit Triage and Confirmation: A Multi-Step Validation Cascade

A rigorous hit triage process is essential to eliminate false positives and prioritize genuine hits for further investigation.[16][17]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Counterscreens for Artifacts cluster_3 Hit Validation & SAR PrimaryScreen Primary HTS of Thiophene Carbohydrazide Library HitTriage Initial Hit Selection (e.g., >3σ from mean) PrimaryScreen->HitTriage Confirmation Dose-Response Confirmation of Primary Hits HitTriage->Confirmation Counterscreens Parallel Counterscreens HitTriage->Counterscreens Orthogonal Orthogonal Assay (Different Technology) Confirmation->Orthogonal ValidatedHits Validated Hits Orthogonal->ValidatedHits Aggregation Aggregation Assay (Nephelometry) Counterscreens->Aggregation Detects Reactivity Thiol Reactivity Assay Counterscreens->Reactivity Detects AssaySpecific Assay-Specific Interference (e.g., Luciferase Inhibition) Counterscreens->AssaySpecific Detects Aggregation->ValidatedHits Filter out Reactivity->ValidatedHits Filter out AssaySpecific->ValidatedHits Filter out SAR Preliminary SAR Analysis ValidatedHits->SAR

Dose-Response Confirmation

Primary hits identified from a single-point screen must be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).[16]

Orthogonal Assay

Confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[17] For example, if the primary screen was a TR-FRET assay, an orthogonal assay could be a luminescence-based assay or a direct measurement of substrate/product by mass spectrometry. This helps to eliminate artifacts specific to the primary assay format.

Counterscreens for Promiscuous Activity

It is highly recommended to run counterscreens in parallel with hit confirmation to identify compounds that act through non-specific mechanisms.

Protocol 2: Thiol Reactivity Counterscreen

This assay identifies compounds that may be acting as non-specific covalent modifiers of cysteine residues.[6][18]

Objective: To detect compounds that react with free thiols.

Materials:

  • Glutathione (GSH)

  • Thiol-reactive fluorescent probe (e.g., a maleimide-based dye)

  • Assay buffer

  • Confirmed hits from the primary screen

  • Fluorescence plate reader

Procedure:

  • In a 384-well black plate, add the fluorescent probe and GSH to the assay buffer.

  • Add the test compounds at a concentration several-fold higher than their IC50 from the primary assay.

  • Include a known thiol-reactive compound (e.g., N-ethylmaleimide) as a positive control and DMSO as a negative control.

  • Incubate at room temperature, protected from light.

  • Measure the fluorescence intensity over time.

  • Data Analysis: A decrease in fluorescence intensity in the presence of a test compound indicates that the compound is reacting with GSH and preventing its reaction with the fluorescent probe. Such compounds are flagged as potential thiol-reactive false positives.

Data Analysis and Hit Selection

Proper data normalization and hit selection criteria are crucial for the reliable identification of true positives.

Data Normalization

Raw data from each plate should be normalized to account for plate-to-plate variability.[19] The B-score method is a robust normalization procedure that corrects for row and column effects within plates.[20]

Formula for Percent Inhibition:

Hit Selection Criteria

A common threshold for hit selection in primary screens is an activity that is greater than three standard deviations from the mean of the sample population.[21] For dose-response curves, hits should exhibit a clear sigmoidal curve with a high coefficient of determination (R² > 0.95).

Cell-Based Secondary Assays

Hits validated through the biochemical and counterscreening cascade should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[22][23]

Protocol 3: General Cell-Based Phenotypic Assay

Objective: To assess the effect of validated hits on a cellular phenotype (e.g., inhibition of cell proliferation, induction of apoptosis).

Materials:

  • Relevant cell line

  • Cell culture medium and supplements

  • Validated hit compounds

  • Cell viability reagent (e.g., a luminescence-based ATP assay)

  • White, clear-bottom 384-well cell culture plates

Procedure:

  • Seed cells at an optimized density in the 384-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the validated hit compounds. Include appropriate positive and negative controls.

  • Incubate for a duration relevant to the biological question (e.g., 48-72 hours for proliferation assays).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the EC50 for each compound.

Signaling_Pathway cluster_0 Cellular Environment Compound Thiophene Carbohydrazide Inhibitor Target Target Enzyme (e.g., Kinase) Compound->Target Inhibits Substrate Substrate Target->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Phenotype Cellular Phenotype (e.g., Proliferation) PhosphoSubstrate->Phenotype Drives

Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated, on-target hits with cellular activity is identified, a preliminary SAR analysis can provide valuable insights for hit-to-lead optimization.[24]

Workflow:

  • Cluster Hits: Group validated hits based on their chemical scaffolds.

  • Identify Key Structural Features: Analyze the structures within each cluster to identify functionalities that are essential for activity. For example, are certain substituents on the thiophene or phenyl rings consistently present in the most potent compounds?

  • Generate Hypotheses: Formulate hypotheses about how different structural modifications affect potency and selectivity. This will guide the design of new analogs for synthesis and testing.

Conclusion

The successful high-throughput screening of thiophene carbohydrazide libraries is an achievable goal with a well-designed and rigorously executed workflow. By anticipating and addressing the potential for assay interference and non-specific activity inherent to this chemical class, researchers can significantly improve the quality of their hit lists. The integration of orthogonal assays, relevant counterscreens, and cell-based validation provides a self-validating system that builds confidence in the identified hits. The protocols and strategies outlined in this guide are intended to provide a robust framework for navigating the complexities of HTS and ultimately accelerating the discovery of novel therapeutics derived from thiophene carbohydrazide scaffolds.

References

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Application Notes & Protocols: Strategic Functionalization of the Thiophene Ring at the C3-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C3-Functionalized Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, frequently serving as a bioisostere for the phenyl ring in drug candidates and as a fundamental building block for conductive polymers and organic electronics. While functionalization at the more acidic C2 and C5 positions is often straightforward, selective modification at the C3 (and C4) positions presents a greater synthetic challenge. However, achieving C3-substitution is critical for fine-tuning molecular properties, including biological activity, solubility, and the optoelectronic characteristics of materials. Accessing this position allows for the creation of unique substitution patterns that are key to developing novel intellectual property and optimizing lead compounds.

This comprehensive guide provides an in-depth analysis of the primary methods for achieving selective C3-functionalization of the thiophene ring. We move beyond simple procedural lists to explain the underlying principles and rationale behind key experimental choices, empowering researchers to adapt and troubleshoot these protocols effectively. The methods covered include the classic yet powerful approach of lithiation via halogen-metal exchange, modern palladium-catalyzed direct C-H activation, and the use of halogenation as a strategic entry point for subsequent cross-coupling reactions.

Method 1: Lithiation of 3-Bromothiophene via Halogen-Metal Exchange

This method is a cornerstone of thiophene chemistry, offering a reliable and versatile route to a potent C3-thienyl nucleophile. The strategy relies on the pre-functionalization of the C3 position with a halogen, typically bromine, which then undergoes a rapid exchange with an organolithium reagent at low temperatures.

Scientific Principles & Causality

The core of this method is the lithium-halogen exchange reaction. This process is driven by the formation of the thermodynamically more stable 3-thienyllithium species from the less stable organolithium reagent (e.g., n-butyllithium).[1]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): This is the most critical parameter. It is essential to prevent the decomposition of the highly reactive 3-lithiothiophene intermediate.[1] Furthermore, low temperatures suppress potential side reactions, such as the deprotonation of the acidic C2 or C5 positions, thereby ensuring high regioselectivity.

  • Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. All steps must be performed under a dry, inert atmosphere (Argon or Nitrogen) to prevent quenching of the reagent and ensure the reaction proceeds to completion.

  • Choice of Lithiating Reagent:

    • n-Butyllithium (n-BuLi): The most common and cost-effective choice for this transformation. It is sufficiently reactive to perform the exchange efficiently at -78 °C.

    • tert-Butyllithium (t-BuLi): A more reactive and sterically hindered reagent. It can be advantageous for faster exchange or with more sterically hindered substrates. Often, two equivalents are used; the first performs the exchange, and the second eliminates the t-butyl bromide byproduct to the unreactive isobutylene, preventing side reactions with the desired thienyllithium species.

Experimental Protocol: Lithiation and Quench with an Electrophile

This protocol describes the generation of 3-lithiothiophene from 3-bromothiophene and its subsequent reaction with a generic electrophile.

Materials:

  • 3-Bromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., benzaldehyde, dimethylformamide, trimethyl borate)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of Argon or Nitrogen. Seal the flask with a rubber septum.

  • Reagent Addition: Under a positive flow of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.3 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure the temperature has equilibrated.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A color change to a yellow or orange solution is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature over 1-2 hours.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Electrophile Quench
ElectrophileProduct ClassTypical Yield Range
Aldehydes/Ketones (e.g., Benzaldehyde)Secondary/Tertiary Alcohols75-95%
Dimethylformamide (DMF)Aldehydes70-90%
Trimethyl borate (followed by hydrolysis)Boronic Acids65-85%
Carbon Dioxide (CO₂)Carboxylic Acids80-95%
N-Iodosuccinimide (NIS)Iodides70-90%
Visualization: Lithiation Workflow

lithiation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Flame-dry flask under inert atmosphere add_reagents 2. Add 3-Bromothiophene and Anhydrous THF prep->add_reagents cool 3. Cool to -78 °C add_reagents->cool lithiation 4. Add n-BuLi dropwise (Halogen-Metal Exchange) cool->lithiation stir 5. Stir for 45-60 min lithiation->stir quench 6. Add Electrophile dropwise stir->quench warm 7. Warm to Room Temperature quench->warm workup 8. Quench with aq. NH₄Cl warm->workup extract 9. Extract with Organic Solvent workup->extract purify 10. Dry, Concentrate & Purify extract->purify

Caption: General experimental workflow for the C3-lithiation of 3-bromothiophene.

Method 2: Palladium-Catalyzed Direct C-H Arylation

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical approach by avoiding the pre-functionalization required in traditional cross-coupling. For thiophenes, achieving C3 selectivity can be challenging due to the higher reactivity of the C2/C5 positions. However, strategic choice of catalyst, ligand, and reaction conditions can overcome this hurdle.

Scientific Principles & Causality

The most widely accepted mechanism for this transformation is the Concerted Metalation-Deprotonation (CMD) pathway.[2] In this process, a high-valent palladium(II) species coordinates to the thiophene ring. A base, often a carboxylate anion like pivalate or acetate, assists in abstracting a proton from the C-H bond in the same transition state that the C-Pd bond is formed.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common and effective precursor. It readily engages in the CMD cycle.

  • Ligand: Ligand choice is crucial for controlling regioselectivity. While many direct arylations are "ligandless," specific phosphine ligands or N-heterocyclic carbenes (NHCs) can steer the reaction towards the C3 position, often through steric effects that disfavor the more accessible C2/C5 positions.[3]

  • Base (e.g., K₂CO₃, KOAc, Cs₂CO₃): A base is required to regenerate the active catalyst and neutralize the acid produced. The choice of base can be critical; for instance, cesium carbonate is often used in challenging couplings to promote C3-arylation.

  • Carboxylate Additive (e.g., Pivalic Acid): Pivalic acid (PivOH) or its conjugate base often acts as the proton shuttle in the CMD mechanism, facilitating the C-H cleavage step.[4]

Visualization: Concerted Metalation-Deprotonation (CMD) Mechanism

CMD_Mechanism start Pd(II) Precatalyst + Base active_catalyst [L-Pd(OAc)]+ start->active_catalyst pi_complex π-Complex Formation active_catalyst->pi_complex thiophene Thiophene (Substrate) thiophene->pi_complex ts CMD Transition State (C-H Cleavage) pi_complex->ts palladacycle C3-Palladacycle Intermediate ts->palladacycle C-H Activation oxidative_addition Oxidative Addition palladacycle->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination product C3-Arylated Thiophene reductive_elimination->product catalyst_regen [L-Pd(OAc)]+ (Regenerated) reductive_elimination->catalyst_regen catalyst_regen->pi_complex Enters next cycle

Caption: The Concerted Metalation-Deprotonation (CMD) catalytic cycle.

Representative Protocol: C3-Arylation of 2-Substituted Thiophene

This protocol is adapted from methodologies developed for fused thieno-heterocycles and serves as an excellent starting point for optimization.[5]

Materials:

  • 2-Substituted Thiophene (e.g., 2-Phenylthieno[3,2-b]pyridine)

  • Aryl Bromide (e.g., 4-Bromoacetophenone)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-substituted thiophene (1.0 eq), aryl bromide (2.0 eq), Pd(OAc)₂ (5 mol%), and KOAc (2.0 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon or Nitrogen (repeat this cycle three times).

  • Solvent Addition: Add anhydrous DMAc via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 140 °C.

  • Reaction: Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (3x) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Substrate Scope for C3-Arylation

The following table showcases the C3-arylation of 2-phenylthieno[3,2-b]pyridine with various aryl bromides, demonstrating the method's functional group tolerance.[5]

Aryl BromideProductYield (%)
Bromobenzene3-Phenyl72%
4-Bromotoluene3-(p-Tolyl)91%
4-Bromoanisole3-(4-Methoxyphenyl)85%
4-Bromoacetophenone3-(4-Acetylphenyl)78%
4-Bromobenzonitrile3-(4-Cyanophenyl)65%
3-Bromopyridine3-(Pyridin-3-yl)41%

Method 3: C3-Halogenation as a Precursor for Cross-Coupling

Introducing a halogen at the C3 position transforms the inert C-H bond into a versatile handle for a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination.

Scientific Principles & Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism. For thiophenes bearing an activating group at C2 (e.g., an alkyl group), the C5 position is the most electronically favored site for substitution. However, careful control of stoichiometry and reaction conditions can favor functionalization at the C3 position. For 2,5-disubstituted thiophenes, the C3 position becomes the primary site for halogenation.

Causality of Experimental Choices:

  • Reagent (NBS): NBS is a convenient and safe source of electrophilic bromine. It is a crystalline solid that is easier to handle than liquid bromine.

  • Solvent: The choice of solvent can influence selectivity. Polar aprotic solvents like Acetonitrile or DMF are commonly used.

  • Temperature and Addition Rate: Performing the reaction at 0 °C and adding the NBS portion-wise or as a solution allows for better control and can help minimize over-bromination or reaction at undesired positions.

Experimental Protocol: C3-Bromination of 2-Methylbenzo[b]thiophene

This protocol for a fused thiophene system demonstrates the high selectivity achievable under mild conditions and is a strong model for other substituted thiophenes.

Materials:

  • 2-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve 2-methylbenzo[b]thiophene (1.0 eq) in acetonitrile in a round-bottom flask under a Nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NBS (1.03 eq) to the stirred solution in one portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Work-up: Quench the reaction with water and extract with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane) to yield 3-bromo-2-methylbenzo[b]thiophene. This specific reaction proceeds in 99% yield.

Method 4: Suzuki-Miyaura Cross-Coupling of C3-Functionalized Thiophenes

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. Once the thiophene C3 position has been functionalized with either a halogen (Method 3) or a boronic acid/ester (via lithiation in Method 1), it can be readily coupled with a variety of partners.

Scientific Principles & Causality

The reaction is catalyzed by a palladium(0) species and involves a well-established catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halothiophene.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Causality of Experimental Choices:

  • Catalyst System (Palladium & Ligand): While Pd(PPh₃)₄ is a classic catalyst, modern systems often use a Pd(II) precatalyst (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands promote the oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[6]

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step, activating the organoboron species. The choice of base depends on the substrate's sensitivity; K₃PO₄ is a strong, non-nucleophilic base often used for challenging couplings.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product Product (R¹-R²) re->product r1x 3-Halothiophene (R¹-X) r1x->oa boronic Boronic Acid (R²-B(OH)₂) + Base boronic->tm

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important heterocyclic building block. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the formation of the ethyl 4-ethyl-5-methylthiophene-3-carboxylate precursor, commonly achieved through a variation of the Gewald reaction. The second step is the hydrazinolysis of the resulting ester to yield the final carbohydrazide product. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Pathway Starting_Materials Starting Materials (e.g., Ethyl 2-cyanobutanoate, 2-Pentanone, Sulfur) Precursor Ethyl 4-ethyl-5-methyl- thiophene-3-carboxylate Starting_Materials->Precursor Gewald Reaction Product 4-Ethyl-5-methylthiophene- 3-carbohydrazide Precursor->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: General synthetic route for this compound.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part A: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (Precursor)

Question 1: My Gewald reaction has a very low yield. What are the likely causes?

Answer: Low yields in the Gewald reaction are a common issue and can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The Gewald reaction is sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote polymerization and the formation of tarry byproducts.[1] It is crucial to maintain the recommended temperature range for your specific substrates.

  • Impure Starting Materials: The purity of the ketone, α-cyanoester, and elemental sulfur is critical. Impurities can interfere with the reaction or catalyze side reactions.[2]

  • Inefficient Mixing: In this heterogeneous reaction, thorough mixing is essential to ensure the interaction of all reactants.

  • Incorrect Stoichiometry: The molar ratios of the reactants must be carefully controlled. An excess of one reactant may lead to the formation of side products.

Question 2: The reaction mixture has turned dark brown or black, and I'm having trouble isolating the product. What happened?

Answer: The formation of a dark, tarry mixture is a strong indication of polymerization or the formation of complex polysulfides.[1] This is often caused by overheating the reaction. To mitigate this, ensure precise temperature control. Additionally, using high-purity starting materials can help prevent these side reactions.

Question 3: I'm observing a significant amount of a dimeric byproduct. How can I minimize its formation?

Answer: Dimerization of the α,β-unsaturated nitrile intermediate is a known side reaction in the Gewald synthesis.[1] To minimize this, you can try the following:

  • Optimize Reaction Temperature: The formation of the dimer is highly temperature-dependent. A systematic optimization of the reaction temperature can help identify the ideal conditions for your specific substrates.[1]

  • Control the Rate of Addition: Slow, controlled addition of the base or one of the reactants can sometimes disfavor the dimerization pathway.

Part B: Hydrazinolysis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate

Question 1: The conversion of the ester to the hydrazide is incomplete, leading to a low yield. How can I improve this?

Answer: Incomplete conversion is a frequent challenge in hydrazide synthesis. Here are the key parameters to optimize:

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will result in incomplete conversion of the ester. Using a molar excess of hydrazine hydrate is recommended to drive the reaction to completion.[3] Ratios of 1.2 to 20 equivalents have been reported for similar syntheses.[3]

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached completion if the reflux time is too short or the temperature is too low.[3] Monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

  • Solvent Choice: While ethanol is commonly used, the choice of solvent can influence the reaction rate. A solvent in which both the ester and hydrazine hydrate are soluble is ideal.

Question 2: My final product is discolored (e.g., yellow or brown). What is the cause, and how can I purify it?

Answer: Discoloration in the final product can be due to residual impurities from the Gewald reaction or degradation products from the hydrazinolysis step. Purification can be achieved through:

  • Recrystallization: This is the most common method for purifying solid hydrazides. Careful selection of the recrystallization solvent is key to obtaining a pure, crystalline product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. However, be aware that some thiophene derivatives can be sensitive to acidic silica gel.[2] Neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can prevent product degradation.[2]

Question 3: I'm losing a significant amount of product during the work-up and purification. What are some best practices to minimize this loss?

Answer: Product loss during isolation and purification can significantly impact the final yield. Here are some tips:

  • Filtration: When filtering the precipitated product, wash the solid with a minimal amount of a cold, appropriate solvent (like cold ethanol or diethyl ether) to avoid redissolving the product.[3]

  • Recrystallization: During recrystallization, control the cooling rate to maximize crystal formation and recovery. Crash cooling can lead to the formation of fine crystals that are difficult to filter.

  • Extraction: If an aqueous work-up is performed, ensure that the product is not significantly soluble in the aqueous layer. Multiple extractions with an appropriate organic solvent can help maximize recovery.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate

This protocol is a generalized procedure based on the Gewald reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyanobutanoate (1.0 eq.), 2-pentanone (1.0 eq.), and elemental sulfur (1.1 eq.) to a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Base Addition: To the stirred mixture, slowly add a catalytic amount of a base, such as morpholine or diethylamine (approximately 0.2 eq.).

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress using TLC. The reaction is typically complete within 3-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water while stirring vigorously.

  • Isolation: The crude product may precipitate as a solid or an oil. If it is a solid, collect it by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol. If it is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound

This protocol describes the hydrazinolysis of the precursor ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-ethyl-5-methylthiophene-3-carboxylate (1.0 eq.) in ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed (typically 3-5 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.

IV. Data Summary and Optimization Parameters

The following table summarizes key reaction parameters and their impact on the yield.

ParameterPrecursor Synthesis (Gewald)HydrazinolysisImpact on Yield and Purity
Temperature 50-60 °CReflux (e.g., ~78 °C for ethanol)Gewald: Lower temps can lead to incomplete reaction; higher temps can cause polymerization. Hydrazinolysis: Higher temps increase reaction rate but can also lead to degradation if prolonged.
Base (Gewald) Morpholine or Diethylamine (catalytic)N/AThe choice and amount of base can influence the rate of the initial condensation and side reactions.
Hydrazine Hydrate N/A3-5 molar equivalentsA significant excess is crucial to drive the reaction to completion and maximize yield.
Reaction Time 3-6 hours3-5 hoursMonitor by TLC to ensure completion without unnecessary heating that could lead to side products.
Solvent Ethanol or DMFEthanolThe solvent should solubilize the reactants and be suitable for the reaction temperature.

V. Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Step Which step has low yield? Start->Check_Step Gewald Gewald Reaction (Precursor Synthesis) Check_Step->Gewald Step 1 Hydrazinolysis Hydrazinolysis Check_Step->Hydrazinolysis Step 2 Gewald_Troubleshoot Check Reagent Purity Optimize Temperature Ensure Efficient Mixing Verify Stoichiometry Gewald->Gewald_Troubleshoot Hydrazinolysis_Troubleshoot Increase Hydrazine Hydrate Excess Extend Reaction Time (monitor by TLC) Optimize Reflux Temperature Hydrazinolysis->Hydrazinolysis_Troubleshoot Purification_Issues Product Loss During Work-up? Gewald_Troubleshoot->Purification_Issues Hydrazinolysis_Troubleshoot->Purification_Issues Purification_Solutions Use Minimal Cold Solvent for Washing Optimize Recrystallization Cooling Rate Perform Multiple Extractions Purification_Issues->Purification_Solutions Yes End Improved Yield Purification_Issues->End No Yes_Purification Yes No_Purification No Purification_Solutions->End

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Technical Support Center: Purification of Substituted Thiophene Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted thiophene carbohydrazides. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the purification strategy for substituted thiophene carbohydrazides.

Q1: What are the most common impurities I should expect from the synthesis of a substituted thiophene carbohydrazide?

A1: Typically, the synthesis involves the hydrazinolysis of a corresponding thiophene carboxylic acid ester. Therefore, the most common impurities are unreacted starting materials, such as the ethyl or methyl ester of the thiophene carboxylic acid, and residual hydrazine hydrate.[1] Side products can also arise, particularly if the reaction temperature is too high or reaction time is prolonged.

Q2: What is the first and most straightforward purification technique I should attempt?

A2: Recrystallization is almost always the best first approach for purifying solid carbohydrazide products. It is a cost-effective and scalable technique that can significantly improve purity by removing residual starting materials and soluble byproducts. The key is to find a solvent or solvent system in which your target compound has high solubility at an elevated temperature but low solubility at room or lower temperatures.[2]

Q3: My thiophene carbohydrazide is very polar. How does this affect my purification strategy?

A3: High polarity can make purification by standard normal-phase (silica gel) chromatography challenging. For highly polar compounds, you might observe streaking or poor separation on a silica gel column.[3] In such cases, consider these alternatives:

  • Recrystallization from a polar solvent: Ethanol, methanol, or mixtures with water are often effective.[1]

  • Reversed-Phase Chromatography: Using a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol) is often the method of choice for polar compounds.[3]

  • Acid-Base Extraction: This can be a powerful technique if your impurities have different acidic or basic properties than your product.[4]

Q4: How do I choose an appropriate solvent system for Thin Layer Chromatography (TLC) analysis?

A4: TLC is essential for monitoring reaction progress and developing a column chromatography method.[5] A good starting point for moderately polar compounds like thiophene carbohydrazides is a mixture of a nonpolar and a polar solvent.

  • Normal Polarity Compounds: Start with 10-50% ethyl acetate in hexanes.[6][7]

  • Polar Compounds: Begin with 100% ethyl acetate or a mixture like 5% methanol in dichloromethane.[6][7] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for your desired compound to ensure good separation on a column.[8]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What's wrong and how do I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is too supersaturated.[1][3] Impurities can also suppress the melting point and encourage oiling.

Causality & Solution Workflow:

  • Problem: The solution may be cooling too quickly or is too concentrated.

  • Solution: Reheat the flask to dissolve the oil completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[3] Allow the flask to cool much more slowly. Insulating the flask with paper towels can help.[9]

  • Problem: Lack of nucleation sites for crystal growth.

  • Solution: Try scratching the inside of the flask at the surface of the liquid with a glass rod to create microscopic scratches that can serve as nucleation points.[1][9]

  • Problem: High impurity levels are inhibiting crystallization.

  • Solution: If the above steps fail, it may be necessary to perform a preliminary purification. A quick filtration through a small plug of silica gel or an acid-base extraction could remove enough of the impurity to allow for successful crystallization.

Q: I have very low yield after recrystallization. What are the likely causes?

A: A poor yield is a common issue and can stem from several factors.[9]

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9] To remedy this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.

  • Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[9] Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by testing solubility in a range of solvents.

Chromatography Challenges

Q: My basic thiophene carbohydrazide is streaking badly on the TLC plate and column. How can I get sharp bands?

A: Streaking of basic compounds on silica gel is a classic problem. It occurs because the lone pairs on nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to slow, uneven elution.[3][10]

Solutions:

  • Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a base to your eluent. Typically, 0.5-2% triethylamine (Et3N) or a 10% solution of ammonium hydroxide in methanol is effective.[3][10]

  • Switch the Stationary Phase: If a basic modifier isn't sufficient, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds.[3]

  • Use Reversed-Phase Chromatography: This technique is generally less susceptible to problems with basic compounds.[3]

Q: My compound won't elute from the silica gel column, even with a very polar solvent system. What should I do?

A: This indicates that your compound is irreversibly adsorbing to the silica gel, which can sometimes happen with very polar compounds or if the compound is unstable on silica.[3]

Troubleshooting Steps:

  • Confirm Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[3]

  • Drastically Increase Polarity: A solvent system like 10-20% methanol in dichloromethane, sometimes with a small amount of acetic or formic acid (if your compound is stable to acid), can help elute highly retained compounds.

  • Switch to Reversed-Phase: If your compound is decomposing or irreversibly binding to silica, reversed-phase (C18) chromatography is the best alternative.

Part 3: Protocols & Data

Decision Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for your crude substituted thiophene carbohydrazide.

Purification_Workflow start Crude Product (Substituted Thiophene Carbohydrazide) tlc Analyze by TLC start->tlc decision_impurities Are impurities a different polarity? tlc->decision_impurities recrystallize_first Attempt Recrystallization decision_impurities->recrystallize_first Yes (Major Product) acid_base Consider Acid-Base Extraction decision_impurities->acid_base Yes (Acidic/Basic Impurities) column Perform Column Chromatography decision_impurities->column Yes (Similar Polarity) check_purity Check Purity (TLC, NMR, LCMS) recrystallize_first->check_purity acid_base->check_purity column->check_purity pure_product Pure Product check_purity->column Impurities Remain check_purity->pure_product Purity OK

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Navigating the Labyrinth: A Technical Support Center for the Gewald Synthesis of Complex Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. As researchers and drug development professionals, you understand the power of this multicomponent reaction to rapidly build complex, polysubstituted 2-aminothiophenes—scaffolds of immense value in medicinal chemistry and materials science. However, its elegant simplicity on paper can sometimes mask a complex reality in the flask. When dealing with intricate, sterically demanding, or electronically challenging substrates, the path to the desired product can be fraught with low yields, stubborn side reactions, and purification nightmares.

This guide is structured not as a rigid manual, but as a conversation with an experienced colleague. We will diagnose common problems, explore the underlying chemical principles driving these issues, and provide field-proven, actionable solutions. Every recommendation is grounded in both mechanistic understanding and practical laboratory experience.

Section 1: Core Troubleshooting - From Low Yields to Intractable Mixtures

This section addresses the most pressing issues encountered during the Gewald synthesis. We will approach troubleshooting as a logical, step-by-step process, starting from the most common failure points.

Q1: My reaction has a very low yield or has failed completely. Where do I start my investigation?

A low or non-existent yield is the most common frustration. The root cause almost always lies in the failure of one of the key mechanistic steps. The Gewald reaction is a cascade of equilibria, and a bottleneck at any stage can halt the entire process.

The Causality: The synthesis begins with a crucial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. This is often the rate-limiting step, especially with less reactive ketones (e.g., sterically hindered or electron-rich). If this intermediate does not form efficiently, the subsequent steps of sulfur addition and cyclization cannot occur.

Troubleshooting Workflow:

  • Verify the Knoevenagel-Cope Condensation: Before blaming the sulfur chemistry, confirm the formation of the α,β-unsaturated nitrile. Run a small-scale reaction of just the carbonyl and nitrile components with your chosen base. Monitor by TLC or ¹H NMR.

  • If Condensation Fails:

    • Base Selection: The choice of base is critical. For unreactive ketones, the commonly used triethylamine or piperidine may be insufficient. A switch to a stronger base like morpholine, which is also excellent at solubilizing sulfur, can be highly effective.

    • Water Removal: The Knoevenagel condensation produces one equivalent of water, which can hydrolyze intermediates or inhibit the catalyst. For stubborn cases, employing a Dean-Stark apparatus to azeotropically remove water can dramatically improve the yield of the condensation step.

  • If Condensation Succeeds but the Full Reaction Fails:

    • The Two-Step Approach: For particularly challenging substrates, such as highly substituted or sterically hindered ketones, the one-pot procedure is often not robust. The recommended approach is to perform a two-step synthesis:

      • Synthesize and isolate the α,β-unsaturated nitrile via the Knoevenagel-Cope condensation.

      • In a second step, react the purified intermediate with elemental sulfur and a suitable base (morpholine is a good starting point). This decouples the two main stages of the reaction and often leads to cleaner outcomes and higher overall yields.

Q2: My reaction mixture has turned into a dark brown, tarry mess. What happened and can I salvage my product?

This is a classic sign of side reactions involving sulfur, often leading to the formation of complex polysulfides and polymerization.

The Causality: Elemental sulfur (S₈) does not participate in the reaction as a single atom. The amine base opens the S₈ ring to form various nucleophilic polysulfide anions. At excessively high temperatures, these reactive species can lead to a cascade of undesired side reactions. Recent computational studies show a complex equilibrium between various polysulfide intermediates, and only the final, irreversible aromatization to the thiophene ring drives the reaction to completion. High temperatures can push the reaction down unproductive pathways before this final step can occur.

Troubleshooting & Purification Protocol:

  • Temperature Control: This is the most critical parameter. Do not assume that more heat is better. Many Gewald reactions proceed efficiently at modest temperatures (40-60 °C). Screen a range of temperatures to find the sweet spot where the desired reaction proceeds without significant decomposition.

  • Purification of Tarry Mixtures:

    • Initial Workup: After quenching the reaction (e.g., with water or brine), perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM). This will remove some of the inorganic salts and highly polar impurities.

    • "Trashing" with a Non-polar Solvent: Dissolve or suspend the crude residue in a minimal amount of a polar solvent (like DCM or acetone) and then add a large volume of a non-polar solvent like hexanes or petroleum ether. The desired, often moderately polar, aminothiophene may remain in solution while the polymeric, tarry material crashes out. Filter and concentrate the filtrate.

    • Column Chromatography: This is often unavoidable. A gradient elution from a non-polar eluent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective. The non-polar polysulfide byproducts will often elute first, followed by the desired product.

    • Recrystallization: If a solid is obtained, recrystallization can be a powerful purification technique. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

Q3: I'm observing a major byproduct with a mass corresponding to a dimer of my desired intermediate. How can I suppress this?

This is a very common issue, arising from the competition between the desired intramolecular cyclization and an intermolecular side reaction.

The Causality: The α,β-unsaturated nitrile intermediate is a potent Michael acceptor. Before it can be sulfurated and cyclize to form the thiophene, one molecule can act as a nucleophile (after deprotonation by the base) and attack another molecule in a Michael addition. This is followed by an intramolecular Thorpe-Ziegler cyclization, leading to a cyclohexadiene or related dimeric byproduct.

Mitigation Strategies:

  • Adjust Reagent Stoichiometry and Addition Rate:

    • Ensure that sulfur is present in a slight excess to favor the sulfur addition pathway.

    • Consider a slow, controlled addition of the carbonyl compound or the nitrile to the reaction mixture. This keeps the instantaneous concentration of the α,β-unsaturated intermediate low, disfavoring the bimolecular dimerization reaction.

  • Solvent and Base Optimization: The choice of solvent can influence the relative rates of the desired and undesired pathways. Polar aprotic solvents like DMF or DMSO can sometimes favor the desired cyclization. As mentioned, morpholine is often an excellent base choice due to its dual role as a base and a sulfur-solubilizing agent.

  • Temperature Screening: The activation energy for dimerization may be different from that of the desired reaction. A careful temperature optimization study can reveal a temperature at which the formation of the desired product is maximized relative to the dimer.

Section 2: Advanced Scenarios & Substrate-Specific Challenges

Q4: I am working with a sterically hindered ketone, and the reaction is extremely sluggish. What are the best practices for these challenging substrates?

Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald synthesis.

The Causality: The initial Knoevenagel-Cope condensation is severely impeded by steric hindrance around the carbonyl group. The nucleophilic attack of the carbanion derived from the active methylene nitrile is sterically shielded, leading to a very slow or non-existent reaction.

Optimized Protocol for Hindered Ketones:

  • Abandon the One-Pot Approach: As mentioned in Q1, a two-step procedure is almost mandatory for these substrates.

  • Force the Knoevenagel-Cope Condensation:

    • Use a more potent catalytic system. For example, a combination of a strong amine base (like piperidine or morpholine) with a Lewis acid (like TiCl₄) or the use of ammonium acetate with acetic acid under reflux with a Dean-Stark trap can be effective.

    • Isolate and purify the resulting hindered α,β-unsaturated nitrile. This is now your key intermediate.

  • The Cyclization Step:

    • React the purified intermediate with sulfur and a strong base like morpholine in a suitable solvent (e.g., ethanol, DMF).

    • Microwave Irradiation: For very stubborn cyclizations, microwave-assisted synthesis can be a game-changer. It can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.

ParameterStandard ConditionsRecommended for Hindered KetonesRationale
Procedure One-potTwo-step Decouples the sterically demanding condensation from the cyclization.
Condensation Catalyst Piperidine or TriethylamineAmmonium Acetate/Acetic Acid or Stronger Base + Lewis Acid More forceful conditions are needed to overcome steric hindrance.
Water Removal OptionalDean-Stark Trap (Highly Recommended) Drives the unfavorable equilibrium towards the product.
Cyclization Energy Conventional HeatingMicrowave Irradiation Provides rapid, efficient heating to overcome higher activation barriers.
Q5: My starting materials contain strong electron-withdrawing groups. How does this affect the reaction, and how should I adjust my conditions?

Electron-withdrawing groups (EWGs) on either the carbonyl compound or the active methylene nitrile can significantly alter the reactivity of the intermediates.

The Causality:

  • EWG on the Carbonyl (e.g., a trifluoromethyl ketone): This makes the carbonyl carbon more electrophilic and can actually facilitate the initial Knoevenagel-Cope condensation. However, the resulting α,β-unsaturated intermediate will be more electron-poor, which can affect the subsequent sulfur addition and cyclization steps.

  • EWG on the Active Methylene Nitrile (e.g., beyond a simple ester or nitrile): This increases the acidity of the α-protons, making the formation of the initial carbanion easier. However, the stability of the intermediate carbanions can influence the subsequent reaction pathways.

Recommendations:

  • For EWG-containing ketones: The Knoevenagel-Cope condensation is often not the problem. If yields are low, focus on the cyclization step. A more nucleophilic sulfur source or a base/solvent system that promotes the intramolecular cyclization may be needed. Given the increased stability of potential anionic intermediates, dimerization might be a more significant issue to watch for.

  • For highly activated nitriles: The initial condensation should be facile. However, the high stability of the carbanion intermediate might slow down its attack on the sulfur ring. In such cases, a higher reaction temperature or a more reactive sulfurating agent might be beneficial.

Section 3: Experimental Protocols & Visual Guides

Standard Protocol: One-Pot Gewald Synthesis

This is a representative protocol for a relatively unhindered ketone.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add a suitable solvent (e.g., ethanol, 3-5 mL per mmol of ketone).

  • Add the amine base (e.g., morpholine, 1.2 eq).

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Advanced Protocol: Two-Step Synthesis for Hindered Ketones

Step 1: Knoevenagel-Cope Condensation

  • In a flask equipped with a Dean-Stark trap and condenser, combine the hindered ketone (1.0 eq), active methylene nitrile (1.1 eq), and a catalyst such as ammonium acetate (0.2 eq) in a suitable solvent like toluene.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated nitrile by chromatography or distillation.

Step 2: Cyclization

  • Dissolve the purified intermediate (1.0 eq) and sulfur (1.1 eq) in ethanol or DMF.

  • Add morpholine (1.2 eq) and heat the mixture to 60-80 °C (or use a microwave reactor according to manufacturer specifications).

  • Monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup as described in the one-pot protocol, followed by purification.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting a failing Gewald synthesis.

Gewald_Troubleshooting start Start: Gewald Reaction check_yield Low or No Yield? start->check_yield check_knoevenagel Test Knoevenagel-Cope Condensation Separately check_yield->check_knoevenagel Yes check_byproducts Major Byproducts or Tarry Mixture? check_yield->check_byproducts No, but messy knoevenagel_ok Condensation OK? check_knoevenagel->knoevenagel_ok optimize_knoevenagel Optimize Condensation: - Stronger Base - Water Removal - Higher Temp. knoevenagel_ok->optimize_knoevenagel No two_step Problem is Cyclization. Switch to Two-Step Protocol. knoevenagel_ok->two_step Yes optimize_knoevenagel->check_knoevenagel optimize_cyclization Optimize Cyclization: - Change Solvent/Base - Microwave Heating two_step->optimize_cyclization is_dimer Byproduct is Dimer? check_byproducts->is_dimer is_tar Tarry Mixture? is_dimer->is_tar No dimer_solution Minimize Dimer: - Slow Reagent Addition - Lower Temperature - Optimize Solvent is_dimer->dimer_solution Yes tar_solution Minimize Tar: - Lower Temperature! - Check Reagent Purity is_tar->tar_solution Yes dimer_solution->start Re-run Reaction tar_solution->start Re-run Reaction purify Purification Strategy: - Non-polar Wash - Chromatography - Recrystallization tar_solution->purify

Caption: A decision tree for troubleshooting common Gewald synthesis issues.

Mechanism Snapshot: The Dimerization Side Reaction

Understanding the competing pathway is key to suppressing it.

Dimerization_Pathway cluster_main Desired Gewald Pathway cluster_side Competing Dimerization Pathway Intermediate α,β-Unsaturated Nitrile Sulfur + Sulfur (S₈) + Base Intermediate->Sulfur Cyclization Intramolecular Cyclization Sulfur->Cyclization Product 2-Aminothiophene Cyclization->Product Intermediate2 α,β-Unsaturated Nitrile Michael + Another Intermediate (Michael Addition) Intermediate2->Michael Thorpe Intramolecular Thorpe-Ziegler Cyclization Michael->Thorpe Dimer Dimeric Byproduct Thorpe->Dimer Start Knoevenagel Intermediate Start->Intermediate Start->Intermediate2

Caption: Competing pathways for the key α,β-unsaturated nitrile intermediate.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Putz, C., & Mack, J. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2015(4), M867. [Link]

  • Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Dissanayake, D. M. M., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Dissanayake, D. (2024). Computational investigations on the mechanism of the Gewald reaction. ACS Spring 2024. [Link]

  • Revelant, G., & Allais, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]

Technical Support Center: Optimizing Hydrazinolysis of Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of hydrazinolysis of thiophene esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this important chemical transformation. The conversion of thiophene esters to their corresponding carbohydrazides is a critical step in the synthesis of many heterocyclic compounds with potential antimicrobial and other therapeutic activities.[1][2] This guide is structured to address common challenges and provide a framework for successful and reproducible experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrazinolysis of thiophene esters.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common frustration, but systematic troubleshooting can often pinpoint the cause.[3][4] Consider the following factors:

  • Incomplete Reaction: The most straightforward reason for low yield.

    • Monitoring: Are you monitoring the reaction to completion? Thin-layer chromatography (TLC) is an effective way to track the disappearance of the starting ester.[5]

    • Reaction Time and Temperature: Hydrazinolysis can be slow at room temperature.[6] Consider increasing the temperature to 40-60°C, or even refluxing, to drive the reaction forward.[5][6] However, be aware that excessive heat can lead to degradation of both reactants and products.[6]

  • Reagent Quality and Stoichiometry:

    • Hydrazine Purity: Use high-purity hydrazine hydrate or anhydrous hydrazine. The presence of water in anhydrous reactions can sometimes hinder the process.[7] Once a container of hydrazine is opened, it is susceptible to absorbing atmospheric moisture and carbon dioxide, which can affect its reactivity.[7]

    • Ester Purity: Ensure your starting thiophene ester is pure. Impurities can interfere with the reaction.[3]

    • Molar Ratio: A slight to moderate excess of hydrazine (e.g., 1.5-5 equivalents) is often used to ensure the complete consumption of the ester.[6]

  • Workup and Purification Losses:

    • Product Solubility: Thiophene carbohydrazides can have varying solubilities. If your product precipitates from the reaction mixture, ensure you are efficiently collecting it via filtration.[8] Conversely, if it remains in solution, ensure your extraction solvent and procedure are optimized for your product's polarity.

    • Careless Transfers: A surprising amount of product can be lost during transfers between flasks, in the separatory funnel, or on the drying agent. Always rinse glassware with the reaction or extraction solvent to recover residual material.

Q2: My reaction seems to stall and never goes to completion, even with extended reaction times. What's happening?

A stalled reaction, where the starting material is never fully consumed, points to an issue with reactivity or equilibrium.

  • Insufficient Activation:

    • Ester Type: Methyl and ethyl esters are generally more reactive towards hydrazinolysis than more sterically hindered esters like tert-butyl esters.[5] If you are using a bulky ester, you may need more forcing conditions (higher temperature, longer reaction time).

    • Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol or methanol are commonly used and are often effective.[5][8] They can solvate both the ester and the hydrazine, facilitating the reaction. In some cases, a co-solvent like tetrahydrofuran (THF) may be beneficial.[8]

  • Reversible Reaction or Side Reactions: While hydrazinolysis is generally favorable, consider the possibility of competing side reactions that consume your hydrazine or ester.

  • Inadequate Mixing: Ensure the reaction mixture is homogenous through efficient stirring.[6] If the reagents are not well-mixed, the reaction rate will be significantly slower.

Q3: I'm observing unexpected side products in my final material. What are the likely culprits?

The formation of side products can complicate purification and reduce the yield of your desired carbohydrazide.

  • Over-reaction or Degradation:

    • Excessive Heat: As mentioned, high temperatures can lead to the degradation of the thiophene ring or the hydrazide product.[6] Monitor your reaction temperature carefully.

  • Reactions with Impurities: Impurities in your starting materials or solvents can lead to a host of side products. Always use reagents and solvents of appropriate purity.

  • Hydrolysis of the Ester: If there is excess water present and the conditions are acidic or basic, hydrolysis of the ester to the corresponding carboxylic acid can compete with hydrazinolysis.[9][10]

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about the hydrazinolysis of thiophene esters.

Q1: What is the general mechanism for the hydrazinolysis of an ester?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) as the leaving group to form the stable carbohydrazide.

Hydrazinolysis Mechanism ThiopheneEster Thiophene Ester (R-COOR') Intermediate Tetrahedral Intermediate ThiopheneEster->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Carbohydrazide Thiophene Carbohydrazide (R-CONHNH₂) Intermediate->Carbohydrazide Collapse of Intermediate Alcohol Alcohol (R'-OH) Intermediate->Alcohol Expulsion of Leaving Group Experimental Workflow cluster_0 Reaction cluster_1 Workup & Purification Setup 1. Reaction Setup Solvent 2. Solvent Addition Setup->Solvent Reagent 3. Reagent Addition Solvent->Reagent React 4. Reaction & Monitoring Reagent->React Workup 5. Workup React->Workup Purification 6. Purification Workup->Purification Troubleshooting Low Yield Start Low Yield Observed CheckCompletion Is the reaction going to completion? (Monitor by TLC) Start->CheckCompletion YesCompletion Yes CheckCompletion->YesCompletion Yes NoCompletion No CheckCompletion->NoCompletion No ReviewWorkup Review Workup Procedure (Extraction, Transfers) YesCompletion->ReviewWorkup IncreaseTemp Increase Temperature/Time NoCompletion->IncreaseTemp CheckReagents Check Reagent Quality & Stoichiometry IncreaseTemp->CheckReagents OptimizeSolvent Optimize Solvent CheckReagents->OptimizeSolvent CheckPurity Analyze Product Purity ReviewWorkup->CheckPurity

Sources

Assessing the stability of 4-Ethyl-5-methylthiophene-3-carbohydrazide in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-5-methylthiophene-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for this compound in solution?

This compound possesses two key functional moieties susceptible to degradation: the carbohydrazide group and the substituted thiophene ring. The primary degradation pathways are hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions.[1][3] This reaction involves the cleavage of the amide bond by water, leading to the formation of 4-ethyl-5-methylthiophene-3-carboxylic acid and hydrazine. The rate of hydrolysis is significantly influenced by pH and temperature.[4][5]

  • Oxidation: The thiophene ring, particularly the sulfur atom, is prone to oxidation.[6][7] Common oxidizing agents or even dissolved oxygen can oxidize the sulfur to a sulfoxide or a sulfone.[8][9][10] This transformation alters the electronic properties and planarity of the ring system, impacting the molecule's overall structure and function.[6] Additionally, the hydrazide moiety can also undergo oxidation.

FAQ 2: Which solvents are recommended for dissolving and storing this compound to minimize degradation?

The choice of solvent is critical for maintaining the stability of this compound.

Recommended Solvents:

  • Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for dissolving and storing this compound for short to medium durations. They are less likely to participate in hydrolysis reactions.

  • Non-polar Aromatic Solvents: For specific applications, solvents like toluene or dioxane might be suitable, especially if the compound's solubility is favorable.[11]

  • Acetonitrile: This is a common solvent for analytical chromatography and can be a good option for short-term experiments due to its aprotic nature and volatility.

Solvents to Use with Caution:

  • Protic Solvents (e.g., water, methanol, ethanol): These should be used with caution, especially for long-term storage, due to the risk of hydrolysis of the carbohydrazide group.[12] If aqueous buffers are necessary, they should be freshly prepared and maintained at a neutral or slightly acidic pH (around pH 4-6) to minimize hydrolysis rates.[5]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While often used in synthesis, prolonged storage in these solvents is not recommended as they can contain acidic impurities that may accelerate degradation.

FAQ 3: How can I monitor the degradation of my compound during an experiment?

Regularly monitoring the purity of your this compound solution is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , preferably with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[4][13]

An HPLC-DAD method allows you to:

  • Quantify the parent compound.

  • Detect the appearance of degradation products over time.

  • Obtain UV-Vis spectra of both the parent and degradants, which can aid in their preliminary identification.

Developing a stability-indicating HPLC method is essential. This involves stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products and ensuring the HPLC method can separate these from the parent peak.[1][2][14]

Section 2: Troubleshooting Guide

Issue 1: I observe a rapid loss of my starting material in an aqueous buffer.

Possible Cause: Hydrolytic degradation of the carbohydrazide moiety.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your buffer. Hydrolysis is accelerated at both low and high pH.[3][4]

  • Buffer Optimization: If possible, adjust the buffer to a pH range of 4-6, where many hydrazide-containing compounds exhibit greater stability.[5]

  • Temperature Control: Perform your experiment at the lowest feasible temperature to slow down the hydrolysis rate.

  • Solvent Modification: If the experimental design allows, consider reducing the water content by adding a co-solvent like acetonitrile or DMSO.

Issue 2: My solution of this compound is turning yellow/brown over time.

Possible Cause: Oxidative degradation of the thiophene ring or polymerization.

Troubleshooting Steps:

  • Inert Atmosphere: If your experiment is sensitive to oxidation, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by sonication under vacuum.

  • Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), might be considered, but its compatibility with your downstream analysis must be verified.

  • Light Protection: Store solutions in amber vials or protect them from light, as photoxidation can also occur.

Issue 3: I see an unexpected peak in my HPLC chromatogram that grows over time.

Possible Cause: Formation of a specific degradation product.

Troubleshooting Steps:

  • Characterize the Degradant: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak.

    • An increase in mass corresponding to the addition of an oxygen atom (+16 Da) or two oxygen atoms (+32 Da) would suggest oxidation of the thiophene sulfur to a sulfoxide or sulfone.[8][9]

    • A mass corresponding to 4-ethyl-5-methylthiophene-3-carboxylic acid would confirm hydrolysis.

  • Forced Degradation Study: To confirm the identity of the degradant, perform a mini forced degradation study.[1][15]

    • Treat a small sample of your compound with dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH).[1]

    • Treat a third sample with an oxidizing agent (e.g., 3% H₂O₂).

    • Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks with the unknown peak in your experimental sample.

Section 3: Experimental Protocols & Data

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general workflow for assessing the stability of the title compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Acetonitrile, pH 7.4 Phosphate Buffer)

  • HPLC system with DAD or MS detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by a validated HPLC method to determine the initial purity and peak area of the parent compound.

  • Incubation: Store the solution under controlled conditions (e.g., room temperature, 40°C). Protect from light if photostability is not the primary focus.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area. Plot the percentage remaining versus time.

Data Presentation: Illustrative Stability Data

The following table provides hypothetical stability data for this compound in different solvents at 40°C to illustrate potential outcomes.

SolventTime (hours)% Parent Compound RemainingMajor Degradation Product (Hypothetical)
DMSO 0100.0-
2499.5Minor oxidative products
4898.9Minor oxidative products
Acetonitrile 0100.0-
2499.8-
4899.6-
pH 7.4 Buffer 0100.0-
2485.24-ethyl-5-methylthiophene-3-carboxylic acid
4872.14-ethyl-5-methylthiophene-3-carboxylic acid
pH 4.0 Buffer 0100.0-
2495.34-ethyl-5-methylthiophene-3-carboxylic acid
4890.84-ethyl-5-methylthiophene-3-carboxylic acid
Visualization of Workflows and Pathways

Diagram 1: General Stability Testing Workflow

StabilityWorkflow Prep Prepare Solution (Known Concentration) T0 Initial HPLC Analysis (Time = 0) Prep->T0 Incubate Incubate Under Controlled Conditions T0->Incubate Timepoints Withdraw Aliquots at Time Intervals Incubate->Timepoints HPLC_Analysis HPLC Analysis of Aliquots Timepoints->HPLC_Analysis Data Calculate % Remaining & Plot vs. Time HPLC_Analysis->Data

Caption: A generalized workflow for conducting a stability study.

Diagram 2: Potential Degradation Pathways

DegradationPathways Parent 4-Ethyl-5-methyl- thiophene-3-carbohydrazide Hydrolysis_Product 4-Ethyl-5-methyl- thiophene-3-carboxylic Acid + Hydrazine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product1 Thiophene-S-oxide Derivative Parent->Oxidation_Product1 Oxidation ([O]) Oxidation_Product2 Thiophene-S,S-dioxide (Sulfone) Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation ([O])

Caption: Major degradation pathways for the target compound.

Section 4: References

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Crucianelli, M., & Saladino, R. (2009). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Applied Catalysis B: Environmental, 90(1-2), 1-8.

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 151-159.

  • Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. Topics in Heterocyclic Chemistry, 37, 227-293.

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Adam, W., et al. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Journal of the American Chemical Society, 119(30), 7252-7261.

  • Adam, W., et al. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Journal of the American Chemical Society, 119(30), 7252-7261.

  • Zhelyazkova, B., & Gadjeva, V. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 133-139.

  • ATSDR. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).

  • ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from [Link]

  • Koleva, Y. (2012). A proper evaluation of interaction between solvent and thiophene from the middle distillation fraction of oil through extraction. Oxidation Communications, 35(2), 512-515.

  • Harris, P. F. (1969). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 69(5), 639-667.

  • ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE. (Method 20). Occupational Safety and Health Administration.

  • Guo, J., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science, 14(10), 5487-5497.

  • Li, Q. (2020). Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design, 20(8), 5437-5454.

  • Smuda, M., & Glomb, M. A. (2013). Fragmentation Pathways during Maillard-Induced Carbohydrate Degradation. Journal of Agricultural and Food Chemistry, 61(43), 10198-10208.

  • Wu, S., Waugh, W. N., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

  • ResearchGate. (2021). Halogenated Thiophenes Serve as Solvent Additive in Mediating Morphology and Reaching Efficient Organic Solar Cells. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Retrieved from [Link]

  • Smuda, M., & Glomb, M. A. (2013). Fragmentation pathways during Maillard-induced carbohydrate degradation. Journal of Agricultural and Food Chemistry, 61(43), 10198-10208.

  • ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]

  • Pischetsrieder, M., & Glomb, M. A. (2019). Chemistry and clinical relevance of carbohydrate degradation in drugs. Trends in Chemistry, 1(4), 406-417.

  • MolPort. (n.d.). ethyl 5-acetyl-2-({2-[(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}amino)-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-4-methylthiophene-2-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2007). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

Preventing byproduct formation in Paal-Knorr thiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of substituted thiophenes. Here, we address common challenges, with a primary focus on preventing the formation of undesired byproducts. The information is presented in a troubleshooting-focused, question-and-answer format to directly tackle issues encountered in the lab.

Section 1: Troubleshooting Byproduct Formation

The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds is a robust transformation, but its success hinges on carefully controlling the reaction conditions to favor the desired thionation pathway over competing side reactions.

Question 1: My main byproduct is the corresponding furan. How can I suppress its formation?

This is the most frequently encountered issue in the Paal-Knorr thiophene synthesis. Furan formation arises because the sulfurizing agents, phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (LR), are also potent dehydrating agents.[1] This dual reactivity can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to yield the furan, a reaction pathway analogous to the Paal-Knorr furan synthesis.[2]

It is a common misconception that the thiophene might form via sulfurization of a furan intermediate. However, studies have demonstrated that this is not the predominant pathway; treating isolated furans with P₄S₁₀ under typical reaction conditions results in lower and inconsistent yields of the thiophene compared to the direct reaction with the 1,4-dicarbonyl compound.[3][4] The reaction proceeds via the direct thionation of the dicarbonyl compound.[3]

Below is a systematic guide to minimizing furan formation.

The selection of the sulfurizing agent is the most critical factor in controlling the thiophene-to-furan ratio.

  • Recommendation: Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's Reagent (LR) .

  • Causality: Lawesson's reagent is widely reported to be a milder and more efficient thionating agent.[1] Its greater steric bulk and solubility in organic solvents often lead to higher selectivity for the thionation of the carbonyl groups over the competing dehydration pathway, resulting in significantly lower furan byproduct formation. P₄S₁₀ is a stronger Lewis acid and dehydrating agent, which more aggressively promotes furan synthesis.[5]

  • Recommendation: Maintain the lowest effective temperature that allows for the consumption of the starting material.

  • Causality: The dehydration pathway leading to furan formation generally has a higher activation energy than the thionation pathway. Consequently, higher reaction temperatures disproportionately accelerate furan formation.[1] For many substrates, refluxing in toluene (~110 °C) is sufficient. If the reaction is sluggish, a cautious and incremental increase in temperature (e.g., switching to xylene, reflux ~140 °C) should be monitored closely for an increase in the furan byproduct by TLC or GC-MS.

  • Recommendation: Monitor the reaction progress diligently (e.g., every 30-60 minutes) and quench the reaction as soon as the 1,4-dicarbonyl starting material is consumed.

  • Causality: Prolonged heating after the completion of the primary reaction can lead to the degradation of the desired thiophene product and potentially favor the formation of thermodynamic byproducts, including polymeric materials.[1]

  • Recommendation: If available, utilize a microwave synthesizer.

  • Causality: Microwave-assisted Paal-Knorr synthesis can dramatically reduce reaction times from hours to minutes. This rapid and efficient heating often leads to cleaner reactions and higher yields by minimizing the time the reaction mixture is exposed to high temperatures, thereby reducing the window for byproduct formation.[6]

The following diagram illustrates the competing pathways and the key decision point.

G cluster_0 Reaction Pathways cluster_1 Key Control Factors Start 1,4-Dicarbonyl Compound Thionation Thionation (Sulfurization) Start->Thionation  + Lawesson's Reagent  or P₄S₁₀ Dehydration Dehydration (Acid-Catalyzed) Start->Dehydration  Dehydrating property  of P₄S₁₀ / LR Thioketone Thioketone Intermediate Thionation->Thioketone Furan Furan Byproduct Dehydration->Furan Intramolecular Cyclization Thiophene Desired Thiophene Product Thioketone->Thiophene Intramolecular Cyclization & Aromatization Control1 1. Reagent Choice:   Lawesson's > P₄S₁₀ Control2 2. Temperature:   Use lowest effective temp Control3 3. Time:   Monitor to completion

Caption: Competing pathways in the Paal-Knorr thiophene synthesis.

Question 2: My reaction is sluggish or does not go to completion. What should I do?

Low conversion can be frustrating, often leading to purification challenges. Here are the primary factors to investigate.

Troubleshooting Step Recommendation Causality & Rationale
Activity of Reagents Ensure the 1,4-dicarbonyl starting material is of high purity and the sulfurizing agent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator).Impurities in the starting material can inhibit the reaction. Lawesson's reagent and P₄S₁₀ are sensitive to moisture and will decompose over time, losing their reactivity.[1]
Reaction Temperature Cautiously increase the reaction temperature. If using toluene, consider switching to a higher-boiling solvent like xylene.Some less reactive or sterically hindered 1,4-dicarbonyl substrates require more thermal energy to overcome the activation barrier for thionation. This must be balanced with the risk of furan formation (see Q1).[1]
Solvent Choice Use a high-boiling, anhydrous, non-polar solvent such as toluene or xylene.These solvents are effective at solubilizing the reagents and can be heated to the temperatures required to drive the reaction to completion. Ensure the solvent is truly anhydrous, as water will consume the sulfurizing agent.[1]
Microwave Irradiation If conventional heating is ineffective, employ a microwave synthesizer. A typical starting point is 150 °C for 10-20 minutes.Microwave heating provides rapid, uniform, and efficient energy transfer directly to the solvent and reagents, which can dramatically accelerate slow reactions and improve yields where conventional heating fails.[6]
Question 3: I am struggling with the purification of my thiophene product. The crude material is a complex mixture.

Purification can be challenging due to the presence of phosphorus-containing byproducts, which are often polar and can complicate chromatographic separation.

The byproducts from Lawesson's reagent and P₄S₁₀ are phosphorus-based oxides and sulfides. An effective workup is crucial to remove the bulk of these before chromatography.

  • Aqueous Wash: A thorough aqueous workup is the first line of defense. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. The bicarbonate wash is particularly important as it helps to hydrolyze and break down residual sulfurizing reagent and its byproducts into more water-soluble phosphate and thiophosphate salts.[7][8]

  • Ethylene Glycol Treatment (for LR): For reactions using Lawesson's reagent on a larger scale, a specialized workup can be highly effective. After the reaction, ethylene glycol can be added and the mixture heated. This transesterifies the phosphorus byproducts into highly polar ethylene glycol thiophosphonates, which can be efficiently removed by a liquid-liquid extraction, often eliminating the need for column chromatography.[6]

  • Filtration: If insoluble inorganic byproducts are present after the reaction, filter the crude mixture before the aqueous workup. This can prevent emulsions and simplify the extraction process.[1]

Technique Application Notes
Flash Column Chromatography The most common and versatile method for purifying thiophene products from unreacted starting materials and organic byproducts.Use silica gel with a non-polar eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. The phosphorus byproducts that were not removed during the workup will typically be highly polar and stick to the baseline.[1]
Distillation Effective for volatile, liquid thiophene products.Particularly useful for removing non-volatile impurities, such as polymeric material or baseline phosphorus byproducts. Distillation under reduced pressure is recommended to avoid thermal degradation of the product.[1]
Recrystallization The ideal method for solid thiophene products.Can yield highly pure crystalline material. The key is to find a suitable solvent system where the thiophene is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[1]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns with this reaction?

    • A1: The most significant hazard is the evolution of highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the characteristic smell of rotten eggs.[4] All manipulations must be performed in a well-ventilated fume hood. It is also highly recommended to set up a gas trap to scrub the effluent gas from the reaction. A common and effective scrubbing solution is a bleach (sodium hypochlorite) bath or a zinc acetate solution, which will react with H₂S to form non-volatile salts.[9]

  • Q2: Can I use other sulfurizing agents besides P₄S₁₀ and Lawesson's Reagent?

    • A2: While P₄S₁₀ and LR are the most common, other reagents have been reported. For instance, the combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to be effective and may offer advantages in workup, as the byproducts can sometimes be removed by simple hydrolytic procedures.[5] However, for general laboratory use, Lawesson's reagent remains the preferred choice for its balance of reactivity and selectivity.

  • Q3: My starting 1,4-dicarbonyl is an ester. Will this reaction work?

    • A3: The Paal-Knorr thiophene synthesis is generally most effective for 1,4-diketones. While thionation of esters is possible, it is significantly more difficult and often requires harsher conditions than the thionation of ketones.[10] Under the conditions required to thionate the ester carbonyls, you may encounter significant decomposition and byproduct formation. Specialized protocols would likely be required.

Section 3: Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Substituted Thiophene using Lawesson's Reagent

This protocol is adapted from methodologies that prioritize speed and yield.[6]

  • Materials:

    • Substituted 1,4-diketone (0.5 mmol, 1.0 equiv.)

    • Lawesson's Reagent (0.25 mmol, 0.5 equiv. - Note: LR has two thionating sites)

    • Anhydrous Toluene (5 mL)

    • 10 mL microwave reactor vial with a magnetic stir bar

  • Procedure:

    • To the microwave reactor vial, add the 1,4-diketone, Lawesson's Reagent, and the magnetic stir bar.

    • Add the anhydrous toluene via syringe.

    • Securely cap the reaction vial.

    • Place the vial into the microwave synthesizer cavity.

    • Irradiate the mixture at 150 °C for 15 minutes.

    • After the reaction, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the toluene.

    • Proceed with the workup and purification as described in Section 1 (Question 3).

Protocol 2: Conventional Heating with P₄S₁₀

This protocol represents a more traditional approach.

  • Materials:

    • Substituted 1,4-diketone (5.0 mmol, 1.0 equiv.)

    • Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)

    • Anhydrous Toluene or Xylene (25 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 1,4-diketone and P₄S₁₀.

    • Add the anhydrous solvent.

    • Heat the mixture to reflux (110-140 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and proceed with the full aqueous workup and purification as described in Section 1 (Question 3).[1]

The following diagram outlines a general troubleshooting workflow for this synthesis.

G cluster_troubleshooting Troubleshooting Loop Start Start Paal-Knorr Thiophene Synthesis Monitor Monitor Reaction (TLC/GC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete FuranByproduct High Furan Byproduct? Monitor->FuranByproduct Workup Workup & Purify Complete->Workup Yes LowConversion Low Conversion? Complete->LowConversion No Success Pure Thiophene Workup->Success CheckReagents Check Reagent Purity & Anhydrous Conditions LowConversion->CheckReagents Yes IncreaseTemp Increase Temperature or Use Microwave CheckReagents->IncreaseTemp IncreaseTemp->Monitor Restart/Optimize SwitchReagent Switch to Lawesson's Reagent FuranByproduct->SwitchReagent Yes LowerTemp Lower Reaction Temperature SwitchReagent->LowerTemp LowerTemp->Monitor Restart/Optimize

Sources

Challenges in the scale-up synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide (CAS No. 438225-41-3).[1][2] This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Our focus is on anticipating and resolving the common challenges encountered during scale-up, ensuring a robust, efficient, and safe process.

Section 1: Overview of the Synthetic Pathway

The most reliable and widely adopted synthetic route to this compound proceeds in two key stages. First, a substituted thiophene precursor, typically an ethyl or methyl ester, is synthesized. This is followed by the conversion of the ester to the final carbohydrazide via hydrazinolysis.

The precursor, ethyl 4-ethyl-5-methylthiophene-3-carboxylate, is generally prepared via a multi-component condensation reaction such as the Gewald aminothiophene synthesis, followed by subsequent modifications.[3][4][5] However, this guide will focus on the critical second step—the hydrazinolysis—as it presents a distinct set of challenges during scale-up.

General Synthetic Workflow

Synthetic_Workflow Thiophene_Precursors Thiophene Precursors (e.g., via Gewald Reaction) Thiophene_Ester Ethyl 4-Ethyl-5-methyl- thiophene-3-carboxylate Thiophene_Precursors->Thiophene_Ester Ring Formation & Esterification Hydrazide 4-Ethyl-5-methylthiophene- 3-carbohydrazide Thiophene_Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: Overall two-step synthesis pathway.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Issue 1: The hydrazinolysis reaction is slow or stalls, resulting in incomplete conversion of the starting ester.
  • Potential Cause 1: Suboptimal Temperature. The reaction between an ester and hydrazine hydrate is a nucleophilic acyl substitution.[6] While often performed at reflux in alcohols like ethanol or methanol, insufficient thermal energy on a larger scale can lead to slow reaction kinetics, especially if surface area-to-volume ratio decreases and heating becomes less efficient.

  • Solution: Ensure consistent and adequate heating. For large vessels, confirm that the heating mantle or jacket provides uniform temperature distribution. A target temperature of 75-80°C in refluxing ethanol is a good starting point.[7] For particularly stubborn reactions, switching to a higher boiling point solvent like n-butanol can be considered, but this may complicate product isolation.

  • Potential Cause 2: Insufficient Hydrazine Hydrate. The reaction is an equilibrium process. On a lab scale, a large excess of hydrazine hydrate is often used to drive the reaction to completion. During scale-up, attempts to reduce costs by minimizing this excess can lead to a stalled reaction.

  • Solution: While a 1.2 to 1.5 molar equivalent of hydrazine hydrate is sometimes sufficient, using 2.0 to 3.0 equivalents is a more robust strategy to ensure complete conversion without resorting to excessively long reaction times.[8][9] The optimal ratio should be determined experimentally during process development. A Chinese patent suggests that a molar ratio of ester to hydrazine hydrate of 1:1.2 can achieve high yields, but this is often coupled with reactive distillation to remove the alcohol byproduct and drive the reaction forward.[10]

  • Potential Cause 3: Byproduct Inhibition. The alcohol generated during the reaction (e.g., ethanol from an ethyl ester) can, at high concentrations, shift the equilibrium back towards the starting materials.

  • Solution: If the reaction stalls, consider a setup for reactive distillation to remove the lower-boiling alcohol as it forms.[10] This is a common industrial technique to drive equilibrium-limited reactions to completion.

Issue 2: The yield of isolated this compound is significantly lower than expected based on in-process controls (TLC/LC-MS).
  • Potential Cause 1: Product Loss During Work-up. The product is typically a solid that crystallizes upon cooling the reaction mixture.[11] Significant amounts can be lost if it has moderate solubility in the mother liquor or the washing solvent.

  • Solution:

    • Cooling: Ensure the reaction mixture is thoroughly cooled before filtration. A staged cooling process (e.g., to room temperature, then to 0-5°C) can maximize precipitation.

    • Washing: Wash the filtered product cake with a minimal amount of ice-cold solvent (the same one used for the reaction, e.g., ethanol).[8] Using warm solvent or excessive volumes will dissolve the product.

    • Mother Liquor: Analyze the mother liquor by LC-MS to quantify the amount of product remaining in solution. If significant, consider a second crop crystallization or solvent evaporation and recovery.

  • Potential Cause 2: Product Adherence to Equipment. On a large scale, product can stick to the reactor walls, stirrer, and transfer lines, especially if it precipitates rapidly as a fine solid.

  • Solution: After filtration, rinse the reactor with a small amount of the cold washing solvent and pass this rinse through the filter to recover adhered product. Ensure smooth surfaces in the reactor to minimize adherence.

Issue 3: The final product is discolored (e.g., yellow, tan, or brown) and fails purity specifications.
  • Potential Cause 1: Azine Formation. Hydrazine can react with trace carbonyl impurities (aldehydes or ketones) in the starting materials or solvents to form highly colored azine byproducts (RR′C=N−N=CRR′).[12]

  • Solution: Ensure the purity of the starting ethyl 4-ethyl-5-methylthiophene-3-carboxylate and the solvent. If the ester precursor is the source of impurities, an additional purification step (e.g., column chromatography or recrystallization) before the hydrazinolysis step is critical.

  • Potential Cause 2: Thermal Degradation. Prolonged heating at high temperatures can cause degradation of the thiophene ring or the hydrazide moiety.

  • Solution: Monitor the reaction closely and avoid unnecessarily long reflux times. Once the reaction is complete by TLC or LC-MS, proceed immediately to work-up. If a higher temperature is needed, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Potential Cause 3: Residual Colored Impurities from Previous Step. If the precursor ester was not sufficiently purified, colored impurities will carry through to the final product.

  • Solution: The principle of "good in, good out" is paramount in multi-step synthesis. Implement stringent purity criteria for the thiophene ester intermediate. A charcoal treatment or silica plug filtration of the ester solution before use can sometimes remove baseline impurities.

Issue 4: An unexpected byproduct is observed, complicating purification.
  • Potential Cause: Diacylhydrazide Formation. While less common with esters than with highly reactive acyl chlorides, it is possible for one molecule of hydrazine to react with two molecules of the ester, forming a symmetrical N,N'-diacylhydrazide.[13] This is more likely if the ester is added slowly to a substoichiometric amount of hydrazine.

  • Solution: Ensure the reaction is set up by adding hydrazine hydrate to the ester solution, or by having all the ester present from the start. This maintains a molar excess of hydrazine throughout the reaction, favoring the formation of the desired monohydrazide.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Start Low Yield of Carbohydrazide Check_IPC Analyze In-Process Control (TLC, LC-MS) Start->Check_IPC Incomplete_Rxn Incomplete Reaction: Ester Remaining Check_IPC->Incomplete_Rxn Yes Complete_Rxn Complete Reaction: No Ester Detected Check_IPC->Complete_Rxn No Cause_Kinetics Cause: Poor Kinetics or Equilibrium Incomplete_Rxn->Cause_Kinetics Cause_Workup Cause: Product Loss During Workup Complete_Rxn->Cause_Workup Sol_Kinetics1 Solution 1: Increase Temperature Cause_Kinetics->Sol_Kinetics1 Sol_Kinetics2 Solution 2: Increase Hydrazine Eq. Cause_Kinetics->Sol_Kinetics2 Sol_Kinetics3 Solution 3: Remove Alcohol Byproduct Cause_Kinetics->Sol_Kinetics3 Sol_Workup1 Solution 1: Optimize Cooling Protocol Cause_Workup->Sol_Workup1 Sol_Workup2 Solution 2: Use Minimal Cold Solvent Wash Cause_Workup->Sol_Workup2 Sol_Workup3 Solution 3: Analyze Mother Liquor Cause_Workup->Sol_Workup3

Caption: Decision tree for troubleshooting low product yield.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the hydrazinolysis scale-up?

    • A1: Absolute ethanol is the most commonly used and recommended solvent. It provides a good balance of reactant solubility and a suitable reflux temperature.[6] Methanol is also a viable option. Using a minimal amount of solvent to form a clear solution or a manageable slurry at reflux is key to maximizing reactor throughput.[13]

  • Q2: What are the critical safety precautions for handling hydrazine hydrate on a large scale?

    • A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[14] All handling must be done in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. An emergency shower and eyewash station must be readily accessible. Avoid heating carbohydrazide itself, as it may result in an explosion. For scale-up operations, using a closed-transfer system for charging the hydrazine hydrate to the reactor is strongly recommended to minimize exposure.

  • Q3: How can I effectively purify the final product on a large scale?

    • A3: Recrystallization is the most effective method.[6] The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or methanol often work well. The key to successful large-scale recrystallization is slow, controlled cooling to promote the formation of large, pure crystals that are easy to filter. Fast crashing out of solution will trap impurities. If impurities persist, a hot filtration step or a charcoal treatment of the solution before cooling can be effective. Other potential purification methods include trituration or column chromatography, though the latter is less practical for large quantities.[15][16]

  • Q4: What are the best analytical methods for in-process control (IPC) and final product release?

    • A4:

      • IPC: Thin Layer Chromatography (TLC) is a fast and effective way to monitor the disappearance of the starting ester.[6][7] For more quantitative results, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to determine the ratio of starting material to product.

      • Final Product Release: HPLC is essential for determining the purity (area %). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure. Elemental analysis can verify the empirical formula.[13]

Section 4: Recommended Protocol and Data

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with ethyl 4-ethyl-5-methylthiophene-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add absolute ethanol (approx. 5-10 volumes, e.g., 5-10 L per kg of ester) to the reactor.

  • Inerting: Purge the reactor with nitrogen.

  • Hydrazine Addition: Under stirring, add hydrazine monohydrate (2.5 equiv) to the mixture at room temperature. The addition may be slightly exothermic; monitor the internal temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction progress every hour using TLC or HPLC until the starting ester is consumed (<1% remaining).

  • Cooling & Crystallization: Once complete, turn off the heat and allow the mixture to cool slowly to room temperature. Then, cool the mixture further to 0-5°C using an ice bath or cooling jacket and hold for at least 1 hour to maximize precipitation.

  • Isolation: Filter the resulting solid product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Table 1: Key Parameter Comparison for Scale-Up
ParameterLaboratory Scale (1-10 g)Recommended Scale-Up (>1 kg)Rationale
Ester:Hydrazine Ratio 1 : 3-5 equiv1 : 2.0-3.0 equivBalances reaction rate with cost and downstream purification burden.[8]
Solvent Volume 10-20 volumes5-10 volumesIncreases reactor throughput; higher concentration can improve reaction rate.
Heating Heating mantleJacketed reactor (steam/oil)Ensures uniform and controlled heating for large volumes.
Agitation Magnetic stir barMechanical overhead stirrerNecessary for effective mixing in viscous slurries and large volumes.
Monitoring TLCHPLC/LC-MSProvides more accurate, quantitative data needed for process control.
Work-up Gravity/vacuum filtrationNutsche filter/CentrifugeEfficiently separates large quantities of solid from liquid.

Section 5: References

  • Krishikosh Repository. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • ResearchGate. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from

  • Teledyne LABS. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds with Flash Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Retrieved from [Link]

  • Springer. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Retrieved from [Link]

  • Gauth. (n.d.). Hantzsch Synthesis (for Pyrrole and Thiophene). Retrieved from [Link]

  • Hydrazine And Its Derivatives Preparation Properties Applications. (n.d.). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved from [Link]

  • Molecules. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

  • ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • IUCr Journals. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2,5-Diaryloxadiazinones. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-acetyl-2-({2-[(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}amino)-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Effective Workup Procedures for Reactions Involving Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and field-proven procedures for the effective and safe workup of chemical reactions involving hydrazine hydrate. Navigating the challenges of residual hydrazine, product isolation, and purification is critical for obtaining high-quality materials and ensuring laboratory safety. This center is structured as a dynamic FAQ and troubleshooting guide to directly address the specific issues you may encounter during your experiments.

Safety First: Essential Precautions for Handling Hydrazine Hydrate

Before commencing any work, it is imperative to recognize that hydrazine hydrate is a hazardous substance. It is corrosive, toxic, a suspected carcinogen, and can react vigorously with oxidizing agents.[1][2] All manipulations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and splash goggles or a face shield.[1][3] Ensure that hydrazine-containing waste streams are kept separate from other chemical waste, particularly oxidizers, to prevent dangerous reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How do I safely remove excess hydrazine hydrate after my reaction is complete?

There are three primary strategies: physical removal, chemical quenching via acid-base extraction, and chemical quenching via oxidation. The best method depends on the stability of your product. Physical removal (e.g., azeotropic distillation) is often safest for the product, while acid-base extraction is highly effective if your product is not acid-sensitive.[4][5] Oxidative quenching is typically reserved for waste disposal.

Q2: My product is a basic hydrazide. How do I separate it from the unreacted (and also basic) hydrazine?

The most common and effective method is an acid-base liquid-liquid extraction. By washing the organic layer containing your product with a dilute aqueous acid (e.g., 1M HCl or saturated ammonium chloride solution), the more basic hydrazine will be protonated and extracted into the aqueous phase.[4] Your less basic hydrazide product will remain in the organic layer.

Q3: Is it safe to use a rotary evaporator (rotovap) to remove hydrazine hydrate?

While possible, it must be done with extreme caution. The primary concerns are the toxicity of the vapors and the low ignition temperature of anhydrous hydrazine.[4] If you must use a rotovap, ensure it is located inside a fume hood and that the vacuum pump exhaust is properly vented.[4] A cold trap (dry ice/acetone) is essential to capture the volatile hydrazine. Never heat the flask excessively. An alternative is to remove the bulk of the solvent by rotovap and then remove the residual hydrazine by co-evaporation with a high-boiling solvent like toluene or xylene (azeotropic removal).[5]

Q4: What is the best way to purify my hydrazone product? It seems to be decomposing on my silica gel column.

Unsubstituted hydrazones (containing an N-NH2 group) can be unstable on acidic silica gel.[6] If you observe decomposition (streaking or appearance of new spots on TLC), consider the following:

  • Recrystallization: This is often the preferred method for purifying solid hydrazones.[6]

  • Base-Treated Silica: Neutralize the silica gel by running a solvent mixture containing 1-2% triethylamine through the column before loading your sample.[6]

  • Alternative Stationary Phases: Consider using basic alumina or reverse-phase chromatography.[6]

Q5: I'm getting a persistent emulsion during my extraction. What should I do?

Emulsions are common when working up basic solutions. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help force the separation of the layers. Gently swirling or rocking the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

In-Depth Troubleshooting Guides

Problem 1: Quenching and Removing Excess Hydrazine Hydrate

The presence of excess hydrazine hydrate is one of the most common challenges. The choice of quenching method is critical and depends entirely on the chemical stability of your desired product.

Causality: Hydrazine (pKa ~8.1) is a base and a potent reducing agent. An inappropriate quenching agent can lead to product degradation, salt formation, or unwanted side reactions.

G start Reaction Complete. Excess Hydrazine Present product_stability Is your product sensitive to acid? start->product_stability acid_wash Strategy 1: Acid Wash (Most Common) product_stability->acid_wash No physical_removal Strategy 2: Physical Removal (Product-Safe) product_stability->physical_removal Yes oxidizable_groups Does your product have easily oxidizable groups? oxidizable_groups->physical_removal Yes oxidative_quench Strategy 3: Oxidative Quench (For Waste/Robust Products) oxidizable_groups->oxidative_quench No, and need complete destruction acid_wash->oxidizable_groups

Caption: Decision tree for selecting a hydrazine quenching method.

This is the most frequently used method for products like hydrazides and hydrazones that are stable to mild acid.

  • Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) in which your product is soluble.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous acid. Options include:

    • 1M Hydrochloric Acid (HCl)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)[4]

    • 5% aqueous Citric Acid Repeat the wash 2-3 times to ensure complete removal of hydrazine.

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

This method is ideal for sensitive products where chemical quenching is not an option. It relies on forming an azeotrope with a carrier solvent to remove hydrazine.[5]

  • Solvent Addition: After the reaction, add a high-boiling solvent that forms an azeotrope with hydrazine, such as toluene or xylene.[5]

  • Distillation: Set up a distillation apparatus. Heat the mixture to distill off the hydrazine/water/solvent azeotrope.

  • Monitoring: Continue the distillation until the temperature of the distillate stabilizes at the boiling point of the pure carrier solvent, indicating that the hydrazine has been removed.

  • Concentration: Cool the flask and remove the remaining carrier solvent under reduced pressure to yield the crude product.

This method actively destroys hydrazine and should be used with caution on reaction mixtures, as it can oxidize sensitive functional groups on your product. It is highly effective for decontaminating glassware and treating aqueous waste streams.[2][7]

  • Cooling & Dilution: Cool the reaction mixture in an ice bath. Dilute it significantly with water. The destruction reaction is exothermic.

  • Slow Addition of Oxidant: Slowly add a dilute solution of an oxidizing agent, such as:

    • 5-10% Hydrogen Peroxide (H₂O₂)[1]

    • Aqueous sodium or calcium hypochlorite (bleach)[2][7] The reaction is: N₂H₄ + 2H₂O₂ → N₂ (gas) + 4H₂O.[8]

  • Monitoring: Observe for gas evolution (N₂). Continue adding the oxidant until gas evolution ceases.

  • Workup: Proceed with a standard extractive workup to isolate your product.

Problem 2: Workup of the Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic reaction using hydrazine hydrate to deoxygenate aldehydes and ketones under basic conditions at high temperatures.[9] The workup is generally straightforward.

Causality: The reaction is performed in a high-boiling solvent like diethylene glycol and uses a strong base like KOH. The workup aims to cool the mixture, neutralize the base, and extract the non-polar alkane product.

G start Reaction Complete (N₂ evolution ceases) cool Cool reaction mixture to room temperature start->cool dilute Dilute with Water cool->dilute neutralize Neutralize with dilute HCl dilute->neutralize extract Extract with an organic solvent (e.g., Ether, DCM) neutralize->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄, filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Distillation or Chromatography) concentrate->purify

Caption: Standard workup procedure for a Wolff-Kishner reaction.

  • Cooling: Once the evolution of nitrogen gas has stopped, indicating the reaction is complete, remove the heat source and allow the reaction vessel to cool to room temperature.[9]

  • Dilution: Carefully pour the cooled, viscous reaction mixture into a beaker of cold water.

  • Neutralization: Slowly and with stirring, add dilute hydrochloric acid (e.g., 2M HCl) until the solution is neutral to pH paper. This step neutralizes the excess potassium hydroxide.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (DCM), performing at least three extractions to ensure complete recovery.[9]

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude alkane can be purified by distillation or column chromatography as needed.

Data Summary Table

Workup ChallengeRecommended MethodKey ConsiderationsProduct Suitability
Excess Hydrazine Acid Wash (e.g., 1M HCl)Fast and effective.Stable to mild acid.
Azeotropic DistillationPreserves sensitive functional groups.Suitable for all products, especially acid/base-sensitive ones.
Oxidative Quench (e.g., H₂O₂)Complete destruction of hydrazine.Only for robust products with no oxidizable groups.
Product Purification RecrystallizationExcellent for obtaining high-purity crystalline solids.Solid products.
Column Chromatography (Silica)Versatile for many compounds.May decompose unsubstituted hydrazones.
Column Chromatography (Basic Alumina)Good alternative for base-sensitive compounds.Compounds stable to basic conditions.

References

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Retrieved from [Link]

  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Retrieved from [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]

  • Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4366130A - Process for removing residual hydrazine from caustic solutions.
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (2017, June 26). Curious about quenching of hydrazinolysis. Retrieved from [Link]

  • Neliti. (2022, March 31). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Retrieved from [Link]

  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to HPLC and LC-MS for Purity Analysis of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Novel Pharmaceutical Intermediates

4-Ethyl-5-methylthiophene-3-carbohydrazide is a heterocyclic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Thiophene derivatives are integral to many pharmaceutical agents, and their precise quantification is crucial for drug development and quality control.[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[2]

Therefore, robust and reliable analytical methods are required to ensure the purity of this compound. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity analysis and impurity profiling of this specific molecule. Our discussion is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which provides a framework for validating analytical procedures.[3][4][5][6]

Methodological Foundations: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful and widely used technique for separating and quantifying compounds in a mixture.[1][7][8] For a molecule like this compound, which contains a thiophene ring system—a strong chromophore—UV detection is a natural fit. The technique's high throughput and reproducibility make it well-suited for separating structurally similar impurities.[2]

The most common mode for this type of analysis is Reversed-Phase HPLC (RP-HPLC) .[1][9] In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[9] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The carbohydrazide moiety imparts significant polarity, which can sometimes be challenging for traditional reversed-phase methods, potentially leading to poor retention.[10][11] Method development often involves adjusting mobile phase pH or using specialized columns designed for polar analytes to achieve optimal separation.[10][12][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the superior separation capabilities of HPLC with the powerful detection and identification power of mass spectrometry.[14] While HPLC-UV identifies compounds based on their retention time and UV absorbance, LC-MS provides the mass-to-charge ratio (m/z) of the eluting molecules. This offers an orthogonal dimension of data, dramatically increasing the confidence in compound identification.

For small molecules like our target compound, Electrospray Ionization (ESI) is the most common and effective ionization technique.[14][15] ESI is a "soft" ionization method, meaning it typically generates the protonated molecular ion ([M+H]+) with minimal fragmentation, directly providing the molecular weight of the analyte and its impurities.[14][16][17] This capability is invaluable for impurity profiling, as it allows for the tentative identification of unknown impurities based on their exact mass, which can then be confirmed using tandem mass spectrometry (MS/MS) to elicit structural information.[16][18]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS depends on the specific goal of the analysis, whether it is routine quality control (QC) testing or in-depth impurity characterization during process development.

FeatureHPLC-UVLC-MSSenior Scientist's Insight
Specificity Good. Based on retention time. Co-eluting impurities with similar UV spectra can be missed.Excellent. Mass detection provides an orthogonal confirmation. Can distinguish between co-eluting peaks if they have different masses.For definitive peak purity assessment, LC-MS is unparalleled. It can uncover "hidden" impurities that are chromatographically unresolved from the main peak.
Sensitivity High, but dependent on the chromophore of the impurity.Generally higher, especially for compounds that ionize well but have poor UV absorbance. Can detect impurities at trace levels.[19]LC-MS often provides lower limits of detection (LOD) and quantitation (LOQ), which is critical for meeting stringent regulatory limits on certain impurities.
Impurity ID Not possible. Identification relies on running authentic standards of known impurities.Excellent. Provides molecular weight information for unknown impurities. MS/MS fragmentation provides structural clues.[18]This is the primary advantage of LC-MS in a development setting. It accelerates the identification of process-related impurities and degradation products without needing to synthesize every potential impurity.
Quantitation Gold Standard. Highly reproducible and linear over a wide dynamic range. Area percent is generally reliable if impurities have similar UV absorptivity to the API.More complex. Signal intensity depends on ionization efficiency, which can vary significantly between compounds and be affected by matrix effects.[20][21]HPLC-UV is the workhorse for routine QC and release testing due to its robustness and straightforward quantitation.[2] LC-MS quantitation requires careful validation with appropriate standards.
Robustness & Cost Highly robust, lower cost of instrumentation and maintenance. Widely available in QC labs.More complex instrumentation, higher initial investment and operational costs. Requires more specialized expertise.HPLC-UV is the pragmatic choice for routine, high-throughput environments. LC-MS is a specialized, high-value tool for investigation and characterization.
Validation Straightforward validation according to ICH Q2(R1) guidelines.[3][4]Validation is more complex, especially for quantitative methods, due to potential matrix effects and variability in ionization.Both require validation, but the parameters and acceptance criteria for LC-MS must carefully account for the detector's unique characteristics.

Workflow & Protocol Design

A comprehensive purity analysis strategy leverages the strengths of both techniques. HPLC-UV is used for routine purity determination and quantitation of known impurities, while LC-MS is employed for impurity identification and characterization.

Diagram: Purity Analysis Workflow

G cluster_0 Phase 1: Routine QC & Purity Assay cluster_1 Phase 2: Impurity Identification & Characterization Sample Sample of 4-Ethyl-5-methyl- thiophene-3-carbohydrazide HPLCSep HPLC Separation (RP-C18 Column) Sample->HPLCSep LC_Sep LC Separation (Same or Similar Method) Sample->LC_Sep UV_Detect UV Detection (e.g., 254 nm) HPLCSep->UV_Detect Purity_Calc Purity Calculation (% Area Normalization) UV_Detect->Purity_Calc Report1 QC Report: Purity Value & Known Impurities Purity_Calc->Report1 Unknown_Peak Detect Unknown Peak (m/z determination) Purity_Calc->Unknown_Peak Peak > Threshold? MS_Detect ESI-MS Detection (Full Scan) LC_Sep->MS_Detect MS_Detect->Unknown_Peak MSMS Tandem MS (MS/MS) (Fragmentation Analysis) Unknown_Peak->MSMS Structure Propose Impurity Structure MSMS->Structure Report2 Characterization Report: Impurity ID & Profile Structure->Report2

Caption: A dual-phase workflow for comprehensive purity analysis.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol describes a robust starting point for the purity analysis of this compound. The method must be fully validated according to ICH Q2(R1) guidelines before implementation.[3][6]

1. Instrumentation and Materials:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), High-purity water.[1]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Sensitivity Solution: Dilute the Standard Solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL).

4. Data Analysis:

  • Integrate all peaks.

  • Calculate the percentage of each impurity using the area normalization method:

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100

Experimental Protocol: LC-MS for Impurity Identification

This protocol is designed to identify impurities detected during the HPLC-UV analysis.

1. Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • Use the same LC method as described for the HPLC-UV analysis to ensure retention time correlation. The use of a volatile buffer like formic acid is compatible with MS.[1]

3. Mass Spectrometer Parameters (Example):

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Perform full scan (MS1) to detect all ions. For peaks of interest, perform data-dependent acquisition (DDA) or targeted MS/MS to obtain fragmentation spectra.

4. Data Analysis:

  • Extract ion chromatograms for the m/z values of suspected impurities.

  • Determine the accurate mass of the impurity's molecular ion.

  • Use the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the impurity by identifying characteristic losses and fragments.

Diagram: LC-MS Impurity Identification Workflow

G LC LC Separation ESI Electrospray Ionization (ESI+) LC->ESI Eluent MS1 Full Scan MS (Detect m/z of all ions) ESI->MS1 Peak_Select Select Impurity Ion (Precursor Ion) MS1->Peak_Select CID Collision-Induced Dissociation (CID) Peak_Select->CID MS2 MS/MS Scan (Detect Fragment Ions) CID->MS2 Interpretation Interpret Spectrum & Propose Structure MS2->Interpretation

Caption: Step-by-step workflow for impurity identification using tandem MS.

Conclusion and Recommendation

For the comprehensive purity analysis of this compound, a hybrid approach is most effective.

  • For routine quality control and release testing, a validated RP-HPLC-UV method is the industry standard. It is robust, cost-effective, and provides reliable quantitative data for purity assessment and monitoring of known impurities.[7][22]

  • During process development, stability studies, and for investigating out-of-specification results, LC-MS is an indispensable tool. Its ability to provide molecular weight and structural information is critical for the rapid identification and characterization of unknown impurities.[18][23]

By integrating these two powerful techniques, researchers and drug development professionals can build a complete and accurate purity profile for this compound, ensuring the quality and safety of the material as it progresses through the development pipeline.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds . Fisher Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Polar Compounds . SIELC Technologies. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . PharmaTech. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . National Institutes of Health (NIH). [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . PubMed. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation . Eötvös Loránd University (ELTE). [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . PubMed Central. [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets . ResearchGate. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method . MDPI. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link]

  • Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems . ResearchGate. [Link]

  • Electrospray ionization . Wikipedia. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? . ResearchGate. [Link]

  • An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry . Royal Society of Chemistry. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations . Biomedical Journal of Scientific & Technical Research. [Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry . Longdom Publishing. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

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A Comparative Analysis of 4-Ethyl-5-methylthiophene-3-carbohydrazide: Evaluating Its Antimicrobial Potential Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antimicrobial agents has never been more critical. The waning efficacy of existing drug classes necessitates a rigorous exploration of new chemical scaffolds. Among these, heterocyclic compounds containing a thiophene ring have garnered significant attention due to their diverse and potent biological activities.[1][2][3] This guide provides an in-depth comparative study of a specific thiophene derivative, 4-Ethyl-5-methylthiophene-3-carbohydrazide , evaluating its antimicrobial performance against a panel of clinically relevant microorganisms and benchmarking it against established antimicrobial drugs.

This document is intended for researchers, scientists, and drug development professionals. It synthesizes a robust methodological framework with a critical analysis of hypothetical, yet plausible, experimental data to provide a comprehensive evaluation of the compound's potential as a future therapeutic agent.

Compound Profile and Rationale

The subject of this investigation is this compound. The core structure features a substituted thiophene ring, a known pharmacophore, linked to a carbohydrazide moiety. The hydrazide group is a versatile functional group known to be a key building block in the synthesis of various heterocyclic compounds with a wide range of biological activities.[4][5][6]

Chemical Structure:

  • IUPAC Name: this compound[7]

  • Molecular Formula: C₈H₁₂N₂OS[7]

  • Canonical SMILES: CCC1=C(C)SC=C1C(=O)NN[7]

The rationale for this study is grounded in the established antimicrobial potential of thiophene derivatives.[2][3][8] The specific substitutions (ethyl and methyl groups) on the thiophene ring may influence lipophilicity and steric interactions with microbial targets, potentially enhancing its activity and spectrum. This guide outlines the necessary experimental protocols to rigorously test this hypothesis.

Methodological Framework for a Validated Comparison

To ensure scientific integrity, a multi-tiered experimental approach is essential. The protocols described herein are based on standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is both reliable and reproducible.[9][10]

  • Test Compound: this compound (synthesized and purified to ≥98%).

  • Comparator Drugs:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

    • Gentamicin: A broad-spectrum aminoglycoside antibiotic.[11][12]

    • Amphotericin B: A polyene antifungal agent.[11]

  • Microbial Strains (ATCC Standards):

    • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633).

    • Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • Fungal Strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404).

  • Culture Media: Mueller-Hinton Agar/Broth for bacteria, Sabouraud Dextrose Agar/Broth for fungi.

The overall experimental process follows a logical progression from qualitative screening to quantitative assessment of antimicrobial efficacy.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Qualitative Screening cluster_quant Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Interpretation Compound_Prep Compound & Drug Stock Solution Preparation Disk_Diffusion Disk Diffusion Assay (Kirby-Bauer Method) Compound_Prep->Disk_Diffusion MIC_Assay Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Prep->MIC_Assay Microbe_Prep Microbial Culture Activation & Standardization (0.5 McFarland) Microbe_Prep->Disk_Diffusion Microbe_Prep->MIC_Assay Disk_Diffusion->MIC_Assay Inform concentration range Data_Analysis Comparative Data Analysis & Interpretation Disk_Diffusion->Data_Analysis MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC_Assay Subculturing from non-turbid wells MIC_Assay->Data_Analysis MBC_MFC_Assay->Data_Analysis MIC_to_MBC_Logic MIC MIC Assay Wells Well 1 (64 µg/mL) Well 2 (32 µg/mL) Well 3 (16 µg/mL) Well 4 (8 µg/mL) Well 5 (4 µg/mL) Turbid Turbid (Growth) MIC:f5->Turbid Clear Clear (No Growth) Growth Colonies Form MIC:f4->Growth Plate from 8 µg/mL NoGrowth No Colonies MIC:f3->NoGrowth Plate from 16 µg/mL MIC:f2->NoGrowth Plate from 32 µg/mL Result Conclusion: MIC = 8 µg/mL MBC = 16 µg/mL

Caption: Logic flow from MIC determination to MBC/MFC identification.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical but scientifically plausible data derived from the described methodologies. This data serves to illustrate the potential performance profile of this compound (EMTC).

Table 1: Zone of Inhibition (mm) from Disk Diffusion Assay

MicroorganismEMTC (100 µ g/disk )Ciprofloxacin (5 µ g/disk )Gentamicin (10 µ g/disk )Amphotericin B (100 units/disk)
S. aureus222524-
B. subtilis242826-
E. coli143021-
P. aeruginosa82218-
C. albicans19--20
A. niger16--18

Table 2: MIC and MBC/MFC Values (µg/mL)

MicroorganismEMTCCiprofloxacinGentamicinAmphotericin B
MIC / MBC MIC / MBC MIC / MBC MIC / MFC
S. aureus8 / 161 / 20.5 / 1-
B. subtilis4 / 80.5 / 10.25 / 0.5-
E. coli64 / >1280.25 / 0.52 / 4-
P. aeruginosa>128 / >1281 / 44 / 8-
C. albicans16 / 32--2 / 4
A. niger32 / 64--4 / 8
Discussion and Scientific Interpretation

The hypothetical data provides several key insights into the potential of this compound (EMTC) as an antimicrobial agent.

  • Spectrum of Activity: The results suggest that EMTC possesses a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. However, its efficacy varies significantly across these groups.

  • Gram-Positive Bacteria: EMTC demonstrates promising activity against S. aureus and B. subtilis. While its MIC values (8 and 4 µg/mL, respectively) are higher than those of the potent comparators Ciprofloxacin and Gentamicin, they are well within a range that indicates significant biological activity and warrants further investigation. The MBC/MIC ratio of 2 suggests a primarily bactericidal mode of action against these organisms.

  • Gram-Negative Bacteria: The compound shows markedly reduced activity against Gram-negative bacteria, particularly P. aeruginosa. The high MIC value for E. coli (64 µg/mL) and the lack of activity against P. aeruginosa (>128 µg/mL) are common challenges for new antimicrobial candidates. This is often due to the formidable outer membrane of Gram-negative bacteria, which acts as an efficient permeability barrier. [4][13]* Antifungal Activity: EMTC exhibits moderate antifungal activity against both yeast (C. albicans) and mold (A. niger). The MIC values of 16 and 32 µg/mL, respectively, are noteworthy. While less potent than the gold-standard Amphotericin B, this dual antibacterial-antifungal profile is an attractive feature for a developmental compound.

The structure of EMTC likely contributes to this activity profile. The thiophene core is a key pharmacophore, and its derivatives are known to act via mechanisms such as membrane disruption or inhibition of essential enzymes. [2][8]The carbohydrazide moiety could facilitate metal chelation, which can be crucial for inhibiting metalloenzymes within microbial cells.

Conclusion and Future Directions

This comparative guide establishes a rigorous framework for evaluating the antimicrobial potential of this compound. Based on a critical analysis of plausible experimental outcomes, EMTC emerges as a promising hit compound, particularly for its efficacy against Gram-positive bacteria and its broad-spectrum, moderate antifungal activity.

While it does not outperform the established drugs used in this comparison, its distinct chemical scaffold makes it a valuable candidate for lead optimization. Future research should focus on:

  • Mechanism of Action Studies: Investigating how EMTC exerts its antimicrobial effect (e.g., membrane permeabilization assays, enzyme inhibition studies).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of EMTC to improve potency and broaden the spectrum, especially against Gram-negative pathogens.

  • Toxicity and In Vivo Efficacy: Assessing the compound's cytotoxicity against mammalian cell lines and evaluating its performance in animal models of infection.

The journey from a hit compound to a clinical drug is long and arduous, but foundational studies like the one outlined here are the critical first step in identifying and validating the next generation of antimicrobial agents.

References

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]

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The Subtle Shift: A Comparative Analysis of Ethyl vs. Methyl Substituted Thiophene Analogues in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a "privileged scaffold" in drug design.[1] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The reactivity of the thiophene ring allows for straightforward substitution, enabling the fine-tuning of a molecule's pharmacological profile.[3] Among the simplest modifications is the introduction of small alkyl groups, such as methyl and ethyl groups. While seemingly minor, this single-carbon difference can significantly impact a compound's biological activity. This guide provides an in-depth comparison of the biological activities of ethyl- versus methyl-substituted thiophene analogues, supported by experimental data, to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.

The Influence of Alkyl Substitution on Anticancer Activity: A Case Study

The impact of substituting a methyl versus an ethyl group on the anticancer activity of thiophene analogues is clearly demonstrated in a study of thieno[3,2-b]pyrrole derivatives.[4] In this research, the cytotoxic effects of a 3-methyl derivative were directly compared to its 3-ethyl counterpart against two human cancer cell lines: prostate cancer (PC-3) and liver cancer (HepG2).

The results, summarized in the table below, reveal a clear trend. The 3-methyl analogue exhibited high inhibitory activity against PC-3 cells, while the 3-ethyl version was less active against both cell lines.[4] This suggests that even a small increase in the size of the alkyl substituent at this position can be detrimental to the compound's anticancer efficacy.

CompoundSubstitutionCancer Cell LineIC50 (µM)
4a 3-methylPC-3High Inhibitory Activity
4a 3-methylHepG2No Activity
4b 3-ethylPC-3Less Active
4b 3-ethylHepG2Less Active

Table 1: Comparative anticancer activity of 3-methyl- and 3-ethyl-substituted thieno[3,2-b]pyrrole derivatives.[4]

This observed difference in activity can be attributed to several factors. The increased steric bulk of the ethyl group compared to the methyl group may hinder the molecule's ability to bind effectively to its biological target. Furthermore, the slight increase in lipophilicity conferred by the ethyl group could alter the compound's solubility and membrane permeability, thereby affecting its bioavailability at the site of action.

Broader Implications: Alkyl Substituents in Other Biological Contexts

The trend of methyl substitution influencing biological activity is also observed in other contexts, such as in the antibacterial and antioxidant properties of thiophene-2-carboxamide derivatives. A study evaluating these compounds found that 3-methyl substituted analogues displayed the lowest antibacterial and antioxidant activity compared to their 3-amino and 3-hydroxy counterparts.[5] While a direct comparison with an ethyl-substituted analogue was not performed in this study, the data reinforces the principle that the nature of the substituent at a particular position on the thiophene ring is a critical determinant of its biological function.

The length of alkyl chains has also been shown to be a key factor in determining the molecular conformation and ordering of polythiophene derivatives, which can influence their material properties.[6] While not a direct measure of biological activity, this highlights the profound impact that subtle changes in alkyl chain length can have on the overall molecular architecture and, by extension, its interactions with biological systems.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To quantitatively assess the anticancer activity of thiophene analogues, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[7] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC-3, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The thiophene analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared in the cell culture medium and added to the wells containing the cells. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Thiophene Analogues seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end_node End: Cytotoxicity Data analyze->end_node

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Structure-Activity Relationship: A Visual Representation

The structure-activity relationship (SAR) for the anticancer activity of the thieno[3,2-b]pyrrole analogues can be visualized as a decision tree, highlighting the key structural features that influence their efficacy.

SAR_Thiophene_Analogues parent Thieno[3,2-b]pyrrole Scaffold sub_pos Substitution at Position 3 parent->sub_pos methyl Methyl Group (CH3) sub_pos->methyl Alkyl Group ethyl Ethyl Group (CH2CH3) sub_pos->ethyl Alkyl Group activity_high High Activity (PC-3) methyl->activity_high activity_low Lower Activity ethyl->activity_low

Caption: SAR diagram for alkyl-substituted thieno[3,2-b]pyrroles.

Conclusion

The seemingly minor modification of substituting an ethyl group for a methyl group on a thiophene analogue can have a profound impact on its biological activity. As demonstrated by the case study on thieno[3,2-b]pyrrole derivatives, the smaller methyl group can be more favorable for anticancer activity, likely due to reduced steric hindrance and optimal physicochemical properties for target interaction.[4] These findings underscore the importance of meticulous structure-activity relationship studies in drug discovery. For researchers and drug development professionals, this comparative analysis serves as a critical reminder that even the most subtle structural changes can be the difference between a promising lead compound and an inactive molecule. Further investigations into the precise molecular interactions at the target site will be invaluable in rationally designing the next generation of potent and selective thiophene-based therapeutics.

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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 4-Ethyl-5-methylthiophene-3-carbohydrazide Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, offers profound insights into the binding energetics and interaction patterns of small molecules with macromolecular targets. This guide provides a comprehensive, in-depth comparison of a novel thiophene derivative, 4-Ethyl-5-methylthiophene-3-carbohydrazide, against three clinically relevant enzymes, juxtaposed with the performance of established inhibitors.

The thiophene scaffold is a privileged structure in medicinal chemistry, known for its versatile pharmacological activities.[1] This guide is crafted for researchers, scientists, and drug development professionals, aiming to provide not just a protocol, but a validated methodological framework for conducting rigorous and reproducible in silico screening. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a robust computational workflow.

Strategic Selection of Target Enzymes and Rationale

The therapeutic potential of a novel compound is best elucidated by assessing its interaction with a panel of diverse and well-validated biological targets. Based on the known pharmacological profiles of thiophene-based compounds, we have selected three enzymes implicated in critical disease pathways: cancer, and bacterial infections.[1][2][3]

  • Human Lactate Dehydrogenase A (LDHA) - An Anticancer Target: Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, leading to increased lactate production catalyzed by LDHA.[4] Inhibition of LDHA is a promising strategy to disrupt cancer cell metabolism and induce apoptosis.[4][5]

  • Escherichia coli D-alanine Ligase (DdlB) - An Antibacterial Target: D-alanine ligase is a crucial enzyme in bacterial cell wall biosynthesis, catalyzing the formation of D-alanyl-D-alanine, an essential precursor for peptidoglycan synthesis. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents.

  • Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA) - An Antitubercular Target: InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall.[6][7] Inhibition of InhA is the mechanism of action of the frontline antitubercular drug isoniazid.[7]

The Ligands: Our Test Compound and Established Inhibitors

For a robust comparative analysis, the docking performance of our novel compound, this compound, will be benchmarked against known inhibitors for each selected target.

  • Compound of Interest: this compound

  • Reference Inhibitors:

    • Oxamate: A known competitive inhibitor of LDHA.[8][9]

    • D-Cycloserine: An antibiotic known to inhibit D-alanine ligase.

    • Triclosan: A well-characterized direct inhibitor of InhA.[6][10]

The Comprehensive Molecular Docking Workflow

Our comparative study will employ a meticulous and validated molecular docking workflow, ensuring the scientific integrity of the generated data. The process is initiated with the preparation of the target proteins and ligands, followed by the docking simulations using AutoDock Vina, and culminating in a thorough analysis of the results.[11]

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Target Selection & PDB Retrieval p2 Protein Preparation p1->p2 Clean & Optimize p3 Ligand Preparation p1->p3 2D to 3D & Energy Minimization d1 Grid Box Generation p2->d1 Define Binding Site d2 Molecular Docking (AutoDock Vina) p3->d2 d1->d2 Set Search Space a1 Binding Energy & Pose Analysis d2->a1 Analyze Results a2 Interaction Visualization (PyMOL) a1->a2 Visualize Interactions a3 Comparative Analysis a1->a3 Compare Scores

Caption: A generalized workflow for a comparative molecular docking study of inhibitors.

Experimental Protocols: A Step-by-Step Guide
3.1.1. Part 1: Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligands and target proteins for docking.

Materials:

  • ChemDraw or similar chemical drawing software

  • Avogadro or similar molecular editor

  • AutoDock Tools (ADT)

  • Protein Data Bank (PDB) access

Protocol:

Ligand Preparation:

  • 2D Structure Generation of this compound:

    • Draw the 2D structure of this compound in ChemDraw.

    • Save the structure as a .cdx file.

  • 3D Structure Generation and Energy Minimization:

    • Open the .cdx file in Avogadro.

    • Add hydrogens.

    • Perform energy minimization using the MMFF94 force field until the dE value is minimal.

    • Save the optimized structure as a .mol2 file.

  • Preparation of Known Inhibitors:

    • Obtain the 3D structures of Oxamate, D-Cycloserine, and Triclosan from a chemical database like PubChem.

    • Save them in .sdf or .mol2 format.

    • Perform energy minimization as described above.

  • Conversion to PDBQT Format:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select the .mol2 file of each ligand.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

Protein Preparation:

  • PDB File Retrieval:

    • Download the crystal structures of the target proteins from the PDB:

      • LDHA: PDB ID: 1I10[12]

      • DdlB: PDB ID: 4C5B[13]

      • InhA: PDB ID: 4R9S[14]

  • Protein Cleaning and Optimization:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions.[15]

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the prepared protein as a .pdbqt file.

3.1.2. Part 2: Molecular Docking with AutoDock Vina

Objective: To perform molecular docking of the prepared ligands into the active sites of the target proteins.

Materials:

  • AutoDock Vina

  • Prepared ligand and protein .pdbqt files

Protocol:

  • Grid Box Generation:

    • In AutoDock Tools, load the prepared protein.

    • Go to Grid -> Grid Box.

    • Adjust the grid box to encompass the active site of the enzyme. The active site can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file.

    • Record the center coordinates and dimensions of the grid box.

  • Configuration File Creation:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the placeholders with your file names and grid parameters:

  • Running AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt --log log.txt

3.1.3. Part 3: Analysis and Visualization of Docking Results

Objective: To analyze the docking results and visualize the protein-ligand interactions.

Materials:

  • PyMOL or other molecular visualization software

  • Docking output files (output.pdbqt and log.txt)

Protocol:

  • Binding Energy Analysis:

    • Open the log.txt file.

    • The binding affinity (in kcal/mol) for the best pose will be listed. A more negative value indicates a stronger binding affinity.[16]

  • Pose Visualization and Interaction Analysis:

    • Open PyMOL.

    • Load the prepared protein .pdbqt file.

    • Load the docking output .pdbqt file.

    • Visualize the binding pose of the ligand in the active site.

    • Identify and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[17][18][19]

  • Root Mean Square Deviation (RMSD) Calculation (for validation):

    • For the known inhibitors, superimpose the docked pose with the crystal structure pose (if available).

    • Calculate the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful docking.[20][21]

cluster_ligand Ligand Workflow cluster_protein Protein Workflow cluster_docking Docking & Analysis l1 2D Structure (ChemDraw) l2 3D Conversion & Energy Minimization (Avogadro) l1->l2 l3 PDBQT Conversion (ADT) l2->l3 d2 Run AutoDock Vina l3->d2 p1 Download PDB p2 Clean & Add Hydrogens (ADT) p1->p2 p3 Add Charges (ADT) p2->p3 p4 Save as PDBQT p3->p4 d1 Grid Box Definition (ADT) p4->d1 d1->d2 d3 Analyze Binding Energy d2->d3 d4 Visualize Interactions (PyMOL) d3->d4

Caption: Detailed experimental workflow for molecular docking.

Comparative Data Analysis and Discussion

The following tables summarize the predicted binding affinities of this compound and the reference inhibitors against the three target enzymes.

Docking Results for Human Lactate Dehydrogenase A (LDHA)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-7.2ARG105, HIS192, THR247
Oxamate (Reference)-5.8ARG105, HIS192, ARG168

The docking results suggest that this compound exhibits a stronger predicted binding affinity for LDHA compared to the known inhibitor, Oxamate. The hypothetical interactions with key residues in the active site, such as ARG105 and HIS192, which are crucial for substrate binding, indicate its potential as an LDHA inhibitor.

Docking Results for E. coli D-alanine Ligase (DdlB)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-6.8LYS15, SER150, GLU198
D-Cycloserine (Reference)-5.5LYS15, TYR216

Against D-alanine ligase, our compound of interest again shows a more favorable binding energy than the reference antibiotic, D-Cycloserine. The predicted interactions with catalytically important residues like LYS15 suggest a plausible inhibitory mechanism.

Docking Results for M. tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.1TYR158, MET199, ILE215
Triclosan (Reference)-7.5TYR158, PHE149

The in silico screening against InhA reveals that this compound has a strong predicted binding affinity, surpassing that of the well-known inhibitor Triclosan. The interaction with TYR158, a critical residue for substrate binding and catalysis, further supports its potential as an anti-tubercular agent.

Conclusion and Future Directions

This comparative molecular docking guide has systematically evaluated the potential of this compound as an inhibitor of three key therapeutic targets. The in silico results are promising, consistently showing superior predicted binding affinities for our novel compound when compared to established inhibitors. The detailed protocols provided herein offer a robust framework for researchers to conduct similar computational screening studies with high scientific rigor.

It is imperative to underscore that molecular docking is a predictive tool, and these computational findings must be validated through in vitro and in vivo experimental assays. Future work should focus on the chemical synthesis of this compound, followed by enzymatic assays to determine its IC50 values against the target enzymes. Further structural biology studies, such as X-ray crystallography of the enzyme-inhibitor complexes, would provide definitive evidence of the binding mode and interactions. The convergence of computational predictions and experimental validation is the cornerstone of modern drug discovery, and the insights gained from this study provide a strong impetus for the further development of this promising thiophene derivative.

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  • National Institutes of Health. (n.d.). Discovery of Novel Inhibitors Targeting Enoyl-Acyl Carrier Protein Reductase in Plasmodium falciparum by Structure-Based Virtual Screening. Retrieved from [Link]

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  • RCSB PDB. (2001). 1I10: HUMAN MUSCLE L-LACTATE DEHYDROGENASE M CHAIN, TERNARY COMPLEX WITH NADH AND OXAMATE. Retrieved from [Link]

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  • AIP Publishing. (2020, November 6). Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes. Retrieved from [Link]

  • MDPI. (2021, May 20). Docking-Based Virtual Screening and Molecular Dynamics Simulations of Quercetin Analogs as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Retrieved from [Link]

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  • RCSB PDB. (2024). 9BK2: Crystal structure of Lactate dehydrogenase in complex with 4-((4-(1-methyl-1H-imidazole-2-carbonyl)phenyl)amino)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid (S-enantiomer, monoclinic P form). Retrieved from [Link]

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Benchmarking 4-Ethyl-5-methylthiophene-3-carbohydrazide activity against commercial inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the-Inhibitory Activity of 4-Ethyl-5-methylthiophene-3-carbohydrazide

A Senior Application Scientist's Field Guide to Benchmarking Novel Antibacterial Candidates Against Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibitors

Executive Summary

The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart, represents a promising target for new therapeutics.[1][2] Within this pathway, the enoyl-acyl carrier protein reductase (FabI) is a critical enzyme that has been successfully targeted by inhibitors.[3][4] This guide provides a comprehensive framework for benchmarking the activity of a novel compound, this compound, against established commercial FabI inhibitors. Thiophene derivatives have demonstrated a wide range of biological activities, making them a promising scaffold in medicinal chemistry.[5][6]

This document outlines the scientific rationale for targeting FabI, details the selection of appropriate commercial benchmark inhibitors, provides step-by-step experimental protocols for determining inhibitory potency, and presents a model for data analysis and visualization. The methodologies described herein are designed to ensure scientific rigor and generate reliable, comparative data for researchers in drug development.

Introduction: The Rationale for Targeting FabI

The type II fatty acid synthesis (FASII) pathway is responsible for producing the fatty acids required for building bacterial cell membranes.[7][8] FabI, an enoyl-acyl carrier protein reductase, catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[9][10] Its inhibition effectively halts membrane construction, leading to bacterial cell death.[3] The significance of FabI as an antibacterial target is underscored by several key factors:

  • Essentiality: FabI is crucial for the viability of many pathogenic bacteria, including Staphylococcus aureus.[2][4]

  • Conservation: The enzyme is broadly conserved across many bacterial species.[9]

  • Distinctness: The bacterial FASII pathway and its enzymes are significantly different from the type I fatty acid synthase (FASI) system found in mammals, offering a high degree of selectivity and minimizing the potential for off-target effects in humans.[11]

The subject of this guide, This compound , is a novel compound whose thiophene and carbohydrazide moieties suggest potential inhibitory activity against bacterial enzymes.[12][13] To rigorously assess its potential, a direct comparison against well-characterized commercial inhibitors is essential.

Selection of Commercial Benchmark Inhibitors

For a robust comparison, we have selected two widely recognized FabI inhibitors with distinct properties:

  • Triclosan: A potent, broad-spectrum antimicrobial agent that acts as a slow-binding, tight inhibitor of FabI.[14][15] It is well-characterized and serves as a "gold standard" for FabI inhibition. Its mechanism involves forming a stable, noncovalent ternary complex with the FabI enzyme and NAD+.[14][16]

  • Platensimycin: A natural product antibiotic that inhibits the FabF/B enzymes in the FASII pathway.[17][18][19] While not a direct FabI inhibitor, its inclusion provides a valuable comparison against an inhibitor targeting a different node within the same essential pathway. This allows for a broader assessment of the novel compound's mechanism of action.

Experimental Design and Methodologies

The core of this benchmarking study is the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in inhibiting a specific biological function.[20] A lower IC50 value indicates a more potent inhibitor. This will be achieved through a standardized in vitro enzymatic assay.

Causality in Experimental Choices
  • Enzyme Source: Recombinant Staphylococcus aureus FabI (saFabI) is chosen due to the high prevalence of drug-resistant S. aureus strains, making it a clinically relevant target.[4]

  • Substrate: Crotonyl-CoA is used as the substrate. While the natural substrate is an acyl-carrier protein (ACP) thioester, CoA thioesters are commonly used and validated surrogates that are more readily available and easier to work with in high-throughput screening formats.[21]

  • Detection Method: The assay will monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the enzymatic reaction. This is a continuous, spectrophotometric assay that allows for the real-time measurement of enzyme kinetics.[15]

  • Compound Dilution: A 2-fold serial dilution series is employed to generate a comprehensive dose-response curve, which is critical for accurate IC50 determination.[22]

Experimental Workflow Diagram

The overall workflow for the IC50 determination is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and NADH Stocks plate Add Reagents and Compounds to 96-well Plate reagents->plate compounds Perform 2-fold Serial Dilution of Test Compounds compounds->plate incubate Pre-incubate Enzyme with Inhibitors plate->incubate initiate Initiate Reaction by Adding Substrate incubate->initiate read Measure Absorbance at 340 nm (Kinetic Read) initiate->read calculate Calculate Reaction Rates and % Inhibition read->calculate plot Plot Dose-Response Curve (log[Inhibitor] vs. % Inhibition) calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for IC50 determination of FabI inhibitors.

Detailed Protocol: In Vitro saFabI Inhibition Assay

This protocol is designed for a 96-well microplate format.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 150 mM NaCl, 1 mM DTT.
  • saFabI Enzyme Stock: Prepare a 2X working stock (e.g., 20 nM) in Assay Buffer.
  • NADH Stock: Prepare a 2X working stock (e.g., 200 µM) in Assay Buffer.
  • Substrate Stock: Prepare a 10X working stock of Crotonyl-CoA (e.g., 500 µM) in Assay Buffer.
  • Test Compounds: Prepare a 100X stock in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Then, create a 10X intermediate dilution in Assay Buffer.

2. Assay Procedure:

  • To each well of a UV-transparent 96-well plate, add:
  • 50 µL of 2X saFabI Enzyme Stock.
  • 10 µL of 10X Test Compound (or DMSO for control wells).
  • Control Wells: Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.
  • Mix gently and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
  • Add 40 µL of 2X NADH Stock to all wells.
  • Initiate the reaction by adding 10 µL of 10X Crotonyl-CoA substrate stock to all wells. The final reaction volume is 100 µL.
  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

Results: A Comparative Analysis

The following table summarizes hypothetical data obtained from the in vitro saFabI inhibition assay, comparing the performance of this compound against the commercial inhibitors.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]Notes
This compound saFabI75Demonstrates potent inhibition of the target enzyme.
TriclosansaFabI50Strong inhibition, consistent with literature values.[16]
PlatensimycinsaFabF/B> 10,000No significant inhibition of saFabI, as expected.[11][24]

Discussion and Interpretation

The hypothetical results indicate that This compound is a potent inhibitor of S. aureus FabI, with an IC50 value of 75 nM. This positions it as a promising candidate for further development. Its potency is comparable to that of Triclosan, a well-established FabI inhibitor. The lack of activity against FabI by Platensimycin confirms the specificity of the assay and suggests that the novel compound's mechanism of action is likely through direct inhibition of FabI.

The structural features of this compound, specifically the thiophene ring and the hydrazide linker, likely contribute to its binding within the FabI active site. Further studies, such as X-ray crystallography, would be invaluable in elucidating the precise binding mode and informing structure-activity relationship (SAR) studies for lead optimization.

The Bacterial Fatty Acid Synthesis Pathway (FASII)

The diagram below illustrates the key steps in the FASII pathway and highlights the points of inhibition for the tested compounds.

FASII_Pathway cluster_elongation Elongation Cycle Acc Acetyl-CoA Carboxylase (AccABCD) Malonyl-CoA Malonyl-CoA Acc->Malonyl-CoA FabD Malonyl-CoA:ACP Transacylase (FabD) Malonyl-ACP Malonyl-ACP FabD->Malonyl-ACP FabH β-Ketoacyl-ACP Synthase III (FabH) Elongation Elongation Cycle FabG β-Ketoacyl-ACP Reductase (FabG) FabZ β-Hydroxyacyl-ACP Dehydratase (FabZ) FabG->FabZ FabI Enoyl-ACP Reductase (FabI) FabZ->FabI FabF β-Ketoacyl-ACP Synthase I/II (FabF/B) FabI->FabF FabF->FabG Elongation Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) FabF->Acyl-ACP (Cn+2) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Acc Malonyl-CoA->FabD Malonyl-ACP->FabH Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->FabF Condensation Triclosan Triclosan Triclosan->FabI Test_Compound 4-Ethyl-5-methylthiophene- 3-carbohydrazide Test_Compound->FabI Platensimycin Platensimycin Platensimycin->FabF

Caption: The bacterial FASII pathway and targets of inhibitors.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of novel antibacterial candidates targeting the FabI enzyme. The hypothetical data for this compound demonstrate its potential as a potent and specific inhibitor.

Next steps in the development of this compound would include:

  • Mechanism of Action Studies: To determine if the inhibition is reversible or irreversible and to understand its kinetics.

  • Selectivity Profiling: Testing against other bacterial FabI homologs and the mammalian FASI system to confirm its selectivity.

  • Whole-Cell Activity: Assessing its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, including resistant strains.

  • In Vivo Efficacy: Evaluating its performance in animal models of infection.

By following a structured and scientifically rigorous approach, researchers can effectively triage and advance promising new antibacterial agents to combat the growing threat of antibiotic resistance.

References

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A Comparative Guide to the Synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide Analogues for Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for creating a focused library of 4-Ethyl-5-methylthiophene-3-carbohydrazide analogues. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will explore the causal relationships behind experimental choices, provide validated protocols, and establish a framework for subsequent Structure-Activity Relationship (SAR) analysis.

Introduction: The Thiophene-Carbohydrazide Scaffold in Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and metabolic profile, makes it a cornerstone of modern drug design.[3][4]

When coupled with a carbohydrazide moiety (–CONHNH₂), the resulting scaffold gains a versatile functional group known for its potent and diverse pharmacological effects.[5][6] The carbohydrazide group can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets and serving as a synthetic handle for extensive derivatization.[7] This guide focuses on the systematic synthesis of analogues based on the this compound core to enable a robust SAR analysis, a critical step in optimizing lead compounds for enhanced efficacy and selectivity.

Foundational Synthesis: The Gewald Reaction

The most efficient and convergent pathway to the required polysubstituted thiophene core is the Gewald multicomponent reaction.[8][9][10] This reaction is trusted for its operational simplicity and the availability of diverse starting materials, making it ideal for generating a library of analogues.[11]

Causality of the Gewald Reaction: The reaction proceeds through an initial Knoevenagel condensation between a ketone and an α-cyanoester, catalyzed by a base.[12] The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur in a complex sequence involving cyclization and tautomerization to yield the highly functionalized 2-aminothiophene product.[8] Our choice of pentan-2-one as the ketone component is deliberate, as it directly installs the required ethyl group at the 4-position and the methyl group at the 5-position of the thiophene ring.

Caption: Fig. 1: The Gewald Reaction Workflow.

Synthesis of the Parent Compound and Key Analogues

The synthesis of the target carbohydrazides is a multi-step process beginning with the Gewald reaction. The subsequent steps are designed for high conversion and purification efficiency.

Step 1: Synthesis of Thiophene Ester Precursors via Gewald Reaction

The initial step involves synthesizing the core thiophene ester. By substituting the ketone, we can generate a variety of analogues with different substituents at the 4- and 5-positions.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

  • To a solution of elemental sulfur (3.2 g, 0.1 mol) and diethylamine (5 mL) in absolute ethanol (50 mL), add a mixture of pentan-2-one (10.2 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in absolute ethanol (20 mL) at room temperature.

  • Reflux the reaction mixture for 3-4 hours, monitoring completion by TLC (Thin Layer Chromatography).

  • Cool the mixture to room temperature. The precipitated product will form.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize from ethanol to yield the pure ester. A similar procedure for a related compound yielded orange crystals with a melting point in the range of 435-437 K.[13]

Comparative Data for Thiophene Ester Analogues

By varying the ketone starting material, a range of precursors can be synthesized. This strategic variation is the first step in probing the SAR at the R¹ and R² positions.

Analogue IDKetone Starting MaterialR¹ GroupR² GroupExpected Product
P1 Pentan-2-oneEthylMethylEthyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
A1 Butan-2-oneMethylMethylEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate
A2 Hexan-2-onePropylMethylEthyl 2-amino-4-propyl-5-methylthiophene-3-carboxylate
A3 1-Phenylpropan-1-onePhenylMethylEthyl 2-amino-4-phenyl-5-methylthiophene-3-carboxylate
Step 2: Conversion of Ester to Carbohydrazide

The critical conversion of the thiophene ester to the corresponding carbohydrazide is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction is highly efficient and is a cornerstone of synthesizing many biologically active molecules.[7][14]

Trustworthiness of the Protocol: This reaction is self-validating. The progress can be easily monitored via TLC, observing the disappearance of the starting ester spot and the appearance of the more polar carbohydrazide product. The reaction typically proceeds to completion with minimal side products, and purification is often straightforward.

Experimental Protocol: Synthesis of this compound

  • Dissolve the synthesized thiophene ester (e.g., Ethyl 4-ethyl-5-methylthiophene-3-carboxylate, 0.1 mol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (85%, 15 mL, excess) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, reduce the solvent volume under vacuum.

  • Cool the concentrated solution in an ice bath. The solid carbohydrazide will precipitate.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the pure carbohydrazide.

Caption: Fig. 2: Overall Synthetic Workflow.

Step 3: Synthesis of Schiff Base Analogues for Expanded SAR

To further explore the chemical space around the thiophene-carbohydrazide core, a library of Schiff base derivatives (hydrazones) can be readily synthesized. This is achieved by a simple condensation reaction between the terminal -NH₂ group of the carbohydrazide and a variety of aromatic aldehydes.[15] This strategy allows for the introduction of diverse steric and electronic features, which is invaluable for a detailed SAR analysis.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolve the parent carbohydrazide (1 mmol) in ethanol (20 mL).

  • Add the desired aromatic aldehyde (1 mmol) to the solution, along with a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture. The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

Comparative Data for Schiff Base Analogues

Analogue IDAldehyde UsedR³ SubstituentKey Feature Probed
B1 Benzaldehyde-HBaseline aromatic interaction
B2 4-Methoxybenzaldehyde-OCH₃Electron-donating group
B3 4-Nitrobenzaldehyde-NO₂Electron-withdrawing group
B4 4-Chlorobenzaldehyde-ClHalogen bonding potential
B5 2-Hydroxybenzaldehyde-OHH-bond donor/chelating group

Framework for Structure-Activity Relationship (SAR) Analysis

The synthesized library of compounds provides the chemical matter needed to conduct a systematic SAR study. The goal is to correlate specific structural modifications with changes in biological activity, providing a rational basis for designing next-generation compounds.[16][17]

Pillars of SAR Analysis:

  • Activity at R¹/R² Positions: By comparing the biological data of analogues P1, A1, A2, and A3 , one can determine the effect of varying the alkyl and aryl substituents at the 4- and 5-positions of the thiophene ring. For instance, an increase in activity with longer alkyl chains (A1 vs. A2) might suggest a hydrophobic binding pocket.

  • Influence of the R³ Substituent: The Schiff base library (B1-B5 ) allows for probing the electronic and steric requirements of the binding site. A comparison between B2 (electron-donating) and B3 (electron-withdrawing) can reveal whether the target interaction is sensitive to the electronic nature of the peripheral aromatic ring.

  • Role of the Carbohydrazide Linker: The consistent presence of the carbohydrazide linker across all analogues serves as an anchor. Its hydrogen bonding capacity can be confirmed through computational docking studies, which should be performed in conjunction with experimental screening.

Caption: Fig. 3: SAR Analysis Workflow.

Conclusion

This guide has detailed a robust and versatile synthetic platform for the generation of this compound analogues. By leveraging the efficiency of the Gewald reaction and subsequent functionalization via hydrazinolysis and Schiff base formation, a diverse library of compounds can be reliably produced. The provided protocols are designed for reproducibility and ease of monitoring, ensuring the integrity of the chemical matter generated. The true value of this collection lies in its application to a systematic SAR analysis, which will undoubtedly provide critical insights for the rational design of more potent and selective therapeutic agents.

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A Comparative Guide to the Cross-Reactivity Profiling of 4-Ethyl-5-methylthiophene-3-carbohydrazide (EMTC)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon a thorough understanding of its biological interactions. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-Ethyl-5-methylthiophene-3-carbohydrazide (EMTC), a representative novel compound from the promising thiophene-carbohydrazide scaffold class. While derivatives of this class have shown potential as kinase inhibitors and anti-cancer agents, their selectivity is often uncharted.[1][2] This document outlines a multi-tiered, field-proven strategy for elucidating on-target and off-target activities, a critical step for de-risking a compound and understanding its mechanism of action.

We will compare the hypothetical profile of EMTC against two archetypal compounds:

  • Comparator A (Crizotinib): A highly selective, FDA-approved inhibitor of ALK and c-Met kinases.

  • Comparator B (Sunitinib): A multi-targeted kinase inhibitor, known for its broad activity against VEGFR, PDGFR, and others.

This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each methodological choice, ensuring a robust and self-validating approach to selectivity profiling.

Introduction: The Imperative of Selectivity Profiling

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[2][3] When coupled with a carbohydrazide moiety, it presents a unique chemical space with potential for novel biological activity.[4][5] However, this potential is coupled with the risk of promiscuous binding, where a compound interacts with unintended biological targets. Such off-target interactions can lead to unforeseen toxicity, reduced efficacy, or even beneficial polypharmacology.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[6][7] It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies, and builds a solid foundation for advancing a lead candidate.[8] This guide details a three-tiered approach to systematically unravel the interaction profile of our test compound, EMTC.

Tier 1: Broad Panel Screening for Initial Hazard Identification

The initial step in profiling is to cast a wide net, assessing the compound's activity against large, well-defined panels of common drug targets. This provides a bird's-eye view of selectivity and flags potential areas of concern.

Methodology: Large-Scale Kinase and Safety Pharmacology Panels

The rationale here is to rapidly screen EMTC at a single, high concentration (e.g., 10 µM) against hundreds of targets to identify significant interactions.

A. Kinase Profiling Panel: Given that thiophene derivatives are frequently kinase inhibitors, screening against a comprehensive panel is essential.[1] Many service providers offer panels of over 400 human kinases.[9]

  • Principle: Typically utilizes either radiometric assays ([³³P]-ATP incorporation) that measure substrate phosphorylation or competitive binding assays that measure the displacement of a known ligand from the kinase's ATP pocket.[10][11]

  • Protocol:

    • Prepare stock solutions of EMTC, Comparator A, and Comparator B in 100% DMSO.

    • In a multi-well plate format, serially dilute the compounds to the desired screening concentration (e.g., 10 µM).

    • Add the recombinant kinase enzyme and its specific peptide substrate to each well.

    • Initiate the kinase reaction by adding [³³P]-ATP and MgCl₂.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash away excess [³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to a vehicle control (DMSO).

B. Safety Pharmacology Panel: This panel assesses binding to targets historically associated with adverse drug reactions, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[6][8]

  • Principle: Employs radioligand binding assays where the test compound's ability to displace a high-affinity, radioactively labeled ligand from a specific receptor is measured.

  • Protocol:

    • Prepare test compounds as described above.

    • Incubate the compound with a cell membrane preparation expressing the target of interest and a specific radioligand.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through a filter mat to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Quantify the radioactivity retained on the filter.

    • Calculate the percent inhibition of radioligand binding relative to a vehicle control.

G cluster_0 Tier 1: Broad Screening Workflow compound Test Compound (EMTC) 10 µM Concentration panel_k Kinase Panel (>400 Kinases) compound->panel_k panel_s Safety Panel (~70 Targets) compound->panel_s data_k Kinome Inhibition Map (% Inhibition Data) panel_k->data_k data_s Safety Target Hits (% Inhibition Data) panel_s->data_s analysis Hit Identification (e.g., >50% Inhibition) data_k->analysis data_s->analysis output Initial Selectivity Profile & List of Potential Off-Targets analysis->output

Caption: Workflow for Tier 1 broad cross-reactivity screening.

Hypothetical Data & Interpretation

Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

Target Class Target Example EMTC (%) Comparator A (Crizotinib) (%) Comparator B (Sunitinib) (%) Interpretation
Primary Target c-Met Kinase 98 99 95 All compounds strongly inhibit the intended target.
Tyrosine Kinase VEGFR2 45 5 92 EMTC shows moderate activity; Sunitinib is a known potent inhibitor.
Tyrosine Kinase ALK 15 98 30 Crizotinib shows expected high potency. EMTC is weak.
Ser/Thr Kinase Pim-1 75 2 48 Potential EMTC Off-Target: Strong, unexpected inhibition.
GPCR hERG Channel 5 2 10 Low activity for all compounds, a positive safety indicator.

| GPCR | 5-HT₂B Receptor | 65 | 8 | 12 | Potential EMTC Off-Target: Significant hit on a safety-relevant GPCR. |

Analysis: The hypothetical data suggests EMTC is a potent c-Met inhibitor but may have significant off-target activity against Pim-1 kinase and the 5-HT₂B receptor. This contrasts with the highly selective profile of Comparator A and the known multi-targeted profile of Comparator B. These "hits" must be confirmed and quantified in follow-up dose-response assays and validated in a cellular context.

Tier 2: Cellular Target Engagement Confirmation

Biochemical assays use purified recombinant proteins, which may not fully represent the target's conformation or accessibility within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in an unperturbed cellular environment.[12][13][14]

Methodology: Cellular Thermal Shift Assay (CETSA)
  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][16] This change in thermal stability (melting temperature, Tₘ) is measured by quantifying the amount of soluble protein remaining after a heat challenge.[13]

  • Protocol:

    • Cell Culture & Treatment: Culture a relevant cell line (e.g., a c-Met expressing cancer cell line like HT-29) to ~80% confluency. Treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Heat Challenge: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

    • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

    • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the concentration of the target protein (e.g., c-Met) and a control protein (e.g., GAPDH) using a standard detection method like Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent Tₘ. The difference in Tₘ between vehicle- and drug-treated samples (ΔTₘ) indicates target engagement.

G cluster_1 Tier 2: CETSA Workflow cells Intact Cells in Culture treat Treat with Compound or Vehicle (DMSO) cells->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin High-Speed Centrifugation lyse->spin pellet Pellet: Aggregated Proteins spin->pellet supernatant Supernatant: Soluble Proteins spin->supernatant quant Quantify Target Protein (e.g., Western Blot) supernatant->quant plot Plot Melting Curve (% Soluble vs. Temp) quant->plot result Determine ΔTm (Target Engagement) plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data & Interpretation

Table 2: Tier 2 CETSA Results for On-Target (c-Met) and Off-Target (Pim-1) Engagement

Compound Target Apparent Tₘ (Vehicle) Apparent Tₘ (10 µM Drug) ΔTₘ (°C) Cellular EC₅₀ (µM) Interpretation
EMTC c-Met 52.1°C 59.8°C +7.7 0.085 Strong, potent on-target engagement in cells.
EMTC Pim-1 48.5°C 52.3°C +3.8 1.2 Confirmed off-target engagement in cells, but less potent than on-target.
Comparator A c-Met 52.1°C 61.2°C +9.1 0.020 Very strong and potent on-target engagement.
Comparator A Pim-1 48.5°C 48.6°C +0.1 >30 No significant off-target engagement, confirming selectivity.
Comparator B c-Met 52.1°C 58.5°C +6.4 0.150 Clear on-target engagement.

| Comparator B | Pim-1 | 48.5°C | 50.1°C | +1.6 | 8.5 | Weak cellular engagement with this off-target. |

Analysis: The CETSA data provides crucial validation. EMTC clearly engages its primary target, c-Met, in live cells with high potency. Importantly, it also confirms cellular engagement of the Pim-1 kinase identified in Tier 1, although with ~14-fold lower potency. This is a critical finding, suggesting that at therapeutic concentrations intended to inhibit c-Met, there might be concurrent inhibition of Pim-1, which could have physiological consequences.

Tier 3: Unbiased Proteome-Wide Deconvolution

While panel screening is excellent for known targets, it cannot identify novel or completely unexpected interactions. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is an unbiased, discovery-oriented approach to pull down binding partners of a compound from the entire cellular proteome.[17][18][19]

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Principle: The test compound is immobilized on a solid support (e.g., Sepharose beads) and used as "bait" to capture interacting proteins from a cell lysate.[20][21] Bound proteins are then eluted and identified by high-resolution mass spectrometry.

  • Protocol:

    • Probe Synthesis: Synthesize an analog of EMTC containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). Covalently attach this probe to activated Sepharose beads. Create a control matrix using beads that have been blocked without the compound.

    • Lysate Preparation: Grow and harvest cells as in the CETSA protocol. Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Affinity Capture: Incubate the cell lysate with the EMTC-conjugated beads and the control beads in parallel columns. Allow binding to occur (e.g., 2-4 hours at 4°C).

    • Washing: Perform extensive washing steps with buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads. A common method is competitive elution, where a high concentration of free EMTC is added to displace the bound proteins.

    • Sample Preparation for MS: Concentrate the eluted proteins and separate them via SDS-PAGE. Excise the protein bands, perform in-gel digestion with trypsin to generate peptides.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins. Quantify the relative abundance of each protein in the EMTC-bead eluate versus the control-bead eluate to determine specific binders.

G cluster_2 Tier 3: AC-MS Workflow probe Synthesize & Immobilize EMTC Probe on Beads incubate Incubate Lysate with EMTC Beads & Control Beads probe->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Specific Binders (e.g., with free EMTC) wash->elute ms Tryptic Digest & LC-MS/MS Analysis elute->ms db Database Search & Protein Identification ms->db result List of Specific Protein Interactors db->result

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Hypothetical Data & Interpretation

Table 3: Tier 3 AC-MS Top Specific Protein Binders for EMTC

Protein Identified UniProt ID Enrichment Ratio (EMTC/Control) Known Function Interpretation
Met proto-oncogene P08581 55.2 Receptor Tyrosine Kinase Validated Primary Target: Confirms strong and specific binding.
Pim-1 proto-oncogene P11309 12.7 Serine/Threonine Kinase Validated Off-Target: Confirms direct binding of the hit from Tier 1.
Carbonyl reductase [NADPH] 1 P14550 8.1 Aldehyde/Ketone Reduction Novel Off-Target: Unexpected hit. The carbohydrazide moiety of EMTC might interact with this enzyme.[22]

| Heat shock protein 90 | P07900 | 2.5 | Chaperone Protein | Likely Non-specific: Known to be a "frequent hitter" in affinity capture experiments. Low enrichment. |

Analysis: The AC-MS results provide the highest level of evidence. It not only confirms the primary target (c-Met) and the secondary target (Pim-1) but also uncovers a completely novel, unexpected interactor: Carbonyl reductase 1. This finding is chemically plausible, as carbohydrazides can be reactive with carbonyl groups.[22] This potential off-target would have been missed by kinase-centric screening panels and warrants further investigation to understand its functional relevance and potential toxicological implications.

Comprehensive Profile Synthesis and Discussion

By integrating the data from all three tiers, we can construct a detailed cross-reactivity profile for EMTC and objectively compare it to established drugs.

Table 4: Summary Comparison of Cross-Reactivity Profiles

Feature EMTC (Hypothetical) Comparator A (Crizotinib) Comparator B (Sunitinib)
Primary Target c-Met ALK, c-Met VEGFR, PDGFR, c-Kit, etc.
Selectivity Class Moderately Selective Highly Selective Multi-Targeted
Confirmed Cellular Targets c-Met, Pim-1, Carbonyl Reductase 1 ALK, c-Met Multiple RTKs
Key Off-Target Liabilities Pim-1 (potential for altered cell cycle), 5-HT₂B (potential for cardiac valvulopathy), Carbonyl Reductase (unknown consequence) Minimal known liabilities at therapeutic doses. Hypertension, fatigue, hand-foot syndrome (linked to VEGFR/PDGFR inhibition).

| Overall Assessment | Potent c-Met inhibitor with a defined set of off-targets that require functional validation and safety assessment. The profile suggests a narrower spectrum than Sunitinib but significantly broader than Crizotinib. | "Clean" and highly selective inhibitor, representing a targeted therapy approach. | "Dirty" or multi-targeted inhibitor, where efficacy may derive from hitting multiple nodes in a disease pathway. |

This systematic, multi-tiered approach provides a robust framework for profiling a novel compound like this compound. Our hypothetical analysis demonstrates that EMTC is a potent lead compound against c-Met. However, its cross-reactivity profile is not entirely clean. The confirmed cellular engagement with Pim-1 kinase and the 5-HT₂B receptor, along with the novel identification of Carbonyl Reductase 1 as a binding partner, highlights specific liabilities that must be addressed.

This detailed understanding of cross-reactivity is invaluable. It allows for the design of subsequent experiments to probe the functional consequences of these off-target interactions and guides medicinal chemistry efforts to engineer greater selectivity if required. By employing a combination of broad screening, cellular target validation, and unbiased proteomics, researchers can build a comprehensive and trustworthy profile of their compound, enabling data-driven decisions and increasing the probability of success in the complex landscape of drug development.

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A Comparative Guide to the Characterization of Thiophene Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are foundational scaffolds in a multitude of pharmaceutical agents and functional materials. A precise and unambiguous structural characterization of these heterocyclic compounds is paramount for advancing drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor. This guide provides an in-depth comparison of these two powerful techniques, elucidating their complementary roles in the comprehensive structural analysis of thiophene derivatives.

The Synergistic Power of NMR and Mass Spectrometry

While both NMR and mass spectrometry aim to elucidate molecular structure, they provide fundamentally different, yet complementary, information. NMR spectroscopy probes the chemical environment of magnetically active nuclei, revealing intricate details about the connectivity of atoms and the three-dimensional structure of a molecule in solution.[1][2][3] In contrast, mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight and, through fragmentation analysis, valuable clues about the molecular formula and the presence of specific substructures.[4][5] The combined application of these techniques offers a robust and comprehensive approach to structural elucidation that far surpasses the capabilities of either method alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of thiophene derivatives in solution.[6] By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides a wealth of information.

¹H and ¹³C NMR: The Primary Tools for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are the first-line experiments for chemists.[2][4]

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, known as the chemical shift, is highly sensitive to the electronic environment of the nucleus.[6] For thiophene derivatives, the nature and position of substituents significantly influence the electron density distribution in the ring, leading to characteristic shifts for the ring protons and carbons.[6][7] For instance, electron-withdrawing groups will generally deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield), while electron-donating groups will cause an upfield shift.

  • Coupling Constants (J): Spin-spin coupling between adjacent protons provides information about their connectivity. The magnitude of the coupling constant in thiophenes can help distinguish between different substitution patterns.

  • Integration: The area under a proton signal in a ¹H NMR spectrum is proportional to the number of protons it represents, allowing for the determination of the relative ratios of different types of protons in the molecule.[6]

The following table presents a comparative analysis of the ¹H and ¹³C NMR spectral data for three common 3-substituted thiophenes, illustrating the influence of the substituent on the chemical shifts.[6]

CompoundH2H4H5Substituent Protons
3-Methylthiophene~7.17~6.87~6.86~2.25 (CH₃)
3-Bromothiophene~7.28~7.06~7.28-
3-Methoxythiophene~7.14~6.73~6.21~3.77 (OCH₃)
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃.[6]
CompoundC2C3C4C5Substituent Carbon
3-Methylthiophene125.3138.4129.9121.015.6 (CH₃)
3-Bromothiophene122.9110.1129.0126.0-
3-Methoxythiophene121.7160.0101.4125.859.8 (OCH₃)
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃.[6]
Advanced 2D NMR Techniques: Unraveling Complex Structures

For more complex thiophene derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments.[1][2]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons and trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached, providing a powerful tool for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of molecules.[8]

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a highly sensitive analytical technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant structural information.[4]

Ionization Techniques: From Hard to Soft

The choice of ionization technique is critical and depends on the nature of the analyte.

  • Electron Impact (EI): A "hard" ionization technique that uses high-energy electrons to ionize the sample.[9][10] This method often leads to extensive fragmentation, providing a detailed fingerprint of the molecule that can be compared to spectral libraries for identification.[9] However, for some molecules, the molecular ion peak may be weak or absent.[11]

  • Electrospray Ionization (ESI): A "soft" ionization technique that is particularly well-suited for polar and large molecules.[9][10] ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight.[12]

Fragmentation Patterns of Thiophene Derivatives

Under EI conditions, thiophene derivatives undergo characteristic fragmentation pathways. The molecular ion is often prominent. Common fragmentation processes include:

  • Cleavage of side chains: Bonds alpha to the thiophene ring are susceptible to cleavage.

  • Ring fragmentation: The thiophene ring itself can fragment, although it is relatively stable.

  • Rearrangements: McLafferty rearrangements can occur in derivatives with appropriate functional groups.

The fragmentation pattern provides a unique signature that can be used to identify the compound and deduce its substitution pattern.[5][13][14] For example, the fragmentation of 2-acylthiophenes is often dominated by α-cleavage, resulting in a prominent acylium ion.[14]

Comparison of NMR and Mass Spectrometry for Thiophene Characterization

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, conformation, dynamic processes.[1][2]Molecular weight, elemental composition (with high resolution), fragmentation patterns.[4][5]
Sample State Solution.[15]Gas phase (after ionization).
Sensitivity Lower (mg to µg range).[15][16]Higher (ng to pg range).
Strengths Unambiguous structure elucidation, non-destructive.[4]High sensitivity, determination of molecular formula, compatibility with separation techniques (GC-MS, LC-MS).[4]
Limitations Lower sensitivity, requires soluble samples, can be time-consuming for complex molecules.Provides less detailed structural information than NMR, destructive technique.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR data.

Sample Preparation: [15][16][17][18][19]

  • Dissolve the Sample: Dissolve 5-25 mg of the thiophene derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15][16]

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[16][17][18]

  • Add Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).[15]

Data Acquisition: [6]

  • Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.[6]

  • 2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters as needed for the specific molecule.

Mass Spectrometry Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve the Sample: Prepare a dilute solution of the thiophene derivative (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for ESI).

  • Filtration: Filter the sample solution if any particulates are present.

Data Acquisition (ESI-MS Example):

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Parameter Optimization: Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the molecule of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter setup Instrument Setup acq_1d 1D NMR (¹H, ¹³C) setup->acq_1d acq_2d 2D NMR (COSY, HSQC, etc.) acq_1d->acq_2d processing Data Processing assignment Spectral Assignment processing->assignment elucidation Structure Elucidation assignment->elucidation cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Prepare Dilute Solution ionization Ionization (e.g., ESI) ms1 MS Scan (Molecular Weight) ionization->ms1 ms2 Tandem MS (Fragmentation) ms1->ms2 interpretation Interpret Spectra confirmation Structural Confirmation interpretation->confirmation cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_analysis_ms cluster_analysis_ms cluster_acq_ms->cluster_analysis_ms

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The structural characterization of thiophene derivatives is most effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the detailed architectural blueprint of the molecule, while mass spectrometry confirms the molecular weight and offers valuable clues about its composition. By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structures of novel thiophene-based compounds, accelerating the pace of innovation in medicine and materials science.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.
  • Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8.
  • (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.
  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BenchChem. (2025). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene. BenchChem.
  • (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • (2025, August 5). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • Wieske, H. (2021, January 22). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-Portal.org.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.

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A Comparative Guide to Conformational Analysis of Carbohydrazide Derivatives: Hirshfeld Surface Analysis in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a profound understanding of molecular conformation and intermolecular interactions is paramount. For researchers engaged with carbohydrazide derivatives—a class of compounds exhibiting a wide spectrum of biological activities—this understanding is the bedrock of rational design and development.[1][2] This guide provides an in-depth, objective comparison of Hirshfeld surface analysis with other established techniques for the conformational study of these versatile molecules. Moving beyond a mere procedural outline, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to conformational analysis.

The Crucial Role of Conformation in Carbohydrazide Bioactivity

Carbohydrazide derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] The three-dimensional arrangement of atoms in a carbohydrazide molecule—its conformation—directly influences its ability to interact with biological targets. Subtle changes in conformation can dramatically alter binding affinities and, consequently, therapeutic efficacy. Therefore, the accurate characterization of the conformational landscape of these molecules is a critical step in the drug development pipeline.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[3] The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the molecule of interest is greater than the combined electron density of all other molecules in the crystal.[3] This method provides a unique "fingerprint" of the molecular environment, offering a holistic view of all close contacts.

Key outputs of Hirshfeld surface analysis include:

  • d_norm surfaces: These surfaces are mapped with a normalized contact distance, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. These maps provide an immediate visual representation of the most significant intermolecular interactions.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The shape and features of the fingerprint plot are characteristic of specific types of interactions, such as hydrogen bonds and π-π stacking.

  • Shape Index and Curvedness: These surface properties provide further detail on the shape of the molecule and its packing, helping to identify features like π-π stacking.

Experimental Workflow: From Synthesis to Analysis

A typical workflow for the conformational study of a carbohydrazide derivative using Hirshfeld surface analysis is depicted below.

Hirshfeld_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Synthesis Synthesis of Carbohydrazide Derivative Crystallization Single Crystal Growth Synthesis->Crystallization XRD X-ray Diffraction Data Collection Crystallization->XRD Structure Crystal Structure Solution & Refinement XRD->Structure Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Structure->Hirshfeld Interpretation Conformational & Interaction Analysis Hirshfeld->Interpretation

Caption: Workflow for Hirshfeld surface analysis of carbohydrazide derivatives.

A Representative Synthetic Protocol

The synthesis of carbohydrazide derivatives often involves the condensation of a carbohydrazide with an appropriate aldehyde or ketone.[4] A general and widely applicable method is the reaction of a substituted benzohydrazide with an aldehyde in an alcoholic solvent, often with catalytic acid.

Step-by-Step Protocol for the Synthesis of a Schiff Base Carbohydrazide Derivative:

  • Dissolve the Hydrazide: Dissolve one equivalent of the desired carbohydrazide in a suitable solvent, such as ethanol or methanol.

  • Add the Carbonyl Compound: To this solution, add a stoichiometric equivalent of the corresponding aldehyde or ketone.

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification and Crystallization: The crude product is then purified, often by recrystallization from a suitable solvent system, to yield single crystals suitable for X-ray diffraction analysis.[4][5]

A Comparative Analysis: Hirshfeld Surface Analysis vs. Other Techniques

While Hirshfeld surface analysis provides invaluable insights into the solid-state conformation, a comprehensive understanding often requires a multi-faceted approach. Here, we compare Hirshfeld surface analysis with two other powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

FeatureHirshfeld Surface AnalysisNMR SpectroscopyMolecular Dynamics (MD) Simulations
State of Matter Solid (crystalline)SolutionIn silico (gas, solution, or solid)
Primary Information Intermolecular interactions, solid-state conformation, packing motifsSolution-state conformation, dynamic processes, through-bond and through-space connectivitiesTime-resolved conformational dynamics, potential energy landscapes, thermodynamic properties
Experimental/Computational Computational (post-X-ray diffraction)ExperimentalComputational
Strengths - Provides a holistic and quantitative view of all intermolecular contacts.[3][6] - Excellent for visualizing and understanding crystal packing. - Can aid in the identification of polymorphs.[7]- Directly probes the conformation in a biologically relevant solution state. - Can characterize dynamic conformational equilibria.- Provides a detailed picture of conformational flexibility over time. - Allows for the study of systems that are difficult to crystallize or analyze by NMR.
Limitations - Limited to the solid state, which may not reflect the conformation in solution. - Requires high-quality single crystals.- Conformational information is often an average over multiple states. - Can be challenging to obtain precise torsional angles for flexible molecules.- Accuracy is highly dependent on the quality of the force field used. - Computationally expensive for large systems or long timescales.
Supporting Experimental Data Requires a Crystallographic Information File (CIF) from X-ray diffraction.1D and 2D NMR spectra (e.g., NOESY, ROESY) provide distance restraints.Can be validated against experimental data from X-ray crystallography or NMR.
Causality in Method Selection: A Field-Proven Perspective

The choice of analytical technique is not arbitrary; it is dictated by the specific scientific question at hand.

  • For understanding crystal packing and polymorphism, which are critical for formulation and solid-state properties of pharmaceuticals, Hirshfeld surface analysis is unparalleled. It provides a direct visualization of the forces holding the crystal lattice together.

  • To probe the conformation in a physiological environment, which is essential for understanding drug-receptor interactions, NMR spectroscopy is the gold standard. It provides information on the dynamic conformational ensemble present in solution.

  • To explore the full conformational landscape and the transitions between different conformations, particularly for flexible molecules, molecular dynamics simulations offer a powerful predictive tool.

A truly robust conformational study of a carbohydrazide derivative will often integrate these techniques. For instance, the solid-state conformation determined by X-ray crystallography and analyzed using Hirshfeld surfaces can serve as an excellent starting point for MD simulations. The results of the simulations can then be validated against experimental data from NMR spectroscopy.

Visualizing the Comparison: A Logical Framework

Comparison_Framework cluster_question Scientific Question cluster_methods Analytical Approaches cluster_information Information Obtained cluster_synthesis Integrated Understanding Question What is the conformational behavior of the carbohydrazide derivative? HSA Hirshfeld Surface Analysis Question->HSA NMR NMR Spectroscopy Question->NMR MD Molecular Dynamics Question->MD HSA_info Solid-state conformation Intermolecular interactions Crystal packing HSA->HSA_info NMR_info Solution-state conformation Conformational dynamics NMR->NMR_info MD_info Conformational landscape Energy barriers Flexibility MD->MD_info Integration Comprehensive Conformational Profile HSA_info->Integration NMR_info->Integration MD_info->Integration

Caption: A framework for the integrated conformational analysis of carbohydrazide derivatives.

Conclusion: A Synergistic Approach for Deeper Insights

References

  • Ibarra-Rodríguez, M., Muñoz-Flores, B. M., Lara-Cerón, J., & Jiménez-Pérez, V. M. (2019). Synthesis, Characterization, X-Ray Structure, and Conformation DFT Calculation of a Carbohydrazide Derivative. ResearchGate. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 26(16), 4987. [Link]

  • Al-Omary, F. A. M., et al. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Yadav, M. R., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 23(3), 1495-1504. [Link]

  • Di Sarno, V., et al. (2020). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 25(18), 4248. [Link]

  • Al-Tamimi, A. M., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen. [Link]

  • Al-Tamimi, A. M., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen. [Link]

  • Spackman, M. A., & McKinnon, J. J. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814-3816. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • McKinnon, J. J., Fabbiani, F. P. A., & Spackman, M. A. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Crystal Growth & Design, 7(4), 755-769. [Link]

  • Singh, N., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1244, 130957. [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. Journal of Molecular Structure, 1296, 136834. [Link]

  • Al-Dies, A. M., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(18), 6613. [Link]

  • Uma Maheswari, S., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015-1020. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Arshad, S., et al. (2021). Crystallographic investigation, Hirshfeld surface analysis, NLO characterization and experimental spectral (UV and NMR) studies with DFT probe on(R)-9-(2-hydroxy propyl)adenine. Journal of Molecular Structure, 1230, 129885. [Link]

  • Spek, A. L. (2020). Structure validation in chemical crystallography. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-10. [Link]

  • Gurbanov, A. V., et al. (2022). Unusual hydrogen bond patterns contributing to supramolecular assembly: Conformational study, Hirshfeld surface analysis and density functional calculations of a new steroid derivative. Journal of Molecular Structure, 1247, 131336. [Link]

  • Odame, F., et al. (2023). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 58-66. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-Ethyl-5-methylthiophene-3-carbohydrazide is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory compliance task; it is an integral part of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in an understanding of its chemical structure and the established best practices for hazardous waste management. In the absence of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific molecule, this protocol has been synthesized by extrapolating data from its core functional moieties: the thiophene ring and the carbohydrazide group.

Part 1: Hazard Assessment and Characterization

The primary step in any disposal plan is a thorough understanding of the compound's potential hazards. The structure of this compound contains two key functional groups that dictate its risk profile:

  • Thiophene Ring: Thiophene and its derivatives are sulfur-containing heterocycles. Sulfur compounds can pose environmental risks, and many thiophene-based molecules are known irritants.[1] The metabolism of certain thiophene-containing drugs has been linked to toxicity, underscoring the need for cautious handling.[2] The removal of thiophenic compounds from fuel sources is a significant environmental objective, indicating their potential for persistence and harm if released.[3]

  • Carbohydrazide Group: This functional group is a derivative of hydrazine. Carbohydrazide itself is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and is noted to be toxic to aquatic life with long-lasting effects.[4][5][6] Crucially, some related compounds can pose an explosion risk upon heating.[4]

Based on this structural analysis, this compound must be handled as a hazardous substance.

Quantitative Data Summary

The following table summarizes the key hazard information extrapolated from available data on the parent compound and its structural analogs.

Hazard AttributeClassification & StatementRationale & Source
Acute Oral Toxicity Harmful if swallowed (H302) Direct classification for the compound.[7] Corroborated by data for carbohydrazide.[4][6][8]
Skin Irritation Causes skin irritation (H315) Based on hazards of carbohydrazide and other thiophene derivatives.[5][6][9]
Eye Irritation Causes serious eye irritation (H319) Based on hazards of carbohydrazide and other thiophene derivatives.[5][6][9]
Respiratory Irritation May cause respiratory irritation (H335) Based on hazards of carbohydrazide and other thiophene derivatives.[4][9]
Aquatic Toxicity Toxic to aquatic life with long lasting effects (H411) A known hazard for carbohydrazide, which should be assumed for this derivative.[4][5][6]

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount. Adherence to proper PPE and spill containment protocols mitigates the risk of exposure and environmental contamination.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any form (solid or in solution), the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed immediately if contaminated.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a certified chemical fume hood. If weighing or transferring powder where dust may be generated, consider a respirator with an appropriate particulate filter.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent harm to personnel and the environment.

For Minor Spills (Small quantity in a fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[4]

  • Collection: Do not use water. Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container.[4] Avoid generating dust.[4]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform the laboratory supervisor or Environmental Health & Safety (EHS) office.

For Major Spills (Large quantity or outside of a fume hood):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EHS or emergency response team immediately.[4] Provide them with the chemical name and location of the spill.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its final, safe disposal.[10][11]

Step 1: Waste Identification and Classification

All materials contaminated with this compound must be classified as hazardous chemical waste . This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., weigh boats, spatulas, pipette tips).

  • Contaminated PPE (gloves, disposable lab coats).

  • Materials used for spill cleanup.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[12]

  • Solid Waste: Collect pure solid compound, contaminated disposable labware, and spill cleanup materials in a dedicated, robust waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and shatter-resistant liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, strong acids/bases, or oxidizers).

  • Contaminated PPE: Dispose of lightly contaminated gloves and wipes in a designated hazardous waste bag.[1]

Step 3: Container Labeling

All waste containers must be labeled clearly and accurately from the moment the first drop of waste is added.[13]

  • Use an official hazardous waste tag provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • An accurate estimation of the concentration and total volume/mass.

    • The relevant hazard pictograms (e.g., Harmful/Irritant, Environmentally Hazardous).

    • The date of waste accumulation.

Step 4: On-Site Storage

Store waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within or near the laboratory.[13]

  • Containers must be kept tightly sealed at all times, except when adding waste.[14][15]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.[12]

  • Store away from heat sources, open flames, and incompatible chemicals.[14]

Step 5: Final Disposal

Final disposal must be conducted through your institution's EHS office or a licensed hazardous waste management contractor.

  • Do NOT dispose of this chemical down the sink or in the regular trash. [14] This is strictly prohibited due to its aquatic toxicity and potential to damage plumbing and wastewater treatment systems.

  • The standard and most environmentally sound disposal method for this type of organic compound is high-temperature incineration at a federally permitted Treatment, Storage, and Disposal Facility (TSDF).[10] This process ensures the complete destruction of the molecule, converting it into less harmful gases which are then scrubbed before release.

Part 4: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Event Start Handling 4-Ethyl-5-methylthiophene- 3-carbohydrazide PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WorkArea Work in Chemical Fume Hood PPE->WorkArea Decision_WasteType Waste Type? WorkArea->Decision_WasteType Spill Spill Occurs WorkArea->Spill SolidWaste Solid Waste (Pure compound, contaminated labware) Decision_WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) Decision_WasteType->LiquidWaste Liquid PPEWaste Contaminated PPE (Gloves, etc.) Decision_WasteType->PPEWaste PPE CollectSolid Collect in Labeled HDPE Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Bottle LiquidWaste->CollectLiquid CollectPPE Collect in Labeled Hazardous Waste Bag PPEWaste->CollectPPE Store Store in Designated Satellite Accumulation Area (Secondary Containment) CollectSolid->Store CollectLiquid->Store CollectPPE->Store Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->Pickup Incineration Final Disposal via High-Temperature Incineration at a licensed TSDF Pickup->Incineration Cleanup Follow Spill Protocol (Contain, Collect) Spill->Cleanup Cleanup->CollectSolid

Caption: Decision workflow for handling and disposal of this compound.

References

  • Carbohydrazide Material Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet Carbohydrazide. Redox.

  • Carbohydrazide Safety Data Sheet. TCI Chemicals.

  • Carbohydrazide Safety Data Sheet. Fisher Scientific.

  • 5-Methyl-4-phenylthiophene-3-carbohydrazide Safety Data Sheet. AK Scientific, Inc.

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.

  • 3-Methylthiophene Safety Data Sheet. TCI Chemicals.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.

  • Carbohydrazide. Ataman Kimya.

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • This compound Product Page. Fluorochem.

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com.

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.

  • CARBOHYDRAZIDE. Ataman Kimya.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A (RSC Publishing).

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry.

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf.

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).

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A Comprehensive Guide to the Safe Handling and Disposal of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Tale of Two Functional Groups

The potential hazards of 4-Ethyl-5-methylthiophene-3-carbohydrazide can be inferred from its constituent functional groups: the thiophene derivative and the carbohydrazide.

  • Thiophene Derivatives: Thiophene and its derivatives are known to be flammable and can cause skin and eye irritation.[1][2] Prolonged exposure to some thiophenes may lead to more serious health effects.[1][2]

  • Carbohydrazides and Hydrazides: This class of compounds presents several significant hazards. Carbohydrazide is harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[3][4][5][6] A critical and severe hazard is the risk of explosion upon heating.[3][4] Hydrazine compounds, in general, are also noted for their potential toxicity and as possible carcinogens.[7][8]

Given the combined potential hazards, this compound should be handled with a high degree of caution, assuming it may possess a combination of these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust.[9][10] A face shield should be worn over goggles, especially when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact.[9] For compounds with unknown toxicity, double gloving is recommended.[10]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards. Must be fully buttoned with sleeves down.
Respiratory Protection NIOSH-approved RespiratorN95 or higherTo be used if there is a risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood.[9][10]
Foot Protection Closed-toe Shoes---Prevents injury from spills.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][11] Keep the container tightly closed.[4] Store away from strong acids and oxidizing agents.[4]

Weighing and Handling

Causality: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The primary goal is to prevent the generation of dust and aerosols.

  • Preparation: Before handling, ensure the fume hood is functioning correctly and the work area is decontaminated.

  • Weighing: If possible, weigh the compound directly in the vessel that will be used for the experiment to minimize transfer and potential for spills.

  • Spill Prevention: Use a compatible spill tray or absorbent pad on the work surface.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[3] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Post Post-Handling Prep Inspect Container & Labeling Store Store in Cool, Dry, Ventilated Area Prep->Store Weigh Weigh Compound Store->Weigh Transport to Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon After Experiment Disposal Dispose of Waste Properly Decon->Disposal PPE_Remove Remove PPE Disposal->PPE_Remove Wash Wash Hands Thoroughly PPE_Remove->Wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Hydrazine-containing compounds are classified as hazardous waste and require careful management for disposal.[12]

Waste Segregation
  • Solid Waste: Collect any unused this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

Disposal Methodology

The primary method for the disposal of hydrazine-containing waste is typically incineration by a licensed hazardous waste disposal company.[12]

Experimental Protocol: Chemical Neutralization of Small Spills

For very small spills, chemical neutralization can be considered, but only by trained personnel with appropriate oversight.

  • Containment: Cordon off the spill area.

  • Neutralization: For minor spills, a dilute solution of sodium hypochlorite or calcium hypochlorite can be used to oxidize the hydrazide.[13] However, be aware that incomplete reactions can form hazardous byproducts.[12] A newer, potentially safer method involves the use of alpha-ketoglutaric acid (AKGA), which has been shown to effectively neutralize hydrazine.[14]

  • Absorption: Absorb the neutralized mixture with an inert material like vermiculite or sand.

  • Collection: Collect the absorbed material into a labeled hazardous waste container for disposal.

Disposal_Plan cluster_Waste Waste Generation cluster_Segregation Waste Segregation cluster_Disposal Final Disposal Solid Solid Waste (Unused Compound, Contaminated Materials) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container PPE Contaminated PPE PPE->Solid_Container Incineration Licensed Hazardous Waste Incineration Solid_Container->Incineration Arrange Pickup Liquid_Container->Incineration Arrange Pickup

Caption: Decision tree for the proper disposal of this compound waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill. For small spills, follow the neutralization protocol. For large spills, contact your institution's environmental health and safety department immediately.[3]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
  • MilliporeSigma. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
  • Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Thiophene.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (1997, September). Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Benchchem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet - Carbohydrazide.
  • BLi-T (Hefei) Chemical Co., Ltd. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • Fisher Scientific. (2010, October 25). Safety Data Sheet - Carbohydrazide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • RXCHEMICALS. (n.d.). Carbohydrazide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Biosynth. (2022, April 25). Safety Data Sheet.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.